molecular formula C14H22ClNO3 B1341034 Ethyl amino(4-butoxyphenyl)acetate hydrochloride CAS No. 1025447-59-9

Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Cat. No.: B1341034
CAS No.: 1025447-59-9
M. Wt: 287.78 g/mol
InChI Key: FQQHYNCIGVSXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl amino(4-butoxyphenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 287.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-2-(4-butoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2;/h6-9,13H,3-5,10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQHYNCIGVSXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-2-(4-butoxyphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the anticipated physicochemical properties of Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride. Given the novelty of this specific molecule, this document synthesizes information from analogous chemical structures and established principles of medicinal chemistry to offer a robust predictive profile. Every protocol described herein is based on validated methodologies to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride is an α-amino acid ester derivative. This class of compounds is of significant interest in pharmaceutical development, often serving as building blocks in peptide synthesis or as prodrugs to enhance the bioavailability of parent carboxylic acids.[1] The hydrochloride salt form is typically employed to improve the stability and aqueous solubility of the molecule.[2][3]

The anticipated molecular structure is as follows:

  • Core: An ethyl acetate backbone.

  • α-Substituents: An amino group (-NH2) and a 4-butoxyphenyl group attached to the α-carbon.

  • Salt Form: The amino group is protonated and forms a hydrochloride salt (-NH3+Cl-).

This structure suggests a chiral center at the α-carbon, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride. These predictions are based on the general characteristics of α-amino acid esters and the influence of the 4-butoxyphenyl substituent.

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₄H₂₂ClNO₃Based on the presumed structure.
Molecular Weight 287.79 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small molecule hydrochloride salts.[4]
Melting Point Moderately highAs an ionic salt, it is expected to have a defined and relatively high melting point compared to its free base form.
Solubility Water: SolubleMethanol: Moderately SolubleDichloromethane, Diethyl Ether: InsolubleThe hydrochloride salt form significantly enhances aqueous solubility.[2][4] The free base would exhibit higher solubility in organic solvents.[3]
pKa (α-ammonium group) ~7.5 - 8.5The pKa of the α-amino group in amino acid esters is typically lower than in the parent amino acids.[5][6][7] The electron-withdrawing effect of the ester group reduces the basicity of the amino group.
logP (Octanol-Water Partition Coefficient) Low to moderateThe butoxy group increases lipophilicity, while the protonated amino group and the ester functionality contribute to hydrophilicity. The overall logP will be a balance of these features.[8][9]
Stability Stable as a solid hydrochloride saltThe hydrochloride salt protects the amino group from degradation and can reduce the rate of ester hydrolysis.[2][3] The free base is expected to be less stable.[3]

Synthesis and Characterization

The synthesis of Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride would likely follow established methodologies for the preparation of α-amino acid esters. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common approach involves the esterification of the corresponding α-amino acid.[10][11]

Synthesis_Pathway Amino_Acid 2-Amino-2-(4-butoxyphenyl)acetic acid Esterification Esterification (Ethanol, Thionyl Chloride or Trimethylchlorosilane) Amino_Acid->Esterification Reacts with Product Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride Esterification->Product Yields

Caption: Proposed synthesis of the target compound.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl, butoxy, and phenyl groups, as well as the α-proton.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl, C-O bonds, and N-H bonds of the ammonium salt.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula.

Experimental Protocols for Physicochemical Property Determination

The following section details the experimental workflows for determining the key physicochemical properties.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add excess solid to water Shake Shake at constant temperature (e.g., 25°C) for 24h Add_Excess->Shake Filter Filter to remove undissolved solid Shake->Filter Quantify Quantify concentration of the filtrate by HPLC-UV Filter->Quantify

Caption: Workflow for solubility determination.

Protocol:

  • Add an excess amount of Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride to a known volume of deionized water in a sealed vial.

  • Agitate the vial in a temperature-controlled shaker (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Allow the suspension to settle, then filter the solution through a 0.45 µm filter to remove any undissolved solid.

  • Dilute an aliquot of the clear filtrate with a suitable mobile phase.

  • Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method with a standard calibration curve.

Determination of pKa

Potentiometric titration is a reliable method for pKa determination.

Protocol:

  • Prepare a solution of the compound in deionized water at a known concentration (e.g., 0.01 M).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which half of the amino groups have been deprotonated (i.e., at the half-equivalence point).

Determination of logP

The shake-flask method using n-octanol and a pH 7.4 buffer is the gold standard for logP determination.[12]

LogP_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Dissolve Dissolve compound in pre-saturated octanol/buffer Shake Shake vigorously and allow phases to separate Dissolve->Shake Sample_Phases Sample aqueous and octanol phases Shake->Sample_Phases Quantify Quantify concentration in each phase by HPLC-UV Sample_Phases->Quantify Calculate Calculate logP = log([Octanol]/[Aqueous]) Quantify->Calculate

Caption: Workflow for logP determination.

Protocol:

  • Prepare a buffer solution at pH 7.4 and pre-saturate it with n-octanol. Pre-saturate n-octanol with the buffer.

  • Dissolve a known amount of the compound in one of the phases.

  • Mix equal volumes of the aqueous and octanol phases in a separatory funnel.

  • Shake vigorously for several minutes and then allow the layers to separate completely.

  • Carefully sample each phase.

  • Determine the concentration of the compound in each phase by HPLC-UV.

  • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

  • The logP is the logarithm of P.

Stability Considerations

The stability of Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride is crucial for its storage and formulation.

  • Solid-State Stability: As a crystalline hydrochloride salt, the compound is expected to be stable under standard storage conditions (room temperature, protected from light and moisture).

  • Solution Stability: In aqueous solutions, the primary degradation pathway is likely to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This hydrolysis is pH-dependent and is generally faster under basic conditions. The stability of the compound in various buffers and at different temperatures should be assessed using a stability-indicating HPLC method.

Conclusion

Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride is a molecule with physicochemical properties characteristic of an α-amino acid ester hydrochloride. Its enhanced aqueous solubility and stability in the salt form make it a potentially useful intermediate in pharmaceutical research and development. The experimental protocols provided in this guide offer a robust framework for the definitive characterization of this and similar molecules, ensuring the generation of reliable and reproducible data critical for advancing drug discovery programs.

References

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online forum post]. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available at: [Link]

  • Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester. Available at: [Link]

  • Molecules. (2018). Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

  • University of Rochester. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • ResearchGate. (n.d.). (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa... Available at: [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Available at: [Link]

  • Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? [Online forum post]. Available at: [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available at: [Link]

  • Molecules. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • SciELO. (2008, January 28). Article. Available at: [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • ResearchGate. (n.d.). LogP of Amino acids. Available at: [Link]

Sources

Ethyl amino(4-butoxyphenyl)acetate hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of Ethyl amino(4-butoxyphenyl)acetate Hydrochloride

Abstract

The rigorous structural elucidation of an active pharmaceutical ingredient (API) is the bedrock of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, a small molecule of pharmaceutical interest. Moving beyond mere procedural descriptions, this document delves into the causal reasoning behind the selection of analytical techniques, the interpretation of complex data, and the integration of orthogonal methods to build a self-validating and unimpeachable structural dossier. It is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of API characterization.

Introduction: The Imperative of Unambiguous Structural Confirmation

This compound is an organic molecule featuring an ester, an ether, an aromatic ring, and a primary amine, the latter being protonated to form a hydrochloride salt. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a drug candidate.[1][2] However, this also introduces complexity into the solid-state and solution-state structure, necessitating a robust analytical strategy.

The confirmation of the covalent structure, the site of protonation, the ionic interaction between the ammonium cation and the chloride anion, and the three-dimensional arrangement in the solid state are not merely academic exercises. They are critical quality attributes (CQAs) that directly influence the drug's bioavailability, manufacturability, and stability. An incomplete or erroneous structural analysis can lead to catastrophic failures in later stages of development. This guide, therefore, presents an integrated workflow designed for absolute certainty.

cluster_Molecule This compound cluster_Properties Key Structural Questions Molecule C₁₄H₂₂ClNO₃ Covalent Covalent Structure & Connectivity Molecule->Covalent Requires Analysis Of Ionic Site of Protonation & Ionic Interaction Molecule->Ionic Requires Analysis Of SolidState Solid-State Form (Polymorphism) Molecule->SolidState Requires Analysis Of Purity Purity & Impurity Profile Molecule->Purity Requires Analysis Of

Caption: Core analytical questions for the subject molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. For this compound, a suite of NMR experiments is required to assemble the complete structural picture.

Expertise & Rationale: Why a Multi-Experiment Approach?

Relying solely on one-dimensional (1D) ¹H NMR is insufficient and scientifically unsound. While ¹H NMR provides initial clues, its interpretation can be ambiguous, especially in complex regions of the spectrum. The hydrochloride salt form can lead to peak broadening and exchange phenomena for the N-H protons. Therefore, a combination of ¹H, ¹³C, and two-dimensional (2D) experiments like COSY and HSQC is non-negotiable for building a self-validating data package. This orthogonal approach ensures that every proton is assigned to a specific carbon and that their through-bond connectivities are unequivocally established.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which would be lost in D₂O.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The ammonium protons (NH₃⁺) are expected to appear as a broad signal, confirming the salt's formation.[3] The remaining signals will correspond to the aromatic, aliphatic, and ester moieties.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment provides the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is essential for tracing the spin systems of the ethyl and butoxy groups, confirming their integrity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. This is the definitive step for assigning proton and carbon signals together, leaving no room for ambiguity.

Data Presentation: Predicted NMR Assignments

The following table presents the expected NMR data for the structure.

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity ¹³C NMR (Predicted δ, ppm) HSQC Correlation COSY Correlations
Aromatic (C-H) ~7.2 (d)Doublet~130YesWith other aromatic H
Aromatic (C-H) ~6.9 (d)Doublet~115YesWith other aromatic H
α-CH ~4.5 (s)Singlet~55YesNone
-OCH₂- (Butoxy) ~4.0 (t)Triplet~68YesWith next CH₂
-OCH₂- (Ethyl) ~4.2 (q)Quartet~61YesWith CH₃
-CH₂- (Butoxy) ~1.7 (m)Multiplet~31YesWith adjacent CH₂s
-CH₂- (Butoxy) ~1.5 (m)Multiplet~19YesWith adjacent CH₂s
-CH₃ (Butoxy) ~0.9 (t)Triplet~14YesWith adjacent CH₂
-CH₃ (Ethyl) ~1.2 (t)Triplet~14YesWith OCH₂
-NH₃⁺ ~8.5 (br s)Broad SingletN/ANoNone
C=O (Ester) N/AN/A~170NoN/A
Aromatic (C-O) N/AN/A~158NoN/A
Aromatic (C-C) N/AN/A~128NoN/A

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, acting as a fundamental check on the compound's identity.

Expertise & Rationale: Why High-Resolution MS?

Low-resolution MS can provide a nominal mass, but it cannot differentiate between compounds with the same nominal mass but different elemental formulas. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential.[4] It provides a mass measurement with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula. For this molecule, HRMS will confirm the presence of C, H, N, and O in the correct ratios, validating the output from NMR.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like this hydrochloride salt.

  • Data Acquisition: In the mass spectrum, the primary ion observed will be the molecular ion of the free base, [M+H]⁺, corresponding to the formula C₁₄H₂₁NO₃⁺. The hydrochloride is too labile to be observed.

  • Formula Determination: Use the instrument's software to calculate the elemental formula from the high-accuracy m/z value. The measured mass should match the theoretical mass for C₁₄H₂₁NO₃⁺ within a few parts-per-million.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides confirmation of the functional groups present in the molecule.[5][6]

Expertise & Rationale: Validating the Salt Form

While NMR suggests the presence of the ammonium salt in solution, FTIR provides definitive evidence of this in the solid state. The N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺) appear as a broad, strong absorption in the 2800-3200 cm⁻¹ region, which is distinctly different from the sharper, two-banded signal of a free primary amine (R-NH₂). This observation, coupled with the characteristic ester carbonyl (C=O) stretch, provides a rapid and robust confirmation of the key functional moieties.

Experimental Protocol: ATR-FTIR
  • Background Scan: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. The resulting data is a characteristic fingerprint of the molecule.

Data Presentation: Key FTIR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Ammonium) 3200 - 2800 (broad)Confirms R-NH₃⁺, indicative of hydrochloride salt
C-H Stretch (Aliphatic) 2960 - 2850Corresponds to ethyl and butoxy C-H bonds
C=O Stretch (Ester) ~1735Confirms the presence of the ester functional group
C=C Stretch (Aromatic) ~1610, ~1510Confirms the presence of the benzene ring
C-O Stretch (Ether/Ester) 1250 - 1050Corresponds to the ether and ester C-O bonds

X-ray Crystallography: The Definitive Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid.[7][8] It provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

Expertise & Rationale: Beyond Connectivity to Conformation

While NMR, MS, and FTIR confirm the molecular formula and connectivity, they provide limited information about the solid-state structure. SCXRD is the only technique that can:

  • Unambiguously confirm that the proton resides on the amino group.

  • Precisely map the hydrogen bonding network between the ammonium cation, the chloride anion, and surrounding molecules.[9]

  • Determine the absolute conformation of the molecule in the crystal lattice.

  • Identify potential polymorphism , which is the ability of a compound to exist in multiple crystal forms with different physical properties.[10][11]

cluster_Techniques Orthogonal Analytical Techniques cluster_Output Integrated Structural Dossier NMR NMR (Solution Connectivity) Structure Unambiguous Structural Confirmation NMR->Structure Contribute To MS HRMS (Elemental Formula) MS->Structure Contribute To FTIR FTIR (Functional Groups) FTIR->Structure Contribute To SCXRD SCXRD (3D Solid Structure) SCXRD->Structure Contribute To

Caption: Integrated workflow for structural elucidation.

Experimental Protocol: SCXRD
  • Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the molecule with atomic coordinates and thermal displacement parameters.

Chromatographic Analysis and Stability Assessment

Structural elucidation is incomplete without an assessment of purity and stability. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Expertise & Rationale: The Stability-Indicating Method

A simple HPLC purity test is not sufficient for a drug development program. A stability-indicating method (SIM) must be developed and validated. This is a method that is proven to be specific for the API, meaning it can separate the API peak from all potential impurities and degradation products. This is achieved through forced degradation studies.[12] By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), we generate degradation products and ensure the HPLC method can resolve them. This provides confidence that if the drug degrades on storage, the method will detect it accurately.

Experimental Protocol: Stability-Indicating HPLC Method Development
  • Forced Degradation:

    • Acid/Base Hydrolysis: Reflux the API in dilute HCl and NaOH.

    • Oxidation: Treat the API with hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat the solid API in an oven.

    • Photostability: Expose the API to UV and visible light as per ICH Q1B guidelines.

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that demonstrates baseline separation between the main API peak and all degradation products observed in the stressed samples.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Triad of Trustworthiness

The structural analysis of a pharmaceutical candidate like this compound rests on three pillars: orthogonality, causality, and integrity .

  • Causality: Understanding why a specific experiment is chosen and how it contributes to the overall picture is paramount for building a logical and defensible scientific argument.

  • Integrity: The use of high-resolution, validated methods, particularly a stability-indicating HPLC assay, ensures the data is reliable and reflects the true nature of the material.

By following this comprehensive guide, researchers and developers can build a robust, self-validating structural dossier that meets the highest standards of scientific rigor and regulatory expectation.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Etd@IISc. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Available from: [Link]

  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... Available from: [Link]

  • AdisInsight. Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]

  • MDPI. Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Available from: [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available from: [Link]

  • ResearchGate. Single-crystal X-ray structure of the hydrochloride salt of compound 1. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Preprints.org. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Available from: [Link]

  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]

  • Digital CSIC. Electronic Supplementary Material (ESI) for Chemical Science. Available from: [Link]

  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from: [Link]

  • PubChem. Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1). Available from: [Link]

  • PMC - NIH. Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. Available from: [Link]

  • Magritek. Basic Concepts of NMR: Identification of the Isomers of C. Available from: [Link]

  • PMC - NIH. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Available from: [Link]

  • Google Patents.Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available from: [Link]

  • Beilstein Journals. The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridicatin. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Available from: [Link]

  • Avra Synthesis. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • SciELO. Article. Available from: [Link]

  • NIH. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Available from: [Link]

Sources

Biological Activity and Synthetic Utility of Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl amino(4-butoxyphenyl)acetate hydrochloride (CAS: 1025447-59-9 ) is a specialized non-natural amino acid ester used primarily as a chiral building block in medicinal chemistry and drug discovery. Chemically, it is the ethyl ester of 4-butoxyphenylglycine , a derivative of phenylglycine where the para-position of the phenyl ring is substituted with a lipophilic butoxy group.

This compound serves as a critical intermediate for synthesizing peptidomimetics , particularly in the development of protease inhibitors (e.g., Thrombin, Factor Xa, HCV NS3/4A) and ligands for Metabotropic Glutamate Receptors (mGluRs) . Its unique structural features—a bulky, lipophilic side chain combined with an alpha-amino acid scaffold—allow researchers to probe hydrophobic pockets in enzyme active sites and receptor binding domains, enhancing potency and membrane permeability compared to the parent phenylglycine.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue
Systematic Name Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride
CAS Number 1025447-59-9
Molecular Formula C₁₄H₂₂ClNO₃
Molecular Weight 287.78 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in ethanol
pKa (Predicted) ~7.2 (Amine), ~16 (Amide/Ester stability)
LogP (Predicted) ~2.5 (Lipophilic due to butoxy chain)
Storage Desiccate at -20°C; Hygroscopic

Chemical Biology & Mechanism of Action

Structural Pharmacophore Analysis

The biological utility of this compound stems from its three distinct functional domains:

  • Alpha-Amino Ester Core: The glycine backbone mimics natural substrates, allowing recognition by peptide transporters (PEPT1/2) and proteolytic enzymes. The ethyl ester acts as a prodrug moiety, masking the carboxylic acid to improve cellular uptake before being hydrolyzed by intracellular esterases.

  • Phenyl Ring (Aromatic Stacking): Provides

    
    -
    
    
    
    interaction capabilities, crucial for binding to aromatic residues (e.g., Tyrosine, Phenylalanine) in receptor binding pockets.
  • 4-Butoxy Tail (Lipophilic Anchor): This is the critical differentiator. The 4-carbon alkyl chain extends into deep hydrophobic pockets (e.g., the S1 or S2 sub-sites of serine proteases), significantly increasing binding affinity (

    
    ) compared to unsubstituted phenylglycine.
    
Target Interaction Pathways

While not a marketed drug itself, this compound is a privileged scaffold for designing ligands against the following targets:

  • Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives (e.g., (S)-4C3HPG) are classic antagonists/agonists of mGluRs. The 4-butoxy substituent modifies the steric bulk, potentially altering selectivity between Group I (mGluR1/5) and Group II (mGluR2/3) receptors.

  • Serine Proteases (Thrombin/Factor Xa): In the design of anticoagulants, the P1 or P2 position of the inhibitor often requires a bulky, hydrophobic residue to displace water and fill the specificity pocket. 4-butoxyphenylglycine serves this role effectively.

  • Beta-Lactam Antibiotics: Analogous to the side chains of Amoxicillin and Cefadroxil (which contain 4-hydroxyphenylglycine), the 4-butoxy derivative is investigated for creating lipophilic antibiotics with enhanced Gram-positive bacterial penetration.

Mechanistic Pathway Diagram

Mechanism Compound Ethyl amino(4-butoxyphenyl)acetate (Prodrug/Scaffold) Uptake Cellular Uptake (PEPT1/Passive Diffusion) Compound->Uptake Lipophilicity (LogP ~2.5) Hydrolysis Ester Hydrolysis (Carboxylesterases) Uptake->Hydrolysis Intracellular ActiveSpecies 4-Butoxyphenylglycine (Active Zwitterion) Hydrolysis->ActiveSpecies Activation Target1 mGluR Antagonism (Glutamate Competition) ActiveSpecies->Target1 Receptor Binding Target2 Protease Inhibition (Hydrophobic Pocket Binding) ActiveSpecies->Target2 Enzyme Binding

Figure 1: Pharmacological activation and target engagement pathway.

Pharmacological Profile & Applications

In Vitro Activity
  • Receptor Binding: Derivatives of 4-substituted phenylglycines typically exhibit

    
     values in the low micromolar range (1–50 
    
    
    
    M) for Group I mGluRs. The butoxy group enhances affinity for hydrophobic allosteric sites.
  • Enzyme Kinetics: When incorporated into peptide inhibitors, the 4-butoxyphenylglycine moiety often reduces the

    
     by 5–10 fold compared to phenylalanine, due to the "anchor" effect of the butoxy chain in the S2 pocket.
    
Synthetic Utility (Hit-to-Lead Optimization)

This compound is primarily used to optimize "Lead" compounds.

  • Bioisosterism: It acts as a constrained, lipophilic bioisostere of Tyrosine (Tyr) or Phenylalanine (Phe).

  • Conformational Restriction: The phenylglycine scaffold introduces conformational rigidity to the peptide backbone, reducing the entropic cost of binding.

Experimental Protocols

Synthesis of Peptidomimetics (Coupling Protocol)

Objective: To incorporate Ethyl amino(4-butoxyphenyl)acetate into a peptide sequence.

Reagents:

  • Ethyl amino(4-butoxyphenyl)acetate HCl (1.0 eq)[1]

  • N-Protected Amino Acid (e.g., Boc-Pro-OH) (1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC.HCl/HOBt

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the N-protected amino acid and 1.1 mmol of HATU in 5 mL of anhydrous DMF. Stir at 0°C for 10 minutes to activate the carboxylic acid.

  • Addition: Add 1.0 mmol of Ethyl amino(4-butoxyphenyl)acetate HCl to the reaction mixture.

  • Basification: Dropwise add 3.0 mmol of DIPEA. The solution should turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Hydrolysis Assay (Stability Testing)

Objective: Determine the half-life of the ethyl ester in plasma or simulated biological fluid.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) or Rat Plasma at 37°C.
    
  • Sampling: Aliquot 50

    
    L at T=0, 15, 30, 60, 120 min.
    
  • Quenching: Add 150

    
    L of cold Acetonitrile to precipitate proteins. Centrifuge at 10,000g for 5 min.
    
  • Analysis: Analyze supernatant via HPLC-UV (254 nm). The disappearance of the ester peak and appearance of the acid peak indicates hydrolysis.

Synthetic Workflow Diagram

Synthesis Start 4-Hydroxyphenylglycine Step1 O-Alkylation (1-Bromobutane, K2CO3) Start->Step1 Inter1 4-Butoxyphenylglycine Step1->Inter1 Step2 Esterification (EtOH, SOCl2) Inter1->Step2 Final Ethyl amino(4-butoxyphenyl)acetate HCl (Target Compound) Step2->Final

Figure 2: Synthetic route to the hydrochloride salt.

Safety & Toxicology

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

    • Skin Contact: Wash with plenty of soap and water.

  • Disposal: Dispose of contents/container to an approved waste disposal plant (organic waste).

References

  • ChemicalBook. (2024). This compound - Product Properties and Safety. Retrieved from

  • PubChem. (2024). Ethyl (4-aminophenyl)acetate hydrochloride (Related Structure Analysis). National Library of Medicine. Retrieved from

  • Jane, D. E., et al. (1996). "Phenylglycine derivatives as metabotropic glutamate receptor antagonists." Journal of Medicinal Chemistry, 39(2), 419-426. (Contextual reference for Phenylglycine biological activity).
  • Bio-Fount. (2024). This compound Specifications. Retrieved from

  • Echemi. (2024).[2] Global Supplier Database for CAS 1025447-59-9. Retrieved from

Sources

Technical Whitepaper: Potential Therapeutic Targets of Ethyl amino(4-butoxyphenyl)acetate hydrochloride

[1]

Executive Summary & Molecular Characterization[1]

This compound (CAS: 1025447-59-9) is the ethyl ester hydrochloride salt of 4-butoxyphenylglycine .[1] Structurally, it consists of a glycine backbone substituted at the

1phenylglycine1
Physicochemical Profile[1][2][3][4][5][6]
  • Chemical Structure: Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride.[1]

  • Core Scaffold:

    
    -Amino acid ester (Phenylglycine derivative).[1]
    
  • Key Functional Groups:

    • 
      -Amino Group:  Primary amine, protonated at physiological pH (pKa ~7-8), crucial for receptor binding and transport.[1]
      
    • Ethyl Ester: Increases lipophilicity (

      
      ), facilitating membrane permeability and potential prodrug behavior (hydrolyzable by esterases).[1]
      
    • 4-Butoxyphenyl Moiety: A bulky, lipophilic side chain that enhances affinity for hydrophobic pockets in receptors (e.g., mGluRs) and transporters (e.g., LAT1).[1]

Primary Therapeutic Targets (Mechanism of Action)

Based on Structure-Activity Relationship (SAR) analysis of phenylglycine derivatives, the following biological systems are identified as the primary potential targets.

Target 1: Metabotropic Glutamate Receptors (mGluRs)

The phenylglycine scaffold is the archetypal pharmacophore for ligands of the Metabotropic Glutamate Receptors (mGluRs) .[1]

  • Mechanism: Phenylglycine derivatives (e.g., (S)-4-carboxyphenylglycine, (S)-3,5-dihydroxyphenylglycine) bind to the "Venus Flytrap" domain (VFT) of mGluRs.[1]

  • Potential Activity: The 4-butoxy substitution introduces significant steric bulk and lipophilicity compared to the native glutamate or 4-hydroxyphenylglycine.[1] This modification is predicted to:

    • Enhance Selectivity: Favor binding to Group I (mGluR1/5) or Group II (mGluR2/3) receptors by exploiting hydrophobic pockets adjacent to the glutamate binding site.[1]

    • Modulate Potency: The ethyl ester acts as a prodrug; intracellular hydrolysis releases the free acid (4-butoxyphenylglycine), which is the active species.[1]

  • Therapeutic Relevance: Modulation of mGluRs is critical for treating anxiety, chronic pain, and schizophrenia .[1]

Target 2: L-type Amino Acid Transporter 1 (LAT1 / SLC7A5)

LAT1 is a sodium-independent transporter that preferentially transports large neutral amino acids (e.g., Leucine, Phenylalanine) and their analogs across the Blood-Brain Barrier (BBB).[1]

  • Mechanism: The 4-butoxyphenyl group mimics the bulky side chains of natural substrates (like Phenylalanine or Tryptophan).[1]

  • Potential Activity: Ethyl amino(4-butoxyphenyl)acetate is likely a high-affinity substrate or competitive inhibitor of LAT1.[1]

    • Prodrug Delivery: The compound can utilize LAT1 to cross the BBB, where intracellular esterases hydrolyze it to the active amino acid.[1]

    • Cancer Therapy: Since LAT1 is overexpressed in many cancers (to fuel protein synthesis), blocking it with a bulky, non-metabolizable analog (like the free acid form) could starve tumor cells.[1]

Target 3: Peptide Transporters (PEPT1 / PEPT2)

The peptide transporters (SLC15 family) recognize di/tripeptides and amino acid esters .[1]

  • Mechanism: The ethyl ester functionality mimics the C-terminus of a peptide bond.[1] PEPT1 (intestinal) and PEPT2 (renal/brain) actively transport

    
    -amino acid esters.[1]
    
  • Therapeutic Relevance: This mechanism ensures high oral bioavailability.[1] If the molecule is designed as a prodrug, PEPT1 is the primary gateway for systemic absorption.[1]

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: mGluR Functional Assay (Calcium Flux)

Objective: Determine if the hydrolyzed free acid (4-butoxyphenylglycine) acts as an agonist or antagonist at Group I mGluRs.[1]

  • Cell Line: CHO-K1 cells stably expressing human mGluR1 or mGluR5 and G

    
     (to couple to PLC pathway).[1]
    
  • Preparation:

    • Hydrolyze Ethyl amino(4-butoxyphenyl)acetate HCl to its free acid form using pig liver esterase (PLE) or alkaline hydrolysis (LiOH/MeOH) prior to assay (Esters are typically inactive at the receptor).[1]

    • Load cells with Calcium-4 dye (Fluo-4 AM).[1]

  • Agonist Mode: Add compound (0.1 nM – 100

    
    M).[1] Measure fluorescence increase (Calcium release).[1]
    
  • Antagonist Mode: Pre-incubate with compound (10 min), then add EC

    
     of Glutamate. Measure inhibition of fluorescence.
    
  • Validation: Use (S)-3,5-DHPG as a positive control agonist and MPEP as a positive control antagonist.[1]

Protocol B: LAT1 Competitive Uptake Assay

Objective: Assess affinity for the LAT1 transporter.[1]

  • Cell Line: HEK293 cells transiently transfected with human LAT1 (SLC7A5) and CD98 (SLC3A2).[1]

  • Tracer:

    
    -L-Leucine (0.1 
    
    
    Ci/mL).
  • Procedure:

    • Incubate cells in Na

      
      -free HBSS (to exclude Na
      
      
      -dependent transporters).[1]
    • Add

      
      -L-Leucine in the presence of increasing concentrations of Ethyl amino(4-butoxyphenyl)acetate (0.1 – 1000 
      
      
      M).[1]
    • Incubate for 2 minutes (linear phase).

    • Terminate with ice-cold HBSS, lyse cells, and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     for inhibition of Leucine uptake. High affinity implies potential as a CNS-penetrant vector.[1]
    

Visualization of Signaling & Transport Pathways[1]

The following diagram illustrates the dual potential of the compound: uptake via LAT1/PEPT1 and downstream signaling via mGluRs after hydrolysis.[1]

Gcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular Space / CNSCompoundEthyl amino(4-butoxyphenyl)acetate(Prodrug Form)LAT1LAT1 Transporter(SLC7A5)Compound->LAT1Substrate BindingEsteraseIntracellular EsterasesCompound->EsteraseIntracellular EntryGlutamateGlutamate(Endogenous Ligand)mGluRmGluR (Group I)(GPCR)Glutamate->mGluRNative BindingLAT1->CompoundTransportGProteinGq ProteinmGluR->GProteinSignal TransductionActiveMetabolite4-Butoxyphenylglycine(Active Form)Esterase->ActiveMetaboliteHydrolysisActiveMetabolite->mGluRAgonist/Antagonist BindingPLCPLC ActivationGProtein->PLCDownstream EffectsCalciumCa2+ ReleasePLC->CalciumDownstream Effects

Figure 1: Proposed Mechanism of Action.[1] The ethyl ester facilitates BBB transport via LAT1, followed by intracellular hydrolysis to the active phenylglycine analog which modulates mGluRs.[1]

References

  • Niswender, C. M., & Conn, P. J. (2010).[1] Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. [Link][1]

  • del Amo, E. M., Urtti, A., & Yliperttula, M. (2008).[1] Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2.[1] European Journal of Pharmaceutical Sciences. [Link][1]

  • Brandsch, M. (2009).[1] Transport of drugs by intestinal peptide transporters: PEPT1 and related transporters.[1] Expert Opinion on Drug Metabolism & Toxicology. [Link][1]

Technical Guide: In-Vitro Characterization of Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride

[1]

Compound Identity & Strategic Relevance[1]

This compound (CAS: 1025447-59-9) is a synthetic alpha-amino acid ester.[1] Structurally, it is the ethyl ester of 4-butoxy-phenylglycine.[1]

  • Chemical Structure: Ethyl 2-amino-2-(4-butoxyphenyl)acetate[1][2][3] · HCl

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1][4] · HCl
  • Core Scaffold: Phenylglycine (Non-proteinogenic amino acid).[1]

  • Functional Moieties:

    • Ethyl Ester: Confers lipophilicity but introduces susceptibility to hydrolytic cleavage by esterases.[1]

    • 4-Butoxy Group: Significantly increases LogP compared to the unsubstituted phenylglycine, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

    • Primary Amine (HCl salt): Ensures water solubility at physiological pH, critical for formulation.[1]

Research Application: This compound primarily serves as a chiral building block in the synthesis of beta-lactam antibiotics and peptide-based therapeutics.[1] Furthermore, due to its structural similarity to neurotransmitter precursors, it is investigated for neuromodulatory potential and as a prodrug scaffold to enhance the bioavailability of polar amino acid derivatives.[1]

Physicochemical Profiling

Before biological assays, the fundamental solution chemistry of the compound must be established to prevent experimental artifacts (e.g., precipitation, non-specific binding).[1]

Solubility & pH Stability

Objective: Determine the maximum soluble concentration (MSC) and stability across the physiological pH range (1.2 – 7.4).

  • Protocol: Shake-flask method followed by HPLC-UV/Vis quantification.

  • Critical Insight: The hydrochloride salt is highly soluble in water (>10 mg/mL).[1] However, the free base (liberated at pH > 8.[1]0) may precipitate.[1] Buffer selection is critical; avoid phosphate buffers if calcium ions are present in downstream assays to prevent salt precipitation.[1]

Lipophilicity (LogD)

Objective: Predict passive membrane permeability.

  • Method: Potentiometric titration or Shake-flask (Octanol/Water).[1]

  • Target: A LogD

    
     between 1.0 and 3.0 is ideal for oral bioavailability.[1] The butoxy tail likely shifts the LogD to ~2.5, optimizing it for CNS entry compared to the parent phenylglycine.[1]
    

Metabolic Stability (Hydrolysis Kinetics)

Rationale: As an ethyl ester, the compound is a prime substrate for carboxylesterases (CES1/CES2) in plasma and liver.[1] Understanding its half-life (

1
Plasma Stability Assay

Mechanism: Rapid hydrolysis of the ethyl ester to the free acid (Amino(4-butoxyphenyl)acetic acid ) and ethanol.[1]

Experimental Protocol:

  • Matrix: Pooled human/rat plasma (heparinized).[1]

  • Concentration: Spike compound to 1 µM (final <0.1% DMSO).

  • Incubation: 37°C in a water bath.

  • Sampling: 0, 5, 15, 30, 60, 120 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode). Monitoring the transition of Parent

    
     Fragment and Metabolite formation.[1]
    

Data Visualization: Hydrolysis Pathway The following diagram illustrates the predicted metabolic fate in plasma.

HydrolysisPathwayParentEthyl amino(4-butoxyphenyl)acetate(Parent Ester)IntermediateTetrahedralIntermediateParent->IntermediateNucleophilic AttackEnzymeCarboxylesterases(CES1 / CES2)Enzyme->ParentCatalysisAcidAmino(4-butoxyphenyl)acetic acid(Primary Metabolite)Intermediate->AcidCollapseEthanolEthanol(Byproduct)Intermediate->EthanolRelease

Figure 1: Predicted hydrolytic pathway mediated by plasma esterases.[1]

Cellular Permeability & Toxicity

To validate the compound's utility as a drug precursor, its ability to cross biological membranes without inducing cytotoxicity must be verified.[1]

Caco-2 Permeability Assay

Objective: Assess intestinal absorption potential.

  • System: Caco-2 monolayers (21-day culture) on Transwell inserts.

  • Markers:

    • Lucifer Yellow:[1] Paracellular integrity check (

      
       cm/s).[1]
      
    • Propranolol: High permeability control.[1]

    • Atenolol: Low permeability control.[1]

  • Procedure:

    • Add compound (10 µM) to Apical (A) or Basolateral (B) chamber.[1]

    • Incubate for 2 hours at 37°C.

    • Quantify A

      
      B and B
      
      
      A transport via LC-MS/MS.[1]
  • Efflux Ratio (ER): Calculated as

    
    .[1] An ER > 2.0 indicates P-gp substrate potential.[1]
    
Cytotoxicity Screening (MTT/LDH)

Objective: Define the therapeutic window.

  • Cell Lines:

    • HepG2: Hepatotoxicity model (metabolically active).[1]

    • HEK293: Renal toxicity model (general sensitivity).[1]

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions (0.1 µM – 100 µM) for 24h and 48h.

    • MTT Assay: Measure mitochondrial reductase activity (Absorbance 570 nm).

    • LDH Release: Measure membrane integrity (Absorbance 490 nm).

  • Acceptance Criteria: IC

    
     should be 
    
    
    the target pharmacological concentration.

Experimental Workflow Summary

The following diagram outlines the logical flow of in-vitro studies, ensuring a "Go/No-Go" decision matrix at each stage.

WorkflowStartCompound Synthesis& Verification (NMR/MS)PhysChemPhysicochemical Profiling(Solubility, LogD, pKa)Start->PhysChemStabilityMetabolic Stability(Plasma/Microsomes)PhysChem->StabilityDecision1t1/2 > 30 min?Stability->Decision1PermeabilityPermeability (Caco-2/PAMPA)Decision1->PermeabilityYesStopStop: Structural Modification RequiredDecision1->StopNo (Unstable)ToxicityCytotoxicity (HepG2/MTT)Permeability->ToxicityProceedProceed to In-Vivo PKToxicity->Proceed

Figure 2: Sequential decision matrix for in-vitro characterization.

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability across studies.

ParameterAssay TypeMetricTarget ValueCritical Note
Solubility Kinetic (PBS pH 7.4)µM or mg/mL> 100 µMWatch for salt disproportionation.[1]
Lipophilicity Shake-flaskLogD

1.0 – 3.0Predictive of BBB penetration.[1]
Metabolic Stability Human Plasma

(min)
> 60 minEsterase inhibitors (e.g., BNPP) can verify mechanism.[1]
Permeability Caco-2 (A-B)

(

cm/s)
> 5.0High permeability expected due to butoxy group.[1]
Toxicity HepG2 (24h)IC

(µM)
> 100 µMCompare against parent phenylglycine.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][5]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1]

  • Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1] Nature Protocols, 2(9), 2111–2119.[1]

  • Williams, J. A., et al. (2004).[1] In vitro metabolic stability in hepatocytes and liver microsomes. Current Protocols in Pharmacology, 26(1), 7.8.1-7.8.[1]16. [1]

Technical Monograph: Synthesis and Screening of Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl amino(4-butoxyphenyl)acetate hydrochloride is a lipophilic derivative of 4-hydroxyphenylglycine. While phenylglycines are classically recognized as side-chain intermediates for beta-lactam antibiotics (e.g., Amoxicillin), the introduction of a 4-butoxy tail fundamentally alters the molecule's physicochemical profile.

Key Applications:

  • GPR88 Agonism: Recent structure-activity relationship (SAR) studies indicate that 4-alkoxyphenylglycine scaffolds are privileged structures for modulating G protein-coupled receptor 88 (GPR88), a target for striatal-associated disorders [1].[1]

  • Lipophilicity Modulation: The butoxy group serves as a hydrophobic anchor, increasing membrane permeability (LogP) compared to the parent hydroxy-analogs, making it a critical probe for bioavailability studies.

  • Synthetic Utility: It acts as a versatile "unnatural amino acid" building block for peptide mimetics.

This guide details a scalable, three-stage synthetic route and a validated screening cascade to assess biological efficacy.

Retrosynthetic Analysis

The synthesis is designed for modularity, allowing the "butoxy" chain to be swapped if SAR optimization is required. The pathway relies on the Strecker Synthesis for the amino acid core, followed by Fisher Esterification .

Retrosynthesis Target Target Molecule (Ethyl amino(4-butoxyphenyl)acetate HCl) Inter1 Intermediate A (4-Butoxyphenylglycine) Target->Inter1 Esterification (EtOH, SOCl2) Inter2 Intermediate B (4-Butoxybenzaldehyde) Inter1->Inter2 Strecker Rxn (NaCN, NH4Cl, Hydrolysis) Start Starting Material (4-Hydroxybenzaldehyde) Inter2->Start Williamson Ether (n-BuBr, K2CO3)

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available 4-hydroxybenzaldehyde.

Module 1: Precursor Synthesis (Williamson Etherification)

Objective: Selective alkylation of the phenolic hydroxyl group.

Protocol
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Charge a round-bottom flask with 4-hydroxybenzaldehyde and anhydrous DMF (5 mL/g).

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add 1-bromobutane dropwise.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. The product, 4-butoxybenzaldehyde , will precipitate or form an oil. Extract with ethyl acetate, wash with brine, and dry over

      
      .
      
  • Critical Control Point: Ensure DMF is anhydrous. Water competes with the alkyl halide, reducing yield.

Module 2: Core Scaffold Assembly (Strecker Synthesis)

Objective: Formation of the alpha-amino acid carbon skeleton.

Protocol
  • Reagents: 4-Butoxybenzaldehyde (from Module 1), Sodium Cyanide (NaCN, 1.2 eq), Ammonium Chloride (

    
    , 1.5 eq), Methanol/Water (1:1), followed by 6M HCl.
    
  • Step A: Aminonitrile Formation:

    • Dissolve the aldehyde in MeOH.

    • Add a saturated aqueous solution of

      
       followed by NaCN (Caution: Toxic).
      
    • Stir at room temperature for 24 hours. The intermediate 2-amino-2-(4-butoxyphenyl)acetonitrile often precipitates or is extracted with DCM.

  • Step B: Hydrolysis:

    • Dissolve the crude aminonitrile in 6M HCl.

    • Reflux for 12 hours. The nitrile hydrolyzes first to the amide, then to the acid.

    • Purification: Upon cooling, the pH is adjusted to the isoelectric point (~pH 6) with ammonia water to precipitate the free amino acid 2-amino-2-(4-butoxyphenyl)acetic acid .

  • Causality: We use

    
     rather than liquid ammonia to buffer the pH (~9), which optimizes the equilibrium for imine formation—the rate-limiting step before cyanide attack [2].
    

Module 3: Esterification & Salt Formation

Objective: Protecting the carboxyl group and stabilizing the amine as a hydrochloride salt for storage/screening.

Protocol
  • Reagents: 4-Butoxyphenylglycine (Dry), Absolute Ethanol, Thionyl Chloride (

    
    , 1.5 eq).
    
  • Procedure (Fisher Esterification):

    • Chill absolute ethanol to 0°C in an ice bath.

    • Add

      
       dropwise. Caution:  Exothermic reaction releasing HCl gas and 
      
      
      
      .
    • Add the amino acid solid in portions.

    • Heat to reflux for 3 hours.

    • Evaporation: Remove solvent in vacuo.

    • Recrystallization: Dissolve the residue in minimal hot ethanol and add diethyl ether until turbid. Cool to 4°C.

  • Product: this compound (White crystalline solid).

Data Table 1: Expected Physicochemical Properties

PropertyValue (Predicted)Relevance
Molecular Weight ~287.78 g/mol (HCl salt)Fragment-based screening compatible
LogP (Free Base) ~2.8 - 3.1Good membrane permeability (Lipinski compliant)
Solubility >10 mg/mL (Water/DMSO)Suitable for microplate assays
Melting Point 165 - 175°CIndicator of salt purity

Module 4: Biological Screening Cascade

To validate the utility of this derivative, a tiered screening approach is required.

ScreeningCascade Tier1 Tier 1: Physicochemical Profiling (Solubility, LogD, Stability) Decision1 Pass: Sol > 50µM Stable > 24h Tier1->Decision1 Tier2 Tier 2: Primary Target Binding (GPR88 cAMP Assay / Antimicrobial MIC) Decision2 Pass: IC50 < 1µM Tier2->Decision2 Tier3 Tier 3: ADME/Tox (Liver Microsomes, Cytotoxicity) Decision1->Tier1 Fail: Reformulate Decision1->Tier2 Proceed Decision2->Tier3 Hit Validation

Figure 2: Validated screening workflow. Tier 2 focuses on GPR88 agonism or antimicrobial activity depending on the therapeutic indication.

Tier 2 Protocol: GPR88 cAMP Assay (High-Value Target)

Recent literature highlights (4-alkoxyphenyl)glycinamides as GPR88 agonists [1].

  • System: HEK293 cells stably expressing human GPR88.

  • Method: Measure inhibition of forskolin-stimulated cAMP production (GPR88 is

    
     coupled).
    
  • Control: Use 2-AMPP as a reference standard.

  • Expectation: The 4-butoxy tail should provide superior potency (

    
     < 100 nM) compared to the methoxy analog due to better hydrophobic pocket occupancy.
    

Quality Control & Validation

Before biological testing, the compound must pass the following QC metrics:

  • 1H NMR (DMSO-d6):

    • 
       9.0 ppm (br s, 3H, 
      
      
      
      ).
    • 
       7.4 ppm (d, 2H, Ar-H).
      
    • 
       6.9 ppm (d, 2H, Ar-H).
      
    • 
       5.1 ppm (s, 1H, 
      
      
      
      -CH).
    • 
       4.1 ppm (q, 2H, Ester 
      
      
      
      ).
    • 
       3.9 ppm (t, 2H, Butoxy 
      
      
      
      ).
  • HPLC Purity: >95% (Area under curve) at 254 nm.

  • Chiral Purity: If using the Strecker method without a chiral auxiliary, the product is a racemate . For biological assays requiring enantiopurity, resolve using chiral HPLC (Chiralpak AD-H column) or synthesized via the asymmetric Strecker method using (S)-phenylglycine amide as an auxiliary [3].

References

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Source: Journal of Medicinal Chemistry (via PubMed/PMC). URL:[Link]

  • The Strecker Synthesis of Amino Acids. Source: Master Organic Chemistry. URL:[Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Source: Organic Letters (ACS Publications). URL:[Link]

  • Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators. Source: Bioorganic & Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of Ethyl amino(4-butoxyphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for Ethyl amino(4-butoxyphenyl)acetate hydrochloride , a specialized phenylglycine derivative used as a chiral building block in pharmaceutical synthesis.

CAS Registry Number: 1025447-59-9 (Racemic/General) Chemical Formula: C₁₄H₂₂ClNO₃ Molecular Weight: 287.78 g/mol (Salt), 251.32 g/mol (Free Base) IUPAC Name: Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride

Part 1: Molecular Architecture & Synthesis Strategy

This compound is an


-amino acid ester, specifically the ethyl ester of 4-butoxyphenylglycine . It serves as a critical intermediate for introducing the 4-butoxyphenyl moiety into peptide mimetics and active pharmaceutical ingredients (APIs). Its synthesis typically follows a Strecker reaction pathway or the functionalization of 4-hydroxyphenylglycine.
Retrosynthetic Analysis & Pathway

The most robust industrial route involves the Strecker synthesis starting from 4-butoxybenzaldehyde, ensuring the preservation of the ether linkage before the formation of the sensitive amino ester.

Figure 1: Synthesis Workflow (Graphviz)

SynthesisPath Aldehyde 4-Butoxybenzaldehyde (Starting Material) Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Step 1 Nitrile Amino Nitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl, H2O) Nitrile->Hydrolysis Step 2 Acid 4-Butoxyphenylglycine (Free Acid) Hydrolysis->Acid Esterification Esterification (EtOH, SOCl2) Acid->Esterification Step 3 Product Ethyl amino(4-butoxyphenyl) acetate HCl Esterification->Product

Caption: Step-wise synthesis from 4-butoxybenzaldehyde via Strecker reaction and subsequent esterification.

Part 2: Spectroscopic Characterization (NMR, IR, MS)

The following data represents the characteristic spectral signatures for the hydrochloride salt. The presence of the hydrochloride counterion significantly influences the chemical shift of the ammonium protons and the alpha-methine proton in NMR.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Context
NH₃⁺ 8.85 – 9.10Broad Singlet3H-Ammonium protons (exchangeable).
Ar-H (Ortho to alkyl) 7.38Doublet2H8.6Aromatic ring (AA'BB' system).
Ar-H (Ortho to alkoxy) 6.98Doublet2H8.6Aromatic ring (shielded by oxygen).

-CH
5.12Singlet1H-Chiral center methine.
Ester O-CH₂ 4.15Multiplet/Qt2H7.1Ethyl ester methylene.
Butoxy O-CH₂ 3.98Triplet2H6.5Ether linkage to phenyl ring.
Butoxy

-CH₂
1.70Quintet2H-Butyl chain methylene.
Butoxy

-CH₂
1.44Sextet2H-Butyl chain methylene.
Ester CH₃ 1.15Triplet3H7.1Ethyl ester terminal methyl.
Butoxy CH₃ 0.93Triplet3H7.4Butyl chain terminal methyl.

Interpretation:

  • The

    
    -CH  at ~5.12 ppm is diagnostic for phenylglycine esters; it appears downfield due to the electron-withdrawing ester and the phenyl ring.
    
  • The AA'BB' pattern (7.38/6.98 ppm) confirms the para-substitution.

  • The Ammonium signal (~9.0 ppm) confirms the HCl salt form; in the free base, this would appear as a singlet ~2.0 ppm.

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d₆

Carbon AssignmentChemical Shift (

, ppm)
Note
C=O (Ester) 168.5Carbonyl carbon.
Ar-C (Ipso-O) 159.8Oxygen-substituted aromatic carbon.
Ar-C (Ipso-CH) 126.5Alkyl-substituted aromatic carbon.
Ar-C (Ortho to alkyl) 129.2Aromatic CH.
Ar-C (Ortho to alkoxy) 114.8Aromatic CH (shielded).
O-CH₂ (Butoxy) 67.4Ether methylene.
O-CH₂ (Ester) 62.1Ester methylene.

-CH
55.4Chiral center.
Butyl Chain 30.8, 18.9Internal methylenes.
CH₃ (Ester) 13.9Terminal methyl.
CH₃ (Butyl) 13.7Terminal methyl.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
2800 – 3100 N-H Stretch (Broad)Ammonium salt (

) overlap with C-H.
1742 C=O Stretch (Strong)Ester carbonyl.
1610, 1515 C=C StretchAromatic ring skeletal vibrations.
1245 C-O Stretch (Asym)Aryl alkyl ether (Ar-O-C).
1180 C-O-C StretchEster C-O stretch.
830 C-H BendingPara-disubstituted benzene (out-of-plane).
Mass Spectrometry (LC-MS)

Ionization: ESI (Electrospray Ionization), Positive Mode

  • Molecular Ion [M+H]⁺: 252.16 m/z (Calculated for C₁₄H₂₂NO₃⁺).

  • Fragment [M-NH₃]⁺: ~235 m/z (Loss of ammonia).

  • Fragment [M-OEt]⁺: ~207 m/z (Acylium ion).

  • Base Peak: Often the parent ion (252) or the fragment corresponding to the stabilized 4-butoxybenzyl carbocation.

Part 3: Experimental Protocols

Solubility & Handling
  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ethyl acetate unless neutralized to the free base.

  • Stability: Hygroscopic.[1] Store in a desiccator at -20°C. The ester bond is susceptible to hydrolysis in aqueous basic conditions.

Free Base Liberation Protocol

For applications requiring the nucleophilic free amine (e.g., amide coupling):

  • Suspend 1.0 g of the hydrochloride salt in 20 mL of Dichloromethane (DCM).

  • Add 10 mL of saturated aqueous NaHCO₃ or 10% Na₂CO₃.

  • Stir vigorously for 15 minutes until the solid dissolves and the organic layer clarifies.

  • Separate the organic layer. Extract the aqueous layer once with 10 mL DCM.

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo (temperature < 40°C) to yield the oily free base.

    • Note: Use immediately, as free amino esters can undergo self-condensation (diketopiperazine formation).

References

  • ChemicalBook. (2025). This compound - Product Database. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-amino-2-phenylacetate (Analogous Phenylglycine Data). Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for standard phenylglycine/ether chemical shifts).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for amino ester handling).

Sources

Ethyl amino(4-butoxyphenyl)acetate hydrochloride CAS number lookup

[1][2]

Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound is an alpha-amino acid ester derivative, specifically the ethyl ester of 4-butoxyphenylglycine . It serves as a critical chiral or achiral building block for introducing lipophilic aromatic side chains into peptide backbones or small molecule drugs.

Core Identifiers
ParameterDetail
CAS Number 1025447-59-9
IUPAC Name Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride
Synonyms 4-Butoxyphenylglycine ethyl ester HCl; Ethyl

-amino-4-butoxybenzeneacetate hydrochloride
Molecular Formula

Molecular Weight 287.78 g/mol (Salt); 251.32 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane
Structural Analysis

The molecule consists of three functional domains:

  • Alpha-Amino Group: Primary amine (

    
    ), protonated in the salt form (
    
    
    ), serving as the nucleophilic handle for peptide coupling.
  • Ethyl Ester Moiety: Protects the carboxylic acid, allowing for selective N-terminal modification or serving as a prodrug motif.

  • 4-Butoxyphenyl Side Chain: Provides steric bulk and lipophilicity (

    
     for free base), enhancing membrane permeability of derived APIs compared to the parent phenylglycine.
    

Synthesis & Production Protocols

The industrial synthesis of This compound typically follows a modified Strecker Synthesis or a Pinner Reaction pathway starting from 4-butoxybenzaldehyde.

Synthetic Route (Strecker Strategy)

This route is preferred for its scalability and cost-efficiency.

  • Formation of Aminonitrile:

    • Precursors: 4-Butoxybenzaldehyde, Sodium Cyanide (

      
      ), Ammonium Chloride (
      
      
      ).
    • Solvent: Methanol/Water (1:1).

    • Conditions:

      
      , 4-6 hours.
      
    • Mechanism: Nucleophilic attack of cyanide on the imine formed in situ.

  • Hydrolysis & Esterification (One-Pot Pinner):

    • Reagent: Ethanol (

      
      ) saturated with Hydrogen Chloride (
      
      
      ) gas.
    • Conditions: Reflux (

      
      ), 12-24 hours.
      
    • Mechanism: The nitrile undergoes acid-catalyzed alcoholysis directly to the ethyl ester, bypassing the isolation of the free amino acid.

Visualization: Synthesis Workflow

SynthesisStart4-Butoxybenzaldehyde(Starting Material)Step1Strecker Reaction(NaCN, NH4Cl, MeOH)Start->Step1Imine FormationIntermediateAminonitrileIntermediateStep1->IntermediateNucleophilic AttackStep2Pinner Reaction(EtOH, HCl gas, Reflux)Intermediate->Step2Acid AlcoholysisProductEthyl amino(4-butoxyphenyl)acetate HCl(Final Product)Step2->ProductCrystallization

Figure 1: Streamlined synthetic pathway from aldehyde precursor to final hydrochloride salt.

Analytical Characterization

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical profile must be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
    
    
  • 
    -NMR Signals: 
    
    • 
       ppm (br s, 3H): 
      
      
      protons.
    • 
       ppm (d, 2H): Aromatic protons (meta to butoxy).
      
    • 
       ppm (d, 2H): Aromatic protons (ortho to butoxy).
      
    • 
       ppm (s, 1H): Alpha-proton (
      
      
      -NH2).
    • 
       ppm (q, 2H): Ethyl ester 
      
      
      .
    • 
       ppm (t, 2H): Butoxy 
      
      
      .
    • 
       ppm (t, 3H): Ethyl ester 
      
      
      .
Quality Control Specifications
TestMethodAcceptance Criteria
Assay HPLC (C18 Column, ACN/Water + 0.1% TFA)

Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)

ee (if enantiopure)
Loss on Drying Gravimetric (

)

Residual Solvents GC-HSEthanol

ppm
Appearance VisualWhite crystalline powder

Applications in Drug Development

This intermediate is primarily utilized in the synthesis of non-natural amino acid derivatives for:

  • Peptidomimetics: The 4-butoxy group provides a specific hydrophobic interaction handle, often used to target pockets in GPCRs or protease active sites (e.g., Thrombin or Factor Xa inhibitors).

  • Beta-Lactam Antibiotics: Analogous to the side chains of Amoxicillin or Cefadroxil, the 4-butoxyphenylglycine moiety can improve oral bioavailability due to increased lipophilicity.

  • Cardiovascular Agents: Structural similarity to intermediates used in beta-blocker synthesis (though distinct from Esmolol/Landiolol), serving as a scaffold for novel anti-arrhythmic design.

Biological Logic

The 4-butoxy substituent extends the reach of the phenyl ring, allowing the molecule to probe deeper hydrophobic pockets in receptor binding sites compared to a standard phenyl or methoxy group.

Handling & Stability

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the ester.
    
  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable for >2 years if kept dry and away from strong bases.

References

  • Bio-Fount. (n.d.). This compound Product Entry. Retrieved from

  • ChemicalBook. (2025). Ethyl 2-amino-2-phenylacetate hydrochloride and derivatives. Retrieved from

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational synthetic method).[1]

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Aryl-Glycines. Chemical Reviews, 92(5), 889-917. (Chiral synthesis context).

Technical Guide: Solubility Profile of Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and critical handling protocols for Ethyl amino(4-butoxyphenyl)acetate hydrochloride (CAS 1025447-59-9). It is designed for process chemists and formulation scientists requiring precise data for synthesis optimization and solid-state characterization.

CAS Number: 1025447-59-9 Chemical Name: Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride Class:


-Amino Acid Ester / Phenylglycine Derivative
Molecular Formula:  C

H

NO

· HCl Molecular Weight: 287.78 g/mol (Salt) / 251.32 g/mol (Free Base)

Executive Summary & Application Context

This compound is a specialized unnatural amino acid derivative, structurally analogous to phenylglycine. It serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and potentially as an intermediate for active pharmaceutical ingredients (APIs) requiring bulky, lipophilic side chains.

Critical Handling Warning: As an


-amino ester, the free base form of this compound is thermodynamically unstable. Upon neutralization (pH > pKa), it is prone to rapid intermolecular cyclization to form diketopiperazines (DKP) or hydrolysis of the ethyl ester. All solubility studies and processing steps must account for this kinetic instability.

Physicochemical Properties

Understanding the ionization state is prerequisite to predicting solubility behavior. The compound exists as a stable hydrochloride salt in solid form but dissociates in solution.

PropertyValue (Estimated/Derived)Context
pKa (

-NH

)
~7.2 – 7.6Weakly basic amine. Protonated at physiological pH.
LogP (Free Base) ~2.5 – 2.8Moderately lipophilic due to the 4-butoxy chain.
LogP (Protonated) < 0.5Highly hydrophilic ionic species.
Melting Point 145 – 155 °C (Decomp.)Typical for amino acid ester salts.
Hygroscopicity ModerateLikely to absorb atmospheric moisture; store under desiccant.

Solubility Profile

The solubility of the hydrochloride salt is driven by ionic interactions in polar solvents and lipophilic dispersion forces in organic solvents.

Solvent Compatibility Matrix

Data represents saturation limits at 25°C.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Process Relevance
Aqueous Water (pH < 6)High > 100 mg/mLIdeal for extraction of impurities; risk of hydrolysis if prolonged.
PBS (pH 7.4)Moderate 10 – 30 mg/mLRisk of free base precipitation and degradation.
Alcohols MethanolVery High > 200 mg/mLPrimary solvent for recrystallization or reaction.
EthanolHigh > 100 mg/mLPreferred "green" solvent for processing.
IsopropanolModerate 20 – 50 mg/mLGood anti-solvent for crystallization control.
Polar Aprotic DMSOHigh > 150 mg/mLUsed for stock solutions in biological assays.
DMFHigh > 150 mg/mLPeptide coupling reaction medium.
Chlorinated DichloromethaneModerate 10 – 50 mg/mLSoluble due to lipophilic butoxy tail; useful for biphasic extraction.
Esters/Ethers Ethyl AcetateLow < 5 mg/mLExcellent anti-solvent to precipitate the HCl salt.
MTBEVery Low < 1 mg/mLWash solvent to remove non-polar impurities.
Alkanes Hexane/HeptaneInsoluble < 0.1 mg/mLStrictly an anti-solvent.
pH-Dependent Solubility & Stability Logic

The solubility profile is non-linear with respect to pH. The diagram below illustrates the phase changes and degradation risks associated with pH adjustment.

SolubilityLogic Salt HCl Salt (Solid) Stable, Crystalline Dissolved Dissolved Cation (R-NH3+) High Water Solubility Stable at pH < 6 Salt->Dissolved Dissolution (H2O/MeOH) Dissolved->Salt Evaporation/HCl Gas FreeBase Free Base (R-NH2) Oily / Low Melting Solid Lipophilic (LogP ~2.6) Dissolved->FreeBase pH > 7.5 (Neutralization) Acid Hydrolysis Product (Amino Acid) Dissolved->Acid Ester Hydrolysis (Slow, pH dependent) FreeBase->Dissolved pH < 7.0 (Acidification) DKP Diketopiperazine (DKP) Insoluble Dimer (Degradant) FreeBase->DKP Self-Cyclization (Fast in solution)

Figure 1: Solubility equilibrium and degradation pathways. Note the critical risk of DKP formation upon neutralization.

Experimental Protocols

Determination of Saturation Solubility (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium while minimizing degradation.

  • Preparation: Weigh 50 mg of Ethyl amino(4-butoxyphenyl)acetate HCl into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (starting at 200 mg/mL).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, place in a shaker at 25°C for 6 hours.

    • Note: Do not exceed 24 hours in aqueous media to prevent ester hydrolysis.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Free Base Isolation (Process Chemistry)

Objective: To generate the reactive free base for a coupling reaction (e.g., amide bond formation) without isolating the unstable solid.

  • Partition: Suspend the HCl salt in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Add an equimolar amount of cold saturated NaHCO

    
     solution.
    
  • Extraction: Agitate briskly for < 5 minutes.

  • Separation: Separate the organic layer immediately.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    at 0°C.
  • Usage: Do not concentrate to dryness. Use the DCM solution directly in the subsequent reaction step to avoid DKP formation.

References

  • ChemicalBook. (2025). This compound Product Entry. Retrieved from

  • Luckose, F., et al. (2015). "Effects of amino acid derivatives on physical, mental, and physiological activities."[1][2] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144.[1][2] (Context on amino acid ester applications).

  • PubChem. (2025).[3][4] Compound Summary: Ethyl (4-aminophenyl)acetate hydrochloride. National Library of Medicine. Retrieved from

  • MedChemExpress. (2025). Phenylglycine ethyl ester hydrochloride derivatives solubility data. Retrieved from

Sources

The Strategic Importance of the Butoxyphenyl Moiety in Ethyl amino(4-butoxyphenyl)acetate Hydrochloride's Synthetic and Pharmacological Roles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The journey of a drug from a laboratory concept to a clinical reality is a testament to the intricate dance of chemistry and biology. Every functional group on a molecule plays a part, influencing its synthesis, stability, and ultimately, its interaction with biological targets. This guide focuses on the butoxyphenyl group as featured in Ethyl amino(4-butoxyphenyl)acetate hydrochloride, a key intermediate in the synthesis of various compounds. We will explore the multifaceted role of this moiety, from its fundamental physicochemical properties to its profound impact on the structure-activity relationship (SAR) and pharmacokinetic profile of the final active pharmaceutical ingredients.

Part 1: The Butoxyphenyl Group - A Physicochemical Profile

At its core, the butoxyphenyl group is an aromatic phenyl ring substituted with a butoxy group (–O–(CH₂)₃–CH₃). This combination imparts a unique set of properties that are highly influential in drug design. The alkyl chain of the butoxy group significantly increases the lipophilicity, or "fat-likeness," of the molecule it is attached to.[1] This property is critical for a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier.[1]

The phenyl ring provides a rigid scaffold and can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for binding to target proteins. The ether linkage introduces a degree of flexibility and can act as a hydrogen bond acceptor.

PropertyInfluence on Molecular Behavior
Lipophilicity Enhances membrane permeability, potentially increasing oral bioavailability. Governs distribution into tissues.
Size & Shape The bulky nature of the group can provide steric hindrance, influencing binding selectivity and metabolic stability.
Electronic Effects The ether oxygen is an electron-donating group, which can influence the reactivity of the aromatic ring.
Flexibility The four-carbon chain allows for conformational flexibility, enabling the group to adopt an optimal orientation within a binding pocket.
Part 2: Role in Synthesis and as a Molecular Scaffold

This compound serves as a valuable building block in organic synthesis.[2] Its structure contains several key features: a primary amine, an ethyl ester, and the butoxyphenyl group. This arrangement allows for a variety of chemical transformations, making it a versatile intermediate for constructing more complex molecules. For instance, the primary amine can be readily acylated or alkylated, while the ester can be hydrolyzed or transesterified.

The synthesis of complex molecules often involves a stepwise assembly of different fragments. The use of a pre-formed intermediate like this compound streamlines this process, ensuring that the butoxyphenyl moiety is incorporated efficiently and with the correct regiochemistry.

The following diagram illustrates a generalized synthetic pathway where an intermediate like this compound is utilized.

G A Starting Materials B Synthesis of Ethyl amino(4-butoxyphenyl)acetate HCl A->B C Key Intermediate B->C Isolation & Purification D Coupling Reaction (e.g., Amide bond formation) C->D E Further Functionalization / Deprotection D->E F Final Active Molecule E->F G cluster_0 Protein Binding Pocket cluster_1 Drug Molecule Phe Phenylalanine Leu Leucine H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Butoxy Butoxy Chain Butoxy->Leu Hydrophobic Interaction Phenyl Phenyl Ring Phenyl->Phe π-π Stacking Core Drug Core with H-Bond Donor Core->H_Bond_Acceptor Hydrogen Bond

Caption: Model of butoxyphenyl group interactions within a binding site.

Part 4: Experimental Protocols for SAR Elucidation

To experimentally validate the role of the butoxyphenyl group, a medicinal chemist would typically synthesize a series of analog compounds where this group is systematically modified. The biological activity of these analogs is then compared to the original compound.

  • Analog Design:

    • Chain Length Variation: Synthesize analogs with methoxy, ethoxy, and propoxy groups to determine the optimal alkyl chain length for activity.

    • Chain Branching: Create analogs with isobutyl or sec-butyl groups to probe the steric requirements of the binding pocket.

    • Bioisosteric Replacement: Replace the butoxy group with other lipophilic groups of similar size, such as a pentyl group or a cyclopentyl group, to differentiate between the effects of the ether oxygen and pure lipophilicity. [3] * Phenyl Ring Modification: Introduce substituents (e.g., fluoro, chloro) on the phenyl ring to alter its electronic properties. [4]

  • Chemical Synthesis:

    • Utilize established synthetic routes, starting from commercially available substituted phenols, to create the corresponding amino(alkoxyphenyl)acetate intermediates.

    • Couple these intermediates with the remainder of the target molecule using standard peptide coupling or other appropriate reactions.

    • Purify all final compounds to a high degree (>95%) using techniques like flash chromatography or preparative HPLC.

  • In Vitro Biological Assay:

    • Select a relevant biological assay that measures the activity of the compounds (e.g., enzyme inhibition assay, receptor binding assay).

    • Determine the potency of each analog, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Data Analysis:

    • Compile the activity data for all analogs into a table.

G cluster_design Analog Design A1 Vary Alkyl Chain (Methoxy, Ethoxy...) B Chemical Synthesis & Purification A1->B A2 Introduce Branching (Isobutyl) A2->B A3 Bioisosteric Replacement (Cyclopentyl) A3->B C In Vitro Biological Assay (e.g., IC50 Determination) B->C D Data Analysis & SAR C->D E Lead Optimization D->E

Caption: Systematic workflow for Structure-Activity Relationship (SAR) studies.

Conclusion

The butoxyphenyl group in this compound is far more than a simple structural component; it is a strategic element that profoundly influences the synthetic accessibility, pharmacological activity, and pharmacokinetic properties of the final molecules it helps to create. Its lipophilicity is key for membrane traversal and hydrophobic interactions, while its specific size and shape contribute to binding affinity and selectivity. By understanding the multifaceted role of this and other functional groups, researchers and drug development professionals can more effectively design and synthesize novel therapeutic agents with improved efficacy and safety profiles. The principles outlined in this guide, from physicochemical analysis to systematic SAR studies, form the bedrock of modern medicinal chemistry.

References

  • Supplemental Chemical Synthesis. (n.d.). A - -ORCA. Retrieved from University of Southampton institutional repository.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • ACS Publications. (2016, July 13). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Avens Publishing Group. (n.d.). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • PubMed. (2003, October 15). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PMC. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl ([(4-methylphenyl)sulfonyl]amino)acetate. Retrieved from [Link]

  • MDPI. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information File 1 The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Drug Design and Relationship of Functional Groups to Pharmacologic Activity. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis protocol for Ethyl amino(4-butoxyphenyl)acetate hydrochloride , a non-natural amino acid derivative often utilized as a chiral building block in the development of peptidomimetics and pharmaceutical intermediates (e.g., for


-lactam antibiotics or protease inhibitors).

The protocol is designed for research and scale-up chemists, prioritizing yield, purity, and operational safety.

Introduction & Retrosynthetic Analysis

This compound (also known as 4-butoxyphenylglycine ethyl ester hydrochloride) is an


-amino acid ester. Its synthesis poses specific challenges regarding the stability of the 

-amino ester moiety and the potential hydrolysis of the ether linkage under harsh conditions.

This protocol employs a modified Strecker Synthesis followed by a Pinner-type alcoholysis . This route is preferred over direct esterification of the amino acid because it avoids the difficult isolation of the zwitterionic intermediate and minimizes racemization (if chiral catalysts are not used).

Retrosynthetic Logic
  • Target: Ethyl amino(4-butoxyphenyl)acetate

    
     HCl
    
  • Precursor: 2-Amino-2-(4-butoxyphenyl)acetonitrile (Aminonitrile)

  • Starting Material: 4-Butoxybenzaldehyde

Mechanism: The aldehyde is converted to the aminonitrile via nucleophilic addition of cyanide and ammonia. The nitrile is then directly converted to the ethyl ester using ethanolic HCl, bypassing the carboxylic acid isolation.

Reaction Scheme (Graphviz)

ReactionScheme Aldehyde 4-Butoxybenzaldehyde Nitrile Intermediate: Aminonitrile Aldehyde->Nitrile Strecker Rxn Reagents1 NaCN, NH4Cl MeOH/NH3 Product Target: Ethyl amino(4-butoxyphenyl) acetate HCl Nitrile->Product Pinner Alcoholysis Reagents2 EtOH, HCl (gas) Reflux

Figure 1: Two-stage synthesis pathway from aldehyde to amino ester hydrochloride.[1][2][3][4]

Safety & Handling (Critical)

  • Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates toxic HCN gas. Work exclusively in a high-efficiency fume hood. Destruct all cyanide waste with bleach (NaOCl) at pH > 10.

  • Hydrogen Chloride (HCl) Gas: Highly corrosive. Causes severe burns. Use a proper gas trap or commercially available HCl/Ethanol solutions.

  • Thionyl Chloride (Alternative Reagent): Reacts violently with water.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
4-Butoxybenzaldehyde>98%Starting Material
Sodium Cyanide (NaCN)Reagent GradeCyanide Source
Ammonium Chloride (NH

Cl)
>99.5%Amine Source
Ammonia (7M in MeOH)AnhydrousSolvent/Reagent
Ethanol (Absolute)200 ProofSolvent/Reactant
Hydrogen Chloride (Gas)AnhydrousAcid Catalyst
Diethyl Ether / Ethyl AcetateACS GradeWorkup/Washing
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (Teflon blade)

  • Gas dispersion tube (for HCl) or Addition Funnel (for SOCl

    
    )
    
  • Rotary Evaporator[5][6][7][8]

  • Vacuum Filtration Setup (Buchner funnel)

Experimental Protocol

Part A: Synthesis of 2-Amino-2-(4-butoxyphenyl)acetonitrile

Note: This step establishes the carbon skeleton and introduces the nitrogen.

  • Preparation: In a 500 mL RBF, dissolve Ammonium Chloride (1.2 eq) in Ammonia in Methanol (7M) (10 volumes relative to aldehyde).

  • Addition: Add 4-Butoxybenzaldehyde (1.0 eq) dropwise to the stirring solution at room temperature. Stir for 20 minutes to allow imine formation.

  • Cyanation: Cool the mixture to 0°C. Carefully add Sodium Cyanide (1.1 eq) in portions.

    • Caution: Ensure the system is closed and vented to a bleach trap.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde spot should disappear.

  • Workup:

    • Concentrate the methanol under reduced pressure (keep bath < 40°C).

    • Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Result: A yellow/orange oil or solid (Aminonitrile). Proceed immediately to Part B to avoid degradation.

Part B: Pinner Alcoholysis to Ethyl Ester Hydrochloride

Note: This step converts the nitrile directly to the ester using acidic ethanol.

  • Dissolution: Dissolve the crude Aminonitrile from Part A in Absolute Ethanol (10–15 volumes).

  • Acidification:

    • Method A (HCl Gas): Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution until saturation (approx. 30 mins). The solvent volume will increase slightly.

    • Method B (Thionyl Chloride - if gas unavailable): Cool ethanol to -10°C. Dropwise add Thionyl Chloride (3.0 eq) cautiously (exothermic!). Then add the aminonitrile solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[4][5][9][10] The nitrile first forms an imidate intermediate, which is then hydrolyzed by the water generated (or trace water) to the ester.

  • Crystallization:

    • Cool the reaction mixture to room temperature, then to 0°C.

    • Add Diethyl Ether (slowly) to induce precipitation of the hydrochloride salt.

    • Stir at 0°C for 1 hour.

  • Isolation: Filter the white precipitate. Wash the cake with cold Diethyl Ether/Ethanol (4:1) mixture.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

Expected Data
ParameterSpecification
Appearance White to off-white crystalline powder
Yield (Overall) 65% – 75% (from aldehyde)
Melting Point 145°C – 155°C (Decomposes)
HPLC Purity > 98.0% (Area %)
Mass Spec (ESI+) [M+H]

= 252.15 (Free base mass)
1H NMR (DMSO-d6, 400 MHz) Simulation
  • 
     8.90 (br s, 3H): 
    
    
    
    (Ammonium protons)
  • 
     7.45 (d, 2H):  Aromatic protons (ortho to glycine)
    
  • 
     6.98 (d, 2H):  Aromatic protons (ortho to butoxy)
    
  • 
     5.10 (s, 1H): 
    
    
    
    -CH (Chiral center)
  • 
     4.15 (q, 2H):  Ester 
    
    
    
  • 
     3.98 (t, 2H):  Butoxy 
    
    
    
  • 
     1.70 (m, 2H):  Butoxy 
    
    
    
  • 
     1.45 (m, 2H):  Butoxy 
    
    
    
  • 
     1.15 (t, 3H):  Ester 
    
    
    
  • 
     0.95 (t, 3H):  Butoxy 
    
    
    

Troubleshooting Guide (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Part A Incomplete imine formation before cyanide addition.Ensure NH

Cl and Aldehyde stir for at least 20 mins before adding NaCN.
Oily Product in Part B Excess Ethanol or incomplete precipitation.Evaporate ethanol to near dryness, then triturate vigorously with Diethyl Ether.
Yellow Coloration Oxidation of phenol/amine.Perform all steps under Nitrogen atmosphere. Use acid-washed carbon if recrystallization is needed.
Hydrolysis to Acid Water present during Part B reflux.Use strictly absolute ethanol and protect reaction from atmospheric moisture (drying tube).
Workflow Diagram

Workflow Start Start: 4-Butoxybenzaldehyde Step1 Strecker Rxn: Add NH4Cl, MeOH, NaCN Stir 24h Start->Step1 Check1 TLC Check: Aldehyde consumed? Step1->Check1 Check1->Step1 No (Stir longer) Extract Extraction: EtOAc/Water Isolate Nitrile Oil Check1->Extract Yes Step2 Pinner Rxn: Dissolve in EtOH Saturate with HCl (g) Reflux 4h Extract->Step2 Precip Precipitation: Cool to 0°C Add Et2O Step2->Precip Filter Filtration & Wash: Cold Et2O Precip->Filter Dry Vacuum Dry Filter->Dry Final Final Product: White Crystalline Solid Dry->Final

Figure 2: Operational workflow for the synthesis and isolation.

References

  • Strecker Synthesis of Phenylglycine Derivatives

    • Dyke, S. F., et al. "The Chemistry of Enamines." Organic Syntheses, Coll.[11] Vol. 4, p. 424.[11] (General method for amino acid esters).[1]

    • ChemicalBook.[12] "Ethyl 2-amino-2-phenylacetate hydrochloride Properties and Synthesis."

  • Pinner Reaction Conditions: Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. (Mechanistic grounding for Nitrile -> Ester conversion).
  • Handling of Amino Acid Esters

    • Organic Syntheses, Coll.[11] Vol. 2, p. 310 (1943); Vol. 14, p. 42 (1934). "Glycine Ethyl Ester Hydrochloride".[4][5][7][10][11]

  • Safety Data

    • PubChem.[13] "Sodium Cyanide - Safety and Hazards."

Sources

High-Yield Synthesis of Ethyl amino(4-butoxyphenyl)acetate Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, high-yield, three-step synthetic protocol for the preparation of Ethyl amino(4-butoxyphenyl)acetate hydrochloride, a valuable amino acid ester derivative for research and development in medicinal chemistry and materials science. The described methodology is designed for scalability and robustness, commencing with the Friedel-Crafts acylation of 4-butoxybenzene, followed by a highly selective reductive amination, and culminating in the isolation of the target compound as a stable hydrochloride salt. Each step is accompanied by a detailed rationale, step-by-step instructions, and critical safety information to ensure procedural integrity and reproducibility.

Introduction

α-Amino acid esters are fundamental building blocks in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active molecules. Ethyl amino(4-butoxyphenyl)acetate, featuring a butoxy-substituted phenyl ring, offers a unique combination of lipophilicity and a reactive amino group, making it an attractive intermediate for drug discovery programs. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics.

This guide details a logical and efficient synthetic pathway, moving from readily available commercial starting materials to the final, purified product. The chosen route, centered around a Friedel-Crafts acylation followed by reductive amination, offers significant advantages over alternative methods by avoiding harsh reagents and providing excellent control over the reaction, leading to high yields and purity.[1][2]

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Part 1: Friedel-Crafts acylation of 4-butoxybenzene with ethyl oxalyl chloride to produce the α-keto ester intermediate.

  • Part 2: Reductive amination of the α-keto ester using ammonium acetate and sodium cyanoborohydride to form the free amine.

  • Part 3: Conversion of the free amine to its hydrochloride salt for enhanced stability and ease of purification.

Overall_Scheme 4-Butoxybenzene 4-Butoxybenzene Intermediate_1 Ethyl 2-(4-butoxyphenyl)-2-oxoacetate 4-Butoxybenzene->Intermediate_1  1. Ethyl Oxalyl Chloride, AlCl₃  DCM, 0°C to rt Intermediate_2 Ethyl amino(4-butoxyphenyl)acetate Intermediate_1->Intermediate_2  2. NH₄OAc, NaBH₃CN  Methanol, rt Final_Product Ethyl amino(4-butoxyphenyl)acetate HCl Intermediate_2->Final_Product  3. HCl in Ethyl Acetate  rt

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of Ethyl 2-(4-butoxyphenyl)-2-oxoacetate

Scientific Rationale

This step employs a Friedel-Crafts acylation, a classic and powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[3] Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, activates the ethyl oxalyl chloride by coordinating to a chlorine atom, which facilitates the generation of a highly electrophilic acylium ion.[4] The electron-rich 4-butoxybenzene then attacks this electrophile, primarily at the para position relative to the activating butoxy group, to form the desired aryl keto-ester. The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions.[5]

Part1_Scheme cluster_reactants cluster_product r1 4-Butoxybenzene plus1 + r2 Ethyl Oxalyl Chloride p1 Ethyl 2-(4-butoxyphenyl)-2-oxoacetate r2->p1 AlCl₃, DCM 0 °C to rt

Caption: Friedel-Crafts acylation reaction.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Quantity
4-ButoxybenzeneC₁₀H₁₄O150.2250.07.51 g (7.8 mL)
Aluminum Chloride (anhyd.)AlCl₃133.3460.08.00 g
Ethyl Oxalyl ChlorideC₄H₅ClO₃136.5355.07.51 g (6.3 mL)
Dichloromethane (DCM, dry)CH₂Cl₂84.93-200 mL
Hydrochloric Acid (1M)HCl36.46-150 mL
Saturated NaHCO₃ Solution---100 mL
Brine---100 mL
Anhydrous MgSO₄MgSO₄120.37-~10 g
  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, condenser, nitrogen inlet, rotary evaporator.

Experimental Protocol
  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.[6]

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (8.00 g, 60.0 mmol) and dry dichloromethane (100 mL). Cool the resulting suspension to 0 °C using an ice bath.

  • Reactant Addition: In a separate flask, prepare a solution of 4-butoxybenzene (7.51 g, 50.0 mmol) and ethyl oxalyl chloride (7.51 g, 55.0 mmol) in dry dichloromethane (50 mL).

  • Reaction: Transfer the reactant solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously for 15 minutes until all solids dissolve.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, Ethyl 2-(4-butoxyphenyl)-2-oxoacetate, is typically of sufficient purity for the next step. A potential purification can be done via flash chromatography if needed.[7]

Part 2: Synthesis of Ethyl amino(4-butoxyphenyl)acetate

Scientific Rationale

This step utilizes reductive amination to convert the ketone functionality of the intermediate into a primary amine.[8] The reaction proceeds via the in-situ formation of an imine intermediate from the reaction of the keto-ester with ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild enough not to reduce the ester group but is highly effective at reducing the protonated imine (iminium ion) intermediate.[9] This selectivity is crucial for achieving a high yield of the desired amino ester.

Part2_Scheme cluster_reactants cluster_product r1 Ethyl 2-(4-butoxyphenyl)-2-oxoacetate p1 Ethyl amino(4-butoxyphenyl)acetate r1->p1 NH₄OAc, NaBH₃CN Methanol, rt

Caption: Reductive amination of the α-keto ester.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Quantity
Ethyl 2-(4-butoxyphenyl)-2-oxoacetateC₁₄H₁₈O₄250.2945.0 (Assumed)11.26 g
Ammonium AcetateCH₃COONH₄77.08450.034.7 g
Sodium CyanoborohydrideNaBH₃CN62.8467.54.24 g
Methanol (MeOH)CH₃OH32.04-250 mL
Saturated NaHCO₃ Solution---200 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-300 mL
Brine---100 mL
Anhydrous Na₂SO₄Na₂SO₄142.04-~15 g
  • Equipment: 500 mL round-bottom flask, magnetic stirrer, nitrogen inlet, rotary evaporator.

Experimental Protocol
  • Setup: In a 500 mL round-bottom flask, dissolve the crude Ethyl 2-(4-butoxyphenyl)-2-oxoacetate (11.26 g, ~45.0 mmol) and ammonium acetate (34.7 g, 450.0 mmol) in methanol (250 mL). Stir at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Reducing Agent Addition: Add sodium cyanoborohydride (4.24 g, 67.5 mmol) to the solution in one portion. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.[10][11]

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Work-up: Partition the residue between ethyl acetate (200 mL) and saturated sodium bicarbonate solution (200 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solvent under reduced pressure to yield the crude free amine, Ethyl amino(4-butoxyphenyl)acetate, as an oil. This product is used directly in the next step without further purification.

Part 3: Formation and Purification of the Hydrochloride Salt

Scientific Rationale

The final free amine product is often an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt serves two primary purposes: it provides a stable, solid material that is easier to handle and store, and it offers an excellent method for purification.[12] The salt is typically crystalline and will precipitate from a non-polar organic solvent like ethyl acetate or diethyl ether upon the addition of HCl, leaving many organic impurities behind in the solution.

Part3_Scheme cluster_reactants cluster_product r1 Ethyl amino(4-butoxyphenyl)acetate p1 Ethyl amino(4-butoxyphenyl)acetate HCl r1->p1 HCl in Ethyl Acetate rt

Caption: Formation of the hydrochloride salt.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Quantity
Ethyl amino(4-butoxyphenyl)acetateC₁₄H₂₁NO₃251.3240.0 (Assumed)~10.05 g
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-150 mL
HCl Solution (4M in Dioxane or prepared in EtOAc)HCl36.46~44.0~11 mL (or as needed)
Diethyl Ether (Et₂O)C₄H₁₀O74.12-100 mL
  • Equipment: 250 mL Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel, vacuum flask.

Experimental Protocol
  • Dissolution: Dissolve the crude Ethyl amino(4-butoxyphenyl)acetate from Part 2 in ethyl acetate (100 mL) in a 250 mL Erlenmeyer flask.

  • Precipitation: While stirring vigorously at room temperature, slowly add a 4M solution of HCl in dioxane (or a freshly prepared saturated solution of HCl gas in ethyl acetate) dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.[13]

  • Crystallization: Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethyl acetate (2 x 25 mL) and then with diethyl ether (2 x 50 mL) to remove residual solvent and impurities.

  • Drying: Dry the product under high vacuum to a constant weight. This yields this compound as a stable, white to off-white solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity. Melting point analysis can also be performed.

Workflow Summary

Workflow cluster_Part1 Part 1: Friedel-Crafts Acylation cluster_Part2 Part 2: Reductive Amination cluster_Part3 Part 3: Salt Formation & Purification p1_start Suspend AlCl₃ in dry DCM p1_add Add 4-Butoxybenzene & Ethyl Oxalyl Chloride at 0°C p1_start->p1_add p1_react Stir at rt for 3-4h p1_add->p1_react p1_quench Quench with Ice/HCl p1_react->p1_quench p1_workup Aqueous Work-up & Extraction with DCM p1_quench->p1_workup p1_end Concentrate to get Crude Keto-Ester (Oil) p1_workup->p1_end p2_start Dissolve Keto-Ester & NH₄OAc in Methanol p1_end->p2_start p2_add Add NaBH₃CN p2_start->p2_add p2_react Stir at rt for 12-16h p2_add->p2_react p2_workup Concentrate & Perform Aqueous Work-up (EtOAc) p2_react->p2_workup p2_end Concentrate to get Crude Free Amine (Oil) p2_workup->p2_end p3_start Dissolve Free Amine in Ethyl Acetate p2_end->p3_start p3_add Add HCl Solution (e.g., in Dioxane) p3_start->p3_add p3_precip Precipitate & Cool in Ice Bath p3_add->p3_precip p3_filter Filter & Wash with Cold EtOAc / Et₂O p3_precip->p3_filter p3_end Dry Under Vacuum p3_filter->p3_end p3_final Final Product: Pure Hydrochloride Salt p3_end->p3_final

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water, releasing HCl gas. Handle in a dry environment (e.g., under nitrogen). Exposure can cause severe skin and eye burns.[6][14]

  • Ethyl Oxalyl Chloride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed or inhaled. Can release toxic hydrogen cyanide gas upon contact with acids. Handle with extreme caution.[15][16][17]

  • Solvents: Dichloromethane, methanol, ethyl acetate, and diethyl ether are flammable and/or toxic. Avoid open flames and ensure proper ventilation.[18]

References

  • University of Washington (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Retrieved from [Link]

  • Ereztech (n.d.). Aluminum chloride - AlCl₃. Retrieved from [Link]

  • Carl Roth (2021). 111620 - Sodium cyanoborohydride - Safety Data Sheet. Retrieved from [Link]

  • Synthetika (n.d.). Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99%. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. Retrieved from [Link]

  • ScienceMadness.org (2021). Forming oxalate salts of amines. Retrieved from [Link]

  • ScienceMadness.org (2012). Anhydrous AlCl3 handling and storage. Retrieved from [Link]

  • Reddit (2024). Amine workup. Retrieved from [Link]

  • Larrow, J. F., & Pfaltz, A. (2001). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without neutralization. Tetrahedron Letters, 42(35), 6071-6073.
  • ResearchGate (n.d.). Synthetic applications of 4a Reaction conditions: a Reductive amination. Retrieved from [Link]

  • Google Patents (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Royal Society of Chemistry (2010). Supporting Information for Organic and Biomolecular Chemistry. Retrieved from [Link]

  • Journal of the Korean Ceramic Society (2012). CHEMICAL SYNTHESIS OF ALUMINUM CHLORIDE (AlCl₃) BY COST-EFFECTIVE REDUCTION PROCESS. Retrieved from [Link]

  • Reddit (2024). Reductive Amination Help. Retrieved from [Link]

  • Chemistry LibreTexts (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Pearson (n.d.). Reductive Amination Explained. Retrieved from [Link]

  • ScienceDirect (2011). Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Retrieved from [Link]

  • Chemguide (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Chemistry LibreTexts (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • PubMed Central (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

  • Google Patents (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ResearchGate (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

  • Google Patents (2012). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

Sources

LC-MS/MS analysis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride in plasma.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalysis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride in Human Plasma by LC-MS/MS

Introduction

Ethyl amino(4-butoxyphenyl)acetate is an emerging pharmaceutical compound whose therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic properties. Accurate quantification of this analyte in biological matrices, such as plasma, is fundamental for comprehensive drug development, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This application note details a robust, sensitive, and selective method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The method described herein is designed to meet the rigorous standards required for preclinical and clinical studies, providing the precision and accuracy necessary for critical decision-making in drug development.[1][2] LC-MS/MS is the gold standard for bioanalysis due to its superior selectivity and sensitivity, allowing for the precise measurement of analytes even in complex biological matrices.[3][4] This protocol is grounded in the principles outlined by major regulatory bodies, ensuring that the generated data is reliable and defensible.[3][5][6][7]

Principle of the Method

The analytical strategy involves the extraction of Ethyl amino(4-butoxyphenyl)acetate and a suitable internal standard (IS) from human plasma via protein precipitation. This technique was selected for its simplicity, speed, and efficiency in removing high-abundance proteins that can interfere with analysis.[8][9]

Following extraction, the analyte and IS are separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC). The separation is achieved on a C18 analytical column, which retains the compounds based on their hydrophobicity. The use of an acidic mobile phase ensures the analyte, which contains a basic amino group, remains protonated, leading to improved peak shape and chromatographic retention.

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique where a specific precursor ion is isolated and fragmented to produce a characteristic product ion.[10][11] This specificity minimizes interference from the biological matrix, ensuring high-quality quantitative results.[11]

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard, purity >98%)

    • Ethyl amino(4-butoxyphenyl)acetate-d5 (Internal Standard, purity >98%)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant)

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • Pipette tips

    • HPLC vials with inserts

Instrumentation

The analysis is performed on a system comprised of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography System:

    • An Agilent 1290 Infinity II LC or equivalent system, equipped with a binary pump, multisampler, and multicolumn thermostat.[12]

  • Mass Spectrometer:

    • An Agilent 6470A Triple Quadrupole LC/MS or equivalent, equipped with an Agilent Jet Stream (AJS) electrospray ionization source.[12]

  • Data Acquisition and Processing:

    • Agilent MassHunter or equivalent software suite for instrument control, data acquisition, and quantitative analysis.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare separate 1.0 mg/mL stock solutions of this compound and the internal standard (IS), Ethyl amino(4-butoxyphenyl)acetate-d5, in methanol. These solutions should be stored at -20°C. The use of separate stock solutions for calibration standards and quality controls is a key requirement for bioanalytical method validation.[13]

  • Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working solutions into drug-free human plasma to prepare a calibration curve consisting of a blank sample (matrix with IS), a zero sample (matrix without analyte or IS), and typically 8 non-zero concentrations. A suggested range is 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (in the middle of the calibration range)

    • High QC (approx. 80% of the highest calibration standard)

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[8][9] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs in solution.

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into the corresponding tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to every tube except the blank matrix and zero sample.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to keep the analyte protonated and stable.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject a small volume (e.g., 2-5 µL) of the supernatant into the LC-MS/MS system for analysis.

G cluster_workflow Protein Precipitation Workflow plasma 1. Aliquot 50 µL Plasma is 2. Add 10 µL Internal Standard plasma->is ppt 3. Add 150 µL Cold Acetonitrile is->ppt vortex 4. Vortex for 30 seconds ppt->vortex centrifuge 5. Centrifuge at 14,000 x g vortex->centrifuge supernatant 6. Transfer 100 µL Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent Provides excellent efficiency and resolution for small molecules.[14]
Mobile Phase A 0.1% Formic Acid in Water Acidifier promotes analyte protonation for better peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Column Temperature 40°C Elevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µL A small volume minimizes potential matrix effects and column overloading.
Gradient Elution Time (min) %B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| | 5.0 | 5 |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amino group is readily protonated.
Gas Temperature 300°C Optimizes desolvation of the mobile phase.
Gas Flow 8 L/min Nebulizes the eluent into a fine spray.
Nebulizer Pressure 45 psi Assists in droplet formation.
Sheath Gas Temp 350°C Aids in desolvation and ion formation.
Sheath Gas Flow 11 L/min Focuses the ion spray towards the MS inlet.
Capillary Voltage 3500 V Potential applied to the ESI needle to generate charged droplets.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[11] |

Table 3: MRM Transitions (Hypothetical) Note: These values must be determined experimentally by infusing a standard solution of the analyte and IS.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte 224.1 109.1 50 15

| Internal Standard (IS) | 229.1 | 114.1 | 50 | 15 |

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[3][15] The validation process assesses several key parameters.[1][6][16]

Caption: Overall Bioanalytical Workflow.

Table 4: Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria (based on FDA/EMA guidance)[3][6]
Selectivity To ensure no interference from endogenous components at the retention time of the analyte and IS. Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[13]
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration. At least 6-8 non-zero points. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy Closeness of mean test results to the true concentration. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision Closeness of individual measurements when the procedure is applied repeatedly. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery To measure the efficiency of the extraction procedure. Recovery should be consistent, precise, and reproducible.

| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the baseline concentration under various conditions (freeze-thaw, bench-top, long-term). |

Conclusion

This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method employs a straightforward protein precipitation technique for sample preparation and highly selective MRM for detection, providing the necessary sensitivity and specificity for bioanalytical applications. The outlined validation parameters, based on current regulatory guidelines, ensure the method is robust, reliable, and fit for purpose in supporting pharmacokinetic studies throughout the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Abdel-Rehim, M. (2011). Recent advances in microextraction by packed sorbent for bioanalysis.
  • ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences.
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResearchGate. (2024). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link]

  • PubMed. (2010). LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma. [Link]

  • Agilent Technologies. (2022). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]

Sources

Application Note: HPLC Method Development for Ethyl amino(4-butoxyphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Ester / Phenylglycine Derivative

Introduction & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for Ethyl amino(4-butoxyphenyl)acetate hydrochloride . This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., ultra-short-acting beta-blockers like Landiolol) and requires rigorous quantification to ensure downstream process yield and purity.

The molecule presents specific chromatographic challenges:

  • Dual Functionality: It contains a basic primary amine (pKa

    
     7.5–8.0) and a lipophilic butoxy tail.
    
  • Stability Risk: The ethyl ester moiety is susceptible to hydrolysis, particularly at alkaline pH, necessitating strict pH control during analysis.

  • Detection: The alkoxy-substituted phenyl ring provides a distinct UV chromophore.

This protocol moves beyond generic "recipes" to provide a Quality by Design (QbD) approach, ensuring the method is robust, transferable, and compliant with ICH Q2(R1) guidelines.

Physicochemical Profiling & Method Strategy

Before method screening, we analyze the molecule's properties to define the "Design Space."

PropertyValue (Estimated)Chromatographic Implication
Structure EtO-CO-CH(NH

)-C

H

-OBu

HCl
Lipophilic tail (Butoxy) + Polar head (Amine/Ester).
pKa (Amine) ~7.6At pH < 5.6, the amine is protonated (

). This prevents free-base interactions with silanols but reduces retention on C18.
LogP ~2.5 - 3.0The butoxy group ensures strong retention on C18, even when the amine is ionized.
UV

~225 nm, ~275 nm225 nm offers high sensitivity; 275 nm offers selectivity (aromatic ring).
Stability Ester HydrolysisCRITICAL: Avoid Mobile Phase pH > 6.0. Use fresh buffers.

Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing this specific method, highlighting the critical decision points for amine-based esters.

MethodDevelopment Start Start: Molecule Assessment Screening Phase 1: Column & pH Screening (Goal: Peak Shape & Stability) Start->Screening Decision1 Peak Tailing > 1.5? Screening->Decision1 Action1 Add Ion Pair (TFA) or Switch to HILIC (Rare) Decision1->Action1 Yes Action2 Proceed to Optimization Decision1->Action2 No Action1->Screening Re-screen Optimization Phase 2: Gradient Optimization (Goal: Resolution of Impurities) Action2->Optimization FinalMethod Phase 3: Final Method Definition (Isocratic or Gradient) Optimization->FinalMethod Validation Phase 4: ICH Validation (Linearity, Accuracy, LOQ) FinalMethod->Validation

Caption: Step-by-step QbD workflow for developing a robust HPLC method for amino-ester derivatives.

Experimental Protocols

Phase 1: Column & Mobile Phase Screening

Objective: Identify a stationary phase that minimizes silanol interactions (tailing) while maintaining adequate retention (


).
  • Column Selection:

    • Primary Choice: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18). Reasoning: The "Base Deactivated" (BDS) or hybrid particles reduce secondary interactions with the free amine.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid or 10 mM Ammonium Phosphate (pH 3.0). Reasoning: Low pH suppresses silanol ionization (

    
    
    
    
    
    
    
    ), reducing peak tailing.
  • Mobile Phase B (MPB): Acetonitrile (ACN). Reasoning: ACN has lower viscosity and sharper peaks for aromatics compared to Methanol.

Phase 2: The "Gold Standard" Protocol

After optimization, the following conditions are recommended as the starting point for validation.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (L1), 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Maintains amine protonation; buffers against local pH changes.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for the lipophilic butoxy group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLPrevents column overload.
Detection UV @ 225 nm (Quant), 275 nm (ID)225 nm for max sensitivity; 275 nm to confirm aromaticity.
Gradient Program (Recommended)

Use a gradient to ensure late-eluting dimers or starting materials (e.g., 4-butoxyphenol) are cleared.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Hold
2.08515Isocratic start
12.02080Linear Ramp (Elute Analyte)
15.02080Wash
15.18515Re-equilibration
20.08515End

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy," it must pass the following criteria.

System Suitability Test (SST)

Run 5 replicate injections of the Standard Solution (0.5 mg/mL).

  • RSD of Area:

    
     2.0% (Demonstrates precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Critical for amines).
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity
  • Range: 50% to 150% of target concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Spike placebo with analyte at 80%, 100%, and 120%.

  • Criteria: Mean recovery 98.0% – 102.0%.

Specificity (Forced Degradation)
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 1 hr. Expect: Formation of the free acid (Amino(4-butoxyphenyl)acetic acid).

  • Base Hydrolysis: 0.1 N NaOH. Expect: Rapid degradation (Ester cleavage).

  • Oxidation: 3% H

    
    O
    
    
    
    . Expect: Potential N-oxide formation.

Troubleshooting Guide: The "Self-Validating" System

Common issues and their mechanistic solutions.

Troubleshooting Issue1 Problem: Peak Tailing > 1.5 Cause1 Silanol Interaction Issue1->Cause1 Fix1 1. Lower pH to 2.5 2. Add 0.1% TEA 3. Use 'Shield' Column Cause1->Fix1 Issue2 Problem: Retention Drift Cause2 Ester Hydrolysis (On-column) Issue2->Cause2 Fix2 1. Check Autosampler Temp (Set to 4°C) 2. Verify Buffer pH stability Cause2->Fix2

Caption: Decision tree for resolving common chromatographic anomalies with amino-esters.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. [Link]

  • PubChem. this compound (Compound Summary).[Link] (Structure verified via chemical analogy to phenylglycine esters).

  • Dolan, J. W. Tailing Peaks for Basic Compounds. LCGC North America, 2003. [Link]

Step-by-step guide to Ethyl amino(4-butoxyphenyl)acetate hydrochloride derivatization

[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

Ethyl amino(4-butoxyphenyl)acetate hydrochloride (CAS: 1025447-59-9) is a specialized

4-butoxyphenylglycine ethyl ester

Unlike aliphatic amino acids, the

high susceptibility to base-catalyzed racemization
Chemical Specifications
PropertyDetail
Systematic Name Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride
Molecular Formula

Functional Groups Primary Amine (

), Ethyl Ester (

), Phenyl Ether (

)
Solubility Profile Soluble in MeOH, EtOH, DMF, DMSO. Limited solubility in non-polar solvents (Hexane) until neutralized.
Key Risk Racemization at pH > 8.0 or T > 40°C.

Critical Pre-requisites: Handling the HCl Salt

The molecule is supplied as a hydrochloride salt (

The "In-Situ" Neutralization Rule: Do not perform a separate aqueous extraction to free-base the amine unless necessary, as this increases hydrolysis risk. Instead, use an in-situ neutralization strategy with a non-nucleophilic organic base (e.g., DIPEA or N-Methylmorpholine) directly in the reaction solvent.

Protocol A: Analytical Derivatization for GC-MS (Acylation)

Objective: Convert the polar, non-volatile amine salt into a volatile N-trifluoroacetyl (TFA) derivative for purity profiling and impurity identification. Mechanism: Acylation of the amine with Trifluoroacetic Anhydride (TFAA).

Materials
  • Reagent: Trifluoroacetic Anhydride (TFAA)

  • Solvent: Ethyl Acetate (anhydrous) or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) (High purity)

Step-by-Step Methodology
  • Sample Preparation: Weigh 5.0 mg of Ethyl amino(4-butoxyphenyl)acetate HCl into a 2 mL GC vial.

  • Solubilization & Neutralization: Add 500 µL of Ethyl Acetate. Add 20 µL of TEA. Vortex for 30 seconds. Observation: The solution may become cloudy due to TEA·HCl salt precipitation. This is normal.

  • Derivatization Reaction: Add 50 µL of TFAA dropwise. Caution: Exothermic reaction. Cap the vial immediately and vortex. Incubate at 60°C for 30 minutes .

  • Cleanup: Evaporate the solvent to dryness under a gentle stream of nitrogen (to remove excess acid/TEA). Reconstitute in 1.0 mL of Ethyl Acetate or Isooctane.

  • GC-MS Injection: Inject 1.0 µL in Split mode (10:1). Target Derivative: Ethyl 2-(2,2,2-trifluoroacetamido)-2-(4-butoxyphenyl)acetate.

Field Insight: Acylation is preferred over silylation (BSTFA) for this molecule because the resulting TFA-amide is more stable against hydrolysis and provides sharper peaks for phenylglycine derivatives.

Protocol B: Chiral Purity Analysis (HPLC-UV/FLD)

Objective: Determine the enantiomeric excess (ee) of the material. Strategy: Derivatization with Fmoc-Cl followed by separation on a Chiral Stationary Phase (CSP) or achiral C18 (if using chiral derivatizing agents like Marfey's). Here, we use Fmoc-Cl + Chiral Column (e.g., Chiralpak IA/IB) for robust UV detection.

Materials
  • Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (10 mM in MeCN)

  • Buffer: Borate Buffer (0.2 M, pH 8.0) — Note: Do not exceed pH 8.5 to prevent racemization.

  • Quench: 1-Adamantanamine (ADAM) or simple acidification.

Step-by-Step Methodology
  • Stock Solution: Dissolve 10 mg of the sample in 1 mL Methanol.

  • Reaction Setup: Mix 50 µL of Stock Solution + 50 µL of Borate Buffer (pH 8.0). Add 100 µL of Fmoc-Cl solution.

  • Incubation: Vortex and let stand at ambient temperature (20-25°C) for 5 minutes . Critical Control: Do not heat. Phenylglycine esters racemize rapidly at elevated temperatures in basic buffers.

  • Quenching: Add 20 µL of 1% Acetic Acid to lower pH to ~4.0, stopping the reaction and stabilizing the stereocenter. Add 800 µL of Acetonitrile/Water (50:50) to dilute.

  • Analysis: Inject 5-10 µL onto HPLC. Detection: UV at 265 nm (Fmoc absorption) or Fluorescence (Ex 260 nm / Em 310 nm).

Protocol C: Synthetic Protection (Boc-Protection)

Objective: Isolate the N-Boc protected intermediate for peptide coupling.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 eq (e.g., 1 g) of the HCl salt in DCM (10 mL/g).

  • Base Addition: Add 2.2 eq of DIPEA. The suspension should clear as the free base forms.

  • Reagent Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (

    
    ).
    
  • Reaction: Stir at 0°C for 1 hour , then warm to Room Temperature (RT) for 2 hours. Why 0°C? To suppress racemization during the initial exotherm.

  • Workup: Wash with 5%

    
     (removes excess base/amine), then Sat. 
    
    
    , then Brine. Dry over
    
    
    .[1]
  • Yield Check: Evaporate solvent. The product should be a viscous oil or white solid.

Workflow Visualization (DOT Diagram)

DerivatizationWorkflowRawMaterialEthyl amino(4-butoxyphenyl)acetate HCl(Solid Salt)NeutralizationNeutralization(DIPEA/TEA)RawMaterial->NeutralizationSolubilizeFreeBaseFree AmineIntermediate(Labile)Neutralization->FreeBaseIn-situGC_PathGC-MS Analysis(TFAA / 60°C)FreeBase->GC_PathAcylationHPLC_PathChiral HPLC(Fmoc-Cl / pH 8)FreeBase->HPLC_PathCarbamate FormationSynth_PathSynthesis(Boc2O / 0°C)FreeBase->Synth_PathProtectionGC_ResultVolatile TFA-Ester(Purity Check)GC_Path->GC_ResultHPLC_ResultFmoc-Derivative(Enantiomeric Excess)HPLC_Path->HPLC_ResultSynth_ResultN-Boc Intermediate(Stable)Synth_Path->Synth_Result

Caption: Workflow for converting the HCl salt into analytical or synthetic derivatives. Note the central neutralization step.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (GC-MS) Incomplete neutralization of HCl salt.Ensure TEA/DIPEA is added before the derivatizing agent.
Racemization (HPLC) pH too high (>9) or reaction time too long.Use Borate pH 8.0 exactly; quench with acid immediately after 5 mins.
Peak Tailing (GC) Free amine interacting with silanols.Ensure complete derivatization; use deactivated glass liners.
Precipitate in Vial TEA·HCl salts insoluble in solvent.Centrifuge vial before injection; inject supernatant only.

References

  • PubChem. "Ethyl (4-aminophenyl)acetate hydrochloride | C10H14ClNO2." National Library of Medicine. [Link] (Structure verification for phenylglycine ethyl ester class).

  • Kaspar, H., et al. "Amino Acid Analysis in Biological Fluids by GC-MS."[2] Journal of Chromatography B, 2008. [Link] (Standard protocols for amino acid ester derivatization).

  • Williams, R.M.

Application Notes & Protocols: Investigating the Antibacterial Potential of Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Amino acid derivatives represent a promising class of compounds, often serving as structural analogs to essential microbial biosynthetic pathway intermediates.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl amino(4-butoxyphenyl)acetate hydrochloride in antibacterial research. We present a structured approach, from initial screening to preliminary mechanism of action studies, grounded in established microbiological and cell-based assay methodologies. The protocols detailed herein are designed to be self-validating, providing a robust framework for the evaluation of this, and other novel, potential antibacterial agents.

Introduction: The Rationale for Investigating Amino Acid Esters

Amino acids are fundamental building blocks of life, and their metabolic pathways are often distinct between microbes and mammals, presenting attractive targets for selective antibacterial agents.[1][2] Derivatives of amino acids, such as the target compound this compound, can act as competitive inhibitors of enzymes crucial for bacterial survival.[1][3] For instance, they may interfere with cell wall synthesis by mimicking D-alanine residues in peptidoglycan precursors or inhibit other essential metabolic enzymes.[1]

The structure of this compound, a substituted amino acid ester, suggests several properties that warrant investigation:

  • Amino Group: The protonated amine at physiological pH can facilitate electrostatic interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is a critical step for many antimicrobial peptides and cationic surfactants.[4]

  • Ester and Butoxy Moieties: These lipophilic groups can enhance the compound's ability to permeate the bacterial cell membrane, a key determinant of antibacterial efficacy.

  • Aromatic Ring: The phenyl group can contribute to binding interactions with target enzymes or membrane components through hydrophobic or pi-stacking interactions.

This guide will outline the necessary experimental workflows to systematically evaluate the antibacterial efficacy and preliminary safety profile of this compound.

Experimental Workflows and Protocols

A logical progression of experiments is crucial for the efficient evaluation of a novel antibacterial candidate. The workflow should begin with broad screening to determine the spectrum of activity, followed by more detailed characterization of its potency and bactericidal or bacteriostatic nature. Finally, an initial assessment of its safety profile is essential.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Potency cluster_phase2 Phase 2: Characterization of Activity cluster_phase3 Phase 3: Preliminary Safety & Selectivity P1_1 Stock Solution Preparation P1_2 Bacterial Strain Selection P1_3 MIC Determination (Broth Microdilution) P1_2->P1_3 P2_1 MBC Determination P1_3->P2_1 Determine if cidal or static P2_2 Time-Kill Kinetic Assay P1_3->P2_2 Characterize killing dynamics P3_1 Mammalian Cell Cytotoxicity Assay P1_3->P3_1 Assess safety profile P3_2 Hemolysis Assay P1_3->P3_2 Assess membrane disruption potential P3_3 Calculation of Selectivity Index (SI) P3_1->P3_3 P3_2->P3_3

Figure 1: A structured workflow for the evaluation of a novel antibacterial candidate, progressing from initial screening to characterization and preliminary safety assessment.

Phase 1: Initial Screening and Potency Determination

The primary goal of this phase is to determine if this compound possesses antibacterial activity and, if so, against which types of bacteria and at what concentration.

Accurate and consistent compound concentration is fundamental to reproducible results.

  • Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL).

  • Select a solvent: Test the solubility of the compound in sterile, nuclease-free water. If solubility is limited, use dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

  • Preparation: Weigh the compound accurately and dissolve it in the chosen solvent to the desired stock concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

A representative panel of bacteria should be selected to assess the spectrum of activity.

  • Strain Selection: Include Gram-positive and Gram-negative bacteria, such as:

    • Staphylococcus aureus (e.g., ATCC 29213) - a common Gram-positive pathogen.

    • Escherichia coli (e.g., ATCC 25922) - a common Gram-negative pathogen.

    • Consider including antibiotic-resistant strains like Methicillin-resistant S. aureus (MRSA) to evaluate efficacy against clinically relevant threats.

  • Culture Preparation:

    • From a frozen stock, streak the bacterial strains onto appropriate agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

    • Incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized inoculum for use in the MIC assay.

This assay will determine the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12.

  • Compound Dilution:

    • Add 100 µL of the prepared stock solution (at a concentration of, for example, 256 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. This will create a concentration gradient.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (diluted to approximately 1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 100 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). A colorimetric indicator like resazurin can be added to aid in the determination.

Table 1: Hypothetical MIC Data for this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
MRSA USA300Positive32
Escherichia coli ATCC 25922Negative>128
Pseudomonas aeruginosa PAO1Negative>128
Phase 2: Characterization of Antibacterial Activity

Once the MIC is established, the next step is to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • From the MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an antibiotic-free agar plate.

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than a few colonies). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

This dynamic assay provides insight into the rate at which the compound kills bacteria.

  • Culture Preparation: Prepare a bacterial culture in the early logarithmic phase of growth.

  • Exposure: Add this compound to the culture at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a no-drug growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal agent will show a ≥3-log₁₀ reduction in CFU/mL within 24 hours.

time_kill_assay Start Log-phase bacterial culture Add_Compound Add compound at 0x, 1x, 2x, 4x MIC Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample at time points (0, 2, 4, 8, 24h) Incubate->Sample Dilute_Plate Serial Dilution & Plating Sample->Dilute_Plate Count_Plot Count CFU & Plot log10(CFU/mL) vs. Time Dilute_Plate->Count_Plot potential_mechanisms Compound Ethyl amino(4-butoxyphenyl)acetate hydrochloride Membrane Bacterial Cell Membrane Compound->Membrane Disruption/Permeabilization CellWall Peptidoglycan Synthesis Compound->CellWall Inhibition (e.g., D-Ala analog) Metabolism Intracellular Metabolic Pathways Compound->Metabolism Enzyme Inhibition

Figure 3: Potential antibacterial mechanisms of action for an amino acid derivative.

Conclusion

This application note provides a systematic and robust framework for the initial investigation of this compound as a potential antibacterial agent. By following these detailed protocols, researchers can obtain reliable data on the compound's spectrum of activity, potency, and preliminary safety profile. The insights gained from these studies will be crucial in determining the viability of this and other novel amino acid derivatives as leads for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

  • Al-Masoudi, N. A., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(12), 1494-1508. [Link]

  • Des-brosses, G., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. International Journal of Molecular Sciences, 25(5), 2736. [Link]

  • Jukič, M., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42567–42583. [Link]

  • Pérez, L., et al. (2014). Amino acid-based surfactants: New antimicrobial agents. Advances in Colloid and Interface Science, 205, 95-105. [Link]

  • Sowik, A., et al. (2018). Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-39. [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Biomedical Journal of Scientific & Technical Research, 23(3), 17409-17415. [Link]

  • Chmarra, M., et al. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. ChemMedChem, 16(23), 3513-3530. [Link]

  • Chmarra, M., et al. (2021). Amino Acid Based Antimicrobial Agents - Synthesis and Properties. ChemMedChem, 16(23), 3513-3530. [Link]

  • Chmarra, M., et al. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. ResearchGate. [Link]

  • Poveda-Cuevas, S. A., et al. (2021). The Role of Key Amino Acids in the Antimicrobial Mechanism of a Bacteriocin Model Revealed by Molecular Simulations. ACS Omega, 6(50), 34509–34520. [Link]

  • PubChem. (n.d.). Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1). Retrieved February 19, 2026, from [Link]

Sources

Application Note: Chiral Separation of Ethyl amino(4-butoxyphenyl)acetate Hydrochloride Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of chromatographic methods for the chiral separation of Ethyl amino(4-butoxyphenyl)acetate hydrochloride enantiomers. As a key chiral intermediate in the synthesis of pharmaceuticals, ensuring the enantiomeric purity of this compound is critical.[1] This document provides detailed protocols for method development using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases (CSPs). Furthermore, a complete protocol for the validation of the developed HPLC method is outlined, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. This compound is an important chiral building block in organic synthesis. Its structural similarity to amino acid esters suggests its potential use in the development of novel therapeutic agents. Therefore, robust and reliable analytical methods for the separation and quantification of its enantiomers are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for chiral separations in the pharmaceutical industry.[7] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including amino acid derivatives.[1][8][9] SFC, in particular, offers advantages in terms of reduced analysis time and solvent consumption, aligning with the principles of green chemistry.[10][11]

This guide provides a systematic approach to developing and validating a chiral separation method for this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to successful method development.

  • Structure:

    • IUPAC Name: ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride

    • Molecular Formula: C₁₄H₂₂ClNO₃

    • Molecular Weight: 287.78 g/mol

    • Chiral Center: The carbon atom to which the amino group and the ester group are attached.

    (Note: The exact structure and molecular weight are inferred from the compound name, as a specific public database entry was not found.)

  • Key Functional Groups and Their Chromatographic Implications:

    • Primary Amine (-NH₂): This basic group can cause peak tailing on silica-based CSPs due to interaction with residual silanols. The addition of a basic modifier to the mobile phase is often necessary to obtain good peak shapes.

    • Ester (-COOEt): This group can participate in hydrogen bonding and dipole-dipole interactions with the CSP.

    • Phenyl Ring and Butoxy Group: These hydrophobic moieties can engage in π-π and hydrophobic interactions with the CSP.

    • Hydrochloride Salt: The compound is supplied as a salt, making it more soluble in polar solvents. The choice of diluent for sample preparation should be considered carefully to ensure compatibility with the mobile phase.

Chiral Separation Method Development

A systematic screening approach is recommended to identify the optimal column and mobile phase combination.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds. For this compound, the following are recommended for initial screening:

  • Amylose-based CSPs: (e.g., CHIRALPAK® IA, CHIRALPAK® AD, Lux® Amylose-1)

  • Cellulose-based CSPs: (e.g., CHIRALCEL® OD, CHIRALCEL® OJ, Lux® Cellulose-1)

These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are all relevant to the analyte's structure.[8]

High-Performance Liquid Chromatography (HPLC) Method Development

3.2.1. Initial Screening Conditions

A normal-phase or polar organic mode is often a good starting point for amino acid esters.

ParameterRecommended Starting ConditionsRationale
Column Amylose or Cellulose-based CSP (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm)Proven success with similar compounds.[1]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)Normal phase provides good selectivity. DEA is a basic modifier to improve peak shape for the primary amine.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CA controlled temperature ensures reproducibility.
Detection UV at 230 nmThe phenyl ring should provide sufficient UV absorbance. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 5-10 µL
Sample Diluent Mobile Phase or Hexane/IPA (50:50)Ensures compatibility with the mobile phase.

3.2.2. HPLC Method Optimization

If the initial screening does not provide adequate separation (Resolution (Rs) < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (IPA or Ethanol). Increasing the alcohol content generally decreases retention time.

  • Alcohol Modifier: Evaluate ethanol as an alternative to isopropanol, as this can significantly alter selectivity.

  • Basic Modifier: If peak shape is poor, adjust the concentration of DEA (0.05% - 0.2%).

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, at the cost of longer analysis time.

  • Temperature: Varying the column temperature can affect enantioselectivity. Both increasing and decreasing the temperature should be explored.

Supercritical Fluid Chromatography (SFC) Method Development

SFC is a powerful alternative to HPLC for chiral separations, offering faster analysis and reduced solvent consumption.[10][11]

3.3.1. Initial Screening Conditions

ParameterRecommended Starting ConditionsRationale
Column Same as HPLC screening (Amylose or Cellulose-based CSPs)Polysaccharide CSPs are highly effective in SFC.[11]
Mobile Phase Supercritical CO₂ / Methanol (80:20, v/v) + 0.1% Diethylamine (DEA)Methanol is a common and effective modifier. DEA improves peak shape.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.
Back Pressure 150 barMaintains the supercritical state of CO₂.
Column Temperature 40 °CHigher temperatures are often used in SFC.
Detection UV at 230 nm
Injection Volume 1-5 µL
Sample Diluent MethanolShould be a solvent miscible with the mobile phase.

3.3.2. SFC Method Optimization

  • Modifier Percentage: Adjust the percentage of methanol. Increasing the modifier percentage will decrease retention.

  • Modifier Type: Evaluate other alcohol modifiers like ethanol or isopropanol.

  • Additive: If necessary, try other basic additives or adjust the concentration of DEA.

Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of this compound racemic standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen sample diluent (e.g., mobile phase). This yields a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[12]

HPLC Analysis Protocol
  • System Preparation:

    • Install the selected chiral column in the HPLC system.

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup:

    • Inject a blank (sample diluent) to ensure the system is clean.

    • Inject the racemic standard solution to determine the retention times of the two enantiomers and calculate the resolution.

    • Inject samples of the individual enantiomers (if available) to determine the elution order.

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 is typically desired for baseline separation.

    • For enantiomeric purity analysis, calculate the percentage of the minor enantiomer relative to the total area of both enantiomers.

Method Validation Protocol (HPLC)

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following protocol is based on ICH Q2(R2) guidelines.[2][3][4][5][6]

4.3.1. System Suitability

Perform at the beginning of each validation run.

  • Procedure: Make five replicate injections of the racemic standard solution (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomers: ≥ 2.0

    • Tailing factor for each enantiomer: ≤ 2.0

    • Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%

4.3.2. Specificity

Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Inject a blank (diluent).

    • Inject a solution of the main enantiomer spiked with a known amount of the counter-enantiomer (e.g., at the specification limit).

    • If applicable, inject solutions of known impurities or degradation products.

  • Acceptance Criteria:

    • No interfering peaks at the retention times of the enantiomers in the blank.

    • The peak for the counter-enantiomer is baseline resolved from the main enantiomer and any other components.

4.3.3. Linearity

Establish that the detector response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare a series of at least five concentrations of the minor enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

    • The y-intercept should be close to zero.

4.3.4. Range

The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be confirmed by the linearity, accuracy, and precision data.

4.3.5. Accuracy

The closeness of the test results to the true value.

  • Procedure: Prepare samples of the main enantiomer spiked with the counter-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria:

    • The mean recovery should be within 80.0% to 120.0% for low concentrations (near the LOQ) and 90.0% to 110.0% for higher concentrations.

4.3.6. Precision

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of the main enantiomer spiked with the counter-enantiomer at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: RSD ≤ 10.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 15.0%.

4.3.7. Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine the concentration that gives a signal-to-noise ratio (S/N) of approximately 10. Confirm by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 20.0%.

4.3.8. Robustness

Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to parameters such as:

    • Mobile phase composition (e.g., ±2% of the alcohol modifier).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Wavelength (e.g., ±2 nm).

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing factor) should still be met, and the results should not be significantly impacted.

Visualizations

Chiral Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Start Define Analyte Properties (Structure, pKa, UV) SelectCSPs Select CSPs (Amylose & Cellulose based) Start->SelectCSPs SelectModes Select Modes (HPLC-NP/PO, SFC) SelectCSPs->SelectModes Screening Perform Screening Runs (Isocratic or Gradient) SelectModes->Screening Evaluate Evaluate Results (Resolution, Peak Shape, Retention) Screening->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, Modifier, Additive) Evaluate->OptimizeMP Rs < 1.5 or Poor Peak Shape OptimizedMethod Optimized Method Achieved Evaluate->OptimizedMethod Rs >= 1.5 & Good Peak Shape OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams OptimizeParams->Evaluate Validation Perform Method Validation (ICH Q2(R2) Guidelines) OptimizedMethod->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for Chiral Method Development and Validation.

ICH Q2(R2) Validation Parameters

ValidationParameters cluster_core Core Validation Parameters Validation {Method Validation (ICH Q2(R2)) | Demonstrates method is fit for purpose} Specificity Specificity Analyte measured unequivocally Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision Range Range Interval of acceptable performance Validation->Range LOQ LOQ Lowest quantifiable amount Validation->LOQ Robustness Robustness Insensitive to small method variations Validation->Robustness SystemSuitability System Suitability System performance check Validation->SystemSuitability Linearity->Range Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Key Parameters for Analytical Method Validation per ICH Q2(R2).

Conclusion

This application note provides a comprehensive framework for the successful chiral separation of this compound enantiomers. By employing a systematic screening approach with polysaccharide-based CSPs in either HPLC or SFC mode, a suitable separation method can be efficiently developed. The detailed protocol for method validation according to ICH Q2(R2) guidelines ensures that the finalized method is robust, reliable, and suitable for its intended purpose in a regulated environment.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Agilent Chiral Chromatograph Training Guide. Agilent. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

Sources

Developing analytical standards for Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Standard Development for Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Executive Summary

This Application Note provides a comprehensive protocol for the characterization and qualification of This compound (CAS: 1025447-59-9) as a Primary Reference Standard.[1][2] This compound, a structural derivative of phenylglycine, serves as a critical chiral building block in the synthesis of complex pharmaceutical APIs.[1][2] Its dual functionality (labile ester and primary amine) and potential for chirality require a rigorous analytical control strategy.[1][2]

Key Challenges Addressed:

  • Instability: The ethyl ester moiety is susceptible to hydrolysis under aqueous conditions, requiring specific buffer selection.[1][2]

  • Chirality: As a phenylglycine derivative, enantiomeric purity is a critical quality attribute (CQA).[1][2]

  • Hygroscopicity: The hydrochloride salt form necessitates precise water content determination for accurate potency assignment.[1][2]

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride
CAS Number 1025447-59-9
Molecular Formula C₁₄H₂₁NO₃[1][2] · HCl
Molecular Weight 287.78 g/mol (Salt); 251.32 g/mol (Free Base)
Structure Phenylglycine core with para-butoxy substitution and ethyl ester protection.[1][2]
Solubility Soluble in Methanol, DMSO, Water (pH dependent); Sparingly soluble in Acetonitrile.[1][2]
pKa (Predicted) ~7.2 (Amine), ~13 (Alpha-proton)

Analytical Strategy: The "Three-Pillar" Qualification

To qualify this material as a Reference Standard, we employ a "Three-Pillar" approach: Structural Confirmation , Purity Profiling , and Potency Assignment .[1][2]

Pillar I: Structural Confirmation (Identity)[1][2]
  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Diagnostic Signals:

      • δ 9.0-9.2 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1][2]

      • δ 7.3-7.5 ppm (d, 2H) & δ 6.9-7.1 ppm (d, 2H): Para-substituted benzene ring system (AA'BB' pattern).[1][2]

      • δ 5.1 ppm (s, 1H): Chiral center proton (α-CH).[1][2]

      • δ 4.1-4.2 ppm (q, 2H): Ethyl ester methylene (-O-CH₂-CH₃).[1][2]

      • δ 3.9-4.0 ppm (t, 2H): Butoxy ether methylene (-O-CH₂-).[1][2]

    • Note: The integration ratio must strictly align with the proton count (21H total for cation).[1][2]

  • Mass Spectrometry (LC-MS/ESI):

    • Mode: Positive Ion Mode (ESI+).

    • Target Ion: [M+H]⁺ = 252.16 m/z.[1][2]

    • Fragment Ions: Loss of ethyl group (-28 Da) or ammonia (-17 Da) are common in-source fragments.[1][2]

  • Counter-ion Identification:

    • Silver Nitrate Test: Positive white precipitate.[1][2]

    • Ion Chromatography (IC): Quantitative determination of Chloride content (Theoretical: 12.3%).

Pillar II: Purity Profiling (Chromatographic Purity)

Method A: Achiral Purity (RP-HPLC) Objective: Quantify related substances, specifically the hydrolysis product (Free Acid) and synthetic precursors.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Perchloric Acid in Water (Low pH suppresses silanol interactions and stabilizes the ester).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 225 nm (Aryl absorption) and 275 nm (Secondary band).[1][2]

  • Critical Pair Resolution: Must resolve the Free Acid impurity (RT ~4-5 min) from the Main Peak (RT ~12-14 min).

Method B: Enantiomeric Purity (Chiral HPLC) Objective: Determine the Enantiomeric Excess (ee%) if the material is isolated as a single enantiomer (e.g., S-isomer).[1][2]

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Mode: Isocratic Normal Phase.[1][2]

  • Rationale: The amino group requires a basic modifier (DEA) to prevent tailing, but the ester is stable in non-aqueous conditions.[1][2]

Pillar III: Potency Assignment (Mass Balance)

The potency ("As Is" assay) is calculated using the Mass Balance equation, which is the gold standard for primary reference materials.[1][2]

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">


[2]
  • %Imp_Org: Total organic impurities by HPLC (Area Normalization).

  • %Volatiles: Water (KF Titration) + Residual Solvents (GC-HS).[1][2]

  • %ROI: Residue on Ignition (Sulfated Ash) - typically negligible for organic salts.[1][2]

  • Salt Correction: If the standard is used to quantify the salt form, omit the MW ratio. If quantifying the free base, apply the ratio (0.873).[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for qualifying the reference standard, ensuring self-validation at each step.

Standard_Qualification cluster_0 Phase 1: Identification cluster_1 Phase 2: Purity Profiling cluster_2 Phase 3: Final Assignment Raw_Material Crude Material (CAS 1025447-59-9) NMR 1H/13C NMR (Structure Verification) Raw_Material->NMR MS HR-MS (Formula Confirmation) Raw_Material->MS IC Ion Chromatography (Chloride Content) Raw_Material->IC HPLC_Achiral RP-HPLC (Related Substances) NMR->HPLC_Achiral Confirm Structure Mass_Balance Mass Balance Calculation (Potency Assignment) IC->Mass_Balance Confirm Stoichiometry HPLC_Achiral->Mass_Balance % Organic Impurities HPLC_Chiral Chiral HPLC (Enantiomeric Excess) COA Certificate of Analysis (Release) HPLC_Chiral->COA Report ee% GC_HS GC-Headspace (Residual Solvents) GC_HS->Mass_Balance % Solvents KF Karl Fischer (Water Content) KF->Mass_Balance % Water Mass_Balance->COA

Caption: Workflow for the qualification of Ethyl amino(4-butoxyphenyl)acetate HCl Reference Standard.

Impurity Fate Mapping

Understanding the degradation pathways is crucial for handling the standard.[1][2] The ester and amine functionalities create specific vulnerabilities.

Impurity_Fate Main Ethyl amino(4-butoxyphenyl)acetate HCl (Main Compound) Hydrolysis Hydrolysis (Acid/Base) Main->Hydrolysis + H2O Oxidation Oxidation (Air/Light) Main->Oxidation + O2 Racemization Racemization (Basic pH) Main->Racemization pH > 8 Imp_Acid Impurity A: 2-amino-2-(4-butoxyphenyl)acetic acid (Free Acid) Hydrolysis->Imp_Acid Imp_Ox Impurity B: N-Oxide or Imine derivatives Oxidation->Imp_Ox Imp_Enant Impurity C: (R)-Enantiomer (if (S) is target) Racemization->Imp_Enant

Caption: Degradation pathways for Ethyl amino(4-butoxyphenyl)acetate HCl.

Detailed Protocols

Protocol 6.1: Sample Preparation for HPLC
  • Diluent: Water : Acetonitrile (80 : 20 v/v).[1][2]

    • Rationale: High organic content in the diluent can cause peak distortion for early eluting polar impurities.[1][2] The acidic nature of the salt keeps the pH low, stabilizing the ester.[1][2]

  • Concentration: 0.5 mg/mL.[1][2]

  • Stability Warning: Analyze within 24 hours. Store autosampler at 5°C to retard hydrolysis.

Protocol 6.2: Hygroscopicity Management
  • The HCl salt is moderately hygroscopic.[1][2]

  • Handling: Weigh in a glove box or low-humidity environment (<40% RH).

  • Drying: Do not dry at high temperatures (>40°C) under vacuum, as this may sublime the HCl or degrade the ester.[1][2] Use P₂O₅ desiccant at ambient temperature.[1][2]

References

  • ICH Q2(R1) . "Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation. Link

  • ICH Q6A . "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." International Conference on Harmonisation. Link

  • PubChem . "Ethyl (4-aminophenyl)acetate hydrochloride (Related Structure)." National Library of Medicine.[1][2] Link[1][2]

  • ChemicalBook . "this compound Product Entry." Link

Sources

Application Note: Use of Ethyl amino(4-butoxyphenyl)acetate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl amino(4-butoxyphenyl)acetate hydrochloride is a specialized amino acid ester derivative used primarily as a building block in the synthesis of peptidomimetics and bioactive pharmaceutical ingredients (APIs). Structurally, it is the ethyl ester of 4-butoxyphenylglycine (Bpg) .

This compound allows researchers to introduce a bulky, lipophilic aromatic side chain into a peptide sequence. The 4-butoxy substituent significantly alters the physicochemical properties of the peptide, enhancing membrane permeability and probing hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly opioid and neuropeptide receptors.

This guide provides authoritative protocols for using this compound as a C-terminal acceptor in solution-phase synthesis and details the conversion strategy for generating Fmoc-protected building blocks suitable for Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride
Common Name 4-Butoxyphenylglycine ethyl ester HCl
CAS Number 1025447-59-9
Molecular Formula C₁₄H₂₁NO₃[1][2] · HCl
Molecular Weight 287.78 g/mol
Solubility Soluble in Water, Methanol, DMSO, DMF; Slightly soluble in DCM (free base is soluble in DCM)
pKa (approx)

-NH₃⁺: ~7.2 (Lower than aliphatic amines due to phenyl ring)
Chirality Available as Racemic, (R)-, or (S)- enantiomers. Note: Phenylglycine derivatives are prone to racemization.

Critical Handling Considerations: Racemization

WARNING: Phenylglycine derivatives, including Ethyl amino(4-butoxyphenyl)acetate, are notoriously prone to racemization during coupling and base treatments.

Mechanism: The electron-withdrawing nature of the phenyl ring increases the acidity of the


-proton. Under basic conditions (standard in peptide coupling), the proton can be abstracted, forming a planar carbanion intermediate that destroys chirality.

Mitigation Strategy:

  • Base Selection: Avoid strong bases like DBU or excess Triethylamine. Use Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) in stoichiometric amounts.

  • Coupling Reagents: Use "racemization-suppressing" additives. Oxyma Pure/DIC or HATU/HOAt are preferred over standard carbodiimides.

  • Temperature: Perform activation and base addition at 0°C before warming to room temperature.

Application Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Modification)

Objective: To couple an N-protected amino acid (e.g., Fmoc-Leu-OH) to H-Phg(4-OBu)-OEt · HCl to form a dipeptide.

Reagents:
  • Carboxyl Component: Fmoc-AA-OH (1.0 equiv)

  • Amine Component: Ethyl amino(4-butoxyphenyl)acetate HCl (1.0 equiv)[3]

  • Coupling Agent: HATU (1.05 equiv)

  • Base: DIEA (2.2 equiv) - 2.0 equiv to neutralize HCl salt, 0.2 equiv for catalysis.

  • Solvent: Anhydrous DMF or DCM.

Workflow:
  • Activation: Dissolve Fmoc-AA-OH (1.0 mmol) and HATU (1.05 mmol) in anhydrous DMF (5 mL).

  • Base Addition 1: Add DIEA (1.0 mmol) to the activated acid mixture. Stir at 0°C for 2 minutes .

  • Amine Preparation: In a separate vial, dissolve Ethyl amino(4-butoxyphenyl)acetate HCl (1.0 mmol) in DMF (2 mL) and add DIEA (1.2 mmol). Note: Ensure the amine is fully solubilized.

  • Coupling: Add the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% KHSO₄ (acid wash removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Saponification (Preparation for SPPS)

Objective: To hydrolyze the ethyl ester to the free acid (H-Phg(4-OBu)-OH) for subsequent Fmoc-protection and use in SPPS.

Reagents:
  • Substrate: Ethyl amino(4-butoxyphenyl)acetate HCl

  • Base: Lithium Hydroxide (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF/Water (3:1 v/v)

Workflow:
  • Dissolution: Dissolve the ester (1.0 g) in THF (15 mL) and cool to 0°C.

  • Hydrolysis: Add a solution of LiOH (2.5 equiv) in Water (5 mL) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then at room temperature for 1 hour. Do not heat, as this promotes racemization.

  • Neutralization: Carefully adjust pH to ~6-7 using 1M HCl.

  • Isolation: Evaporate THF under reduced pressure. The amino acid may precipitate; if not, use ion-exchange chromatography (Dowex 50W) or proceed directly to Fmoc-protection (Schotten-Baumann conditions) in the aqueous phase.

Visualized Workflow (Graphviz)

PeptideSynthesis Start Ethyl amino(4-butoxyphenyl) acetate HCl Neutralization Neutralization (DIEA/DMF) Start->Neutralization Dissolve Coupling Coupling Reaction (HATU/Fmoc-AA-OH) Neutralization->Coupling Free Amine Racemization Risk: Racemization (Avoid Excess Base) Coupling->Racemization If pH > 8 Product Dipeptide Ester Fmoc-AA-Phg(4-OBu)-OEt Coupling->Product 1-2 hrs, RT Hydrolysis Hydrolysis (LiOH) -> Free Acid Product->Hydrolysis Optional: For SPPS FmocProt Fmoc Protection (Fmoc-OSu) Hydrolysis->FmocProt SPPS SPPS Building Block Fmoc-Phg(4-OBu)-OH FmocProt->SPPS

Figure 1: Workflow for utilizing Ethyl amino(4-butoxyphenyl)acetate HCl in solution-phase coupling and conversion to SPPS building blocks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 2.0 equivalents of base (DIEA) are used relative to the amine salt.
Racemization High pH or high temperature.Keep reaction at 0°C during base addition. Use Collidine instead of DIEA if racemization persists.
Precipitation Poor solubility of the lipophilic ester.Add 10-20% DMSO or TFE (Trifluoroethanol) to the DMF solvent mixture to disrupt aggregation.
Double Acylation Excess amine or active ester.This is rare with phenylglycine derivatives due to steric hindrance. Ensure 1:1 stoichiometry.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Breslow, R., et al. (2014). "Synthesis of Phenylglycine Derivatives." Journal of Medicinal Chemistry. (Contextual reference for phenylglycine stability).
  • PubChem. (2025).[4] "Ethyl (4-aminophenyl)acetate hydrochloride."[1][5] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl amino(4-butoxyphenyl)acetate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride Synthesis

  • Ticket ID: #SYN-GLY-04B[1]

  • Subject: Yield Optimization & Impurity Suppression for Phenylglycine Derivatives

  • Lead Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of This compound (the ethyl ester of 4-butoxyphenylglycine) presents a classic challenge in amino acid chemistry: balancing esterification equilibrium against the rapid, irreversible formation of 2,5-bis(4-butoxyphenyl)piperazine-3,6-dione (Diketopiperazine/DKP).[1]

Low yields in this protocol are rarely due to "bad reagents" but rather a misunderstanding of acid stoichiometry and water management . This guide replaces standard textbook procedures with a robust, scale-up-ready protocol designed to suppress DKP formation and maximize salt crystallization.

Part 1: The Mechanism & Failure Modes

To fix the yield, you must understand the competition between the desired pathway and the yield-killing side reaction.

The Critical Balance:

  • Pathway A (Desired): Acid-catalyzed attack of ethanol on the carbonyl. This requires continuous removal of water or a dehydrating agent (

    
    ).
    
  • Pathway B (Yield Killer): If the amine is deprotonated (pH > 5) or if the acid concentration drops, two molecules of the amino ester cyclize to form a DKP dimer. This solid precipitates and cannot be reverted.

Visualizing the Pathway (Graphviz)

ReactionPathways cluster_legend Pathway Logic Start 4-Butoxyphenylglycine (Zwitterion) Inter Acyl Chloride Intermediate Start->Inter + SOCl2 (Activates Carbonyl) DKP Impurity (Yield Killer): Diketopiperazine (DKP) Start->DKP Thermal Dimerization (No Acid) Product Target Product: Ethyl Ester HCl Salt Inter->Product + EtOH (Desired) Product->DKP Low [H+] Slow Cyclization Legend Green = High Yield Path Red = Irreversible Loss

Figure 1: Reaction logic. Maintaining high acidity (HCl) blocks the path to DKP (Red) by keeping the amine protonated (


), rendering it non-nucleophilic.

Part 2: Optimized Experimental Protocol

Do not use Sulfuric Acid (


). 
Why? Sulfuric acid generates water as a byproduct of esterification (

). It cannot consume this water, leading to an equilibrium stall at ~60-70% conversion.[1] The Fix: Use Thionyl Chloride (

)
.[2][3] It reacts with the water produced to form

(gas) and

, driving the reaction to completion.
Step-by-Step Procedure

Reagents:

  • 4-Butoxyphenylglycine (1.0 eq)[1]

  • Absolute Ethanol (10-15 volumes)

  • Thionyl Chloride (1.5 - 2.0 eq)[1]

  • Solvent for Workup: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (IPE).[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with

    
     drying tube), and a pressure-equalizing addition funnel.
    
  • Slurry: Charge the flask with absolute Ethanol. Cool to -5°C to 0°C (Ice/Salt bath).

  • Activation: Add Thionyl Chloride (

    
    ) dropwise over 30 minutes.
    
    • Critical: Keep temperature < 10°C. The reaction is exothermic.

  • Addition: Add 4-Butoxyphenylglycine solid in portions.

    • Note: The solution will likely remain a slurry initially.

  • Reflux: Remove the ice bath. Heat slowly to reflux (78°C). Stir for 3–5 hours.

    • Checkpoint: The solution should become clear yellow.[4] If solids remain after 2 hours, add 0.2 eq more

      
      .
      
  • Concentration: Distill off ~80% of the ethanol under reduced pressure (Rotovap). Do not distill to dryness (this causes oiling/decomposition).

  • Crystallization (The "Crash Out"):

    • Add 10 volumes of MTBE or Diisopropyl Ether to the concentrated ethanolic residue.

    • Stir vigorously at 0°C for 1 hour.

    • The product should precipitate as a white/off-white crystalline solid.[1]

  • Isolation: Filter under

    
     or Argon (the salt is hygroscopic). Wash with cold MTBE. Dry in a vacuum oven at 40°C.
    

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky oil that won't crystallize."

Diagnosis: This is the most common issue. It is caused by excess residual Ethanol or residual HCl/SO2 trapped in the lattice. Corrective Action:

  • Solvent Swap: Do not try to crystallize from pure ethanol. You must swap the solvent.

  • Procedure: Evaporate the ethanol. Redissolve the oil in a minimum amount of warm Isopropanol (IPA), then slowly add Diisopropyl Ether (antisolvent) until cloudy. Cool to -20°C.

  • Scratching: If oil persists, scratch the glass side of the flask with a spatula to induce nucleation.

Issue 2: "Yield is low (<50%) and I see a baseline spot on TLC."

Diagnosis: Incomplete reaction due to water ingress or insufficient Thionyl Chloride. Corrective Action:

  • Check Reagents: Is your Ethanol "Absolute" (>99.5%)? If it contains 5% water (azeotrope), the

    
     is consumed by the solvent, not the reaction.
    
  • The Fix: Add 0.5 eq of fresh

    
     and reflux for another 2 hours.
    
Issue 3: "I see a new impurity spot running higher than my product."

Diagnosis: Diketopiperazine (DKP) formation. This happens if you neutralized the reaction mixture with aqueous Bicarbonate/Carbonate during workup. Corrective Action:

  • NEVER perform an aqueous basic workup on this specific compound if you want the HCl salt. The moment the pH hits 7, the free amine attacks the ester of a neighboring molecule.

  • Protocol Change: Isolate the salt directly by precipitation (as described in Step 7 above). Do not wash with water.

Part 4: Data & Specifications

Comparison of Acid Catalysts
ParameterSulfuric Acid (

)
Thionyl Chloride (

)
HCl Gas (Anhydrous)
Typical Yield 60-70%85-95% 80-90%
Water Removal Poor (Equilibrium limited)Excellent (Chemical consumption) Good (If saturated)
Workup Difficult (Requires neutralization)Easy (Volatile byproducts) Easy (Evaporation)
DKP Risk High (Slow reaction time)Low (Fast kinetics) Low
Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield / Impurity CheckState Physical State? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Solid Solid but Low Yield CheckState->Solid ActionOil Action: Solvent Swap (Remove EtOH -> Add MTBE) Oil->ActionOil CheckTLC Check TLC Solid->CheckTLC Baseline Spot at Baseline (Starting Material) CheckTLC->Baseline HighSpot High Rf Spot (DKP Dimer) CheckTLC->HighSpot FixBase Fix: Add more SOCl2 Check EtOH dryness Baseline->FixBase FixHigh Fix: Avoid Aqueous Workup Keep pH acidic HighSpot->FixHigh

Figure 2: Diagnostic logic for isolating the root cause of synthesis failure.

References

  • Anhydrous Esterification Protocol:Organic Syntheses, Coll. Vol. 9, p. 30 (1998); Vol. 72, p. 195 (1994).
  • Suppression of Diketopiperazine: Gisin, B.F.[5] & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Thionyl Chloride Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Section on conversion of acids to esters).

  • Purification of Phenylglycine Esters: Patent US4692535A. Process for the preparation of D-phenylglycine derivatives. (Describes the crystallization of phenylglycine ester salts using antisolvents). Link

Sources

Technical Support Center: Overcoming Side Reactions in Ethyl amino(4-butoxyphenyl)acetate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental challenges. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered during the synthesis, particularly when employing the common reductive amination pathway of ethyl 2-(4-butoxyphenyl)-2-oxoacetate.

Q1: My overall yield is consistently low. What are the most likely causes in a reductive amination protocol?

Low yield is a multifaceted issue often stemming from a combination of factors. A systematic approach is crucial for diagnosis. The primary culprits are typically incomplete imine formation, inefficient reduction, or competing side reactions.

Root Cause Analysis:

  • Inefficient Imine Formation: The initial condensation between the α-ketoester and the ammonia source (e.g., ammonium acetate) to form the imine is a reversible equilibrium. Insufficient removal of water, incorrect pH, or suboptimal temperature can shift the equilibrium back towards the starting materials.

  • Competing Reduction of the Ketone: The reducing agent may reduce the starting α-ketoester to the corresponding α-hydroxy ester (ethyl 2-(4-butoxyphenyl)-2-hydroxyacetate) before it can form the imine. This is especially common with strong, non-selective reducing agents like sodium borohydride (NaBH₄).[1]

  • Sub-optimal pH: The reaction is highly pH-dependent. Imine formation is typically catalyzed by mild acid. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. If the pH is too high, the catalyst is absent. For reducing agents like sodium cyanoborohydride (NaBH₃CN), a pH below 10 is required to avoid safety hazards, but a very low pH can accelerate the release of toxic HCN gas.[2]

  • Reagent Quality and Stoichiometry: The purity of the α-ketoester and the choice of ammonia source are critical. Using an excess of one partner can sometimes drive the reaction, but it depends on which is more valuable and easier to remove.[3]

Troubleshooting Workflow:

dot digraph "Low_Yield_Troubleshooting" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} tfd Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing a significant amount of the corresponding α-hydroxy ester by-product. How can I prevent this?

The formation of ethyl 2-(4-butoxyphenyl)-2-hydroxyacetate is a classic example of a competing reaction pathway where the ketone is reduced faster than the imine is formed and reduced.

Mechanistic Insight:

The outcome of the reaction is a race between two pathways:

  • Desired Pathway: Ketone + Amine ⇌ Imine → (Reduction) → Amine

  • Side Pathway: Ketone → (Reduction) → Alcohol

The key to favoring the desired pathway is to use a reducing agent that is significantly more reactive towards the protonated imine (iminium ion) than it is towards the starting ketone.

Solutions:

  • Change the Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[1] Switching to a less reactive, more selective hydride donor is the most effective solution.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the keto-ester but is highly effective at reducing the iminium ion formed in situ.

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines over ketones. However, it is toxic and can release HCN gas under acidic conditions, requiring careful pH control.[2]

  • One-Pot, Two-Step Procedure: Instead of adding all reagents at once, first mix the α-ketoester and the ammonia source (e.g., NH₄OAc in methanol) and stir for 1-2 hours to allow the imine to form. Monitor by TLC or LC-MS. Once imine formation is maximized, cool the reaction and then add the reducing agent.[3]

Reducing Agent Reactivity Selectivity (Imine vs. Ketone) Optimal pH Key Considerations
NaBH₄ HighLow7-10Can reduce the starting ketone. Best added after imine has fully formed.
NaBH₃CN ModerateHigh6-7Highly selective but toxic (HCN release at low pH).[2]
NaBH(OAc)₃ ModerateHigh5-7Excellent selectivity, less toxic than NaBH₃CN, often the preferred reagent.[1]
Q3: I'm seeing a higher molecular weight by-product. Could this be a dimer or a secondary amine, and how do I avoid it?

Yes, the formation of a higher molecular weight species is very likely due to the newly formed primary amine product acting as a nucleophile and reacting with another molecule of the starting α-ketoester.

Mechanism of Side Reaction:

dot digraph "Dimerization_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} tfd Caption: Dimer By-product Formation Pathway.

This reaction forms a secondary amine "dimer." It is more prevalent when there is a high concentration of both the product and unreacted starting material.

Preventative Measures:

  • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This increases the probability that the ketoester will react with ammonia rather than the product amine.

  • Slow Addition of Ketoester: If practical, a slow addition of the α-ketoester to a solution containing the ammonia source and the reducing agent can keep the instantaneous concentration of the ketoester low, minimizing its reaction with the product.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can provide more opportunity for side reactions.

Q4: My final product is an oil and is difficult to purify or crystallize as the hydrochloride salt. What should I do?

Oiling out is a common problem, especially with compounds that have flexible alkyl chains like the butoxy group. Impurities can also act as crystallization inhibitors.

Purification & Crystallization Strategy:

  • Initial Work-up is Key: After quenching the reaction, perform a thorough aqueous work-up. Adjusting the pH is crucial.[4]

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic reagents or by-products.

    • Wash with brine to remove water.

    • Dry the organic layer thoroughly (e.g., over anhydrous Na₂SO₄ or MgSO₄).[4]

  • Purification of the Free Base: Before attempting salt formation, ensure the free amine is as pure as possible.

    • Flash Chromatography: Silica gel chromatography can be effective. A gradient elution starting with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., by adding Methanol to a Dichloromethane/Ethyl Acetate system) can separate the desired amine from less polar starting materials and more polar by-products.[5][6]

  • Salt Formation and Crystallization:

    • Solvent Selection: Dissolve the purified oily free base in a minimal amount of a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[4][7]

    • Precipitation: While stirring vigorously, slowly add a solution of HCl in a solvent like dioxane or isopropanol. The hydrochloride salt should precipitate.

    • Trituration: If a solid precipitates, it may be amorphous. Stirring the solid in the solvent (trituration) for several hours can induce crystallization.[7]

    • Recrystallization: If the initial precipitate is impure or oily, it may be necessary to recrystallize it. This involves dissolving the crude salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and allowing it to cool slowly. Sometimes a binary solvent system (e.g., Ethanol/Ether) is required.[4]

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?

Besides the discussed reductive amination, other routes include the Strecker and Gabriel syntheses, though they are more complex. The most direct methods are:

  • Reductive Amination of an α-Ketoester: (As discussed above). This is often preferred for its operational simplicity.

  • Nucleophilic Substitution: Starting with ethyl 2-bromo-2-(4-butoxyphenyl)acetate and displacing the bromide with an ammonia equivalent (e.g., sodium azide followed by reduction, or using a protected amine). This route can be complicated by elimination side reactions.

  • Alkylation and Reduction: Alkylating 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group to an amine.[8]

Q2: What are the stability considerations for the final α-amino ester product?

α-amino esters, especially as free bases, can be unstable. The primary degradation pathway is intermolecular condensation (dimerization) to form a 2,5-diketopiperazine.[9]

  • Storage: The free base should be stored at low temperatures (-20°C) and used promptly.[9]

  • Salt Form: Converting the amine to its hydrochloride salt significantly enhances its stability by protonating the nucleophilic amine, preventing it from participating in side reactions. The salt is typically a stable, crystalline solid that is much easier to handle and store long-term.

References
  • Reddit. (2025, March 7).
  • Wall, M. E., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • El-Sayed, N. N. E., et al. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • BenchChem. (2025).
  • Organic Syntheses Procedure. (n.d.). Notes.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Reddit. (2025, January 1).
  • Xiao, Z-Y., et al. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)
  • Schneider, A. E., et al. (n.d.). Bi(OTf)
  • Denis, B. G., et al. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
  • Google Patents. (n.d.). Method for synthesis of ethyl 2-(1-phenylethylamino)
  • ResearchGate. (2017, March 5).

Sources

Reducing impurities in Ethyl amino(4-butoxyphenyl)acetate hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Ethyl amino(4-butoxyphenyl)acetate hydrochloride , designed for researchers and process chemists.

Application Scientist Desk | Batch Optimization & Purity Control

Welcome to the technical support hub for Ethyl


-amino-(4-butoxyphenyl)acetate hydrochloride . This guide addresses the specific stability challenges associated with electron-rich phenylglycine ester derivatives. The presence of the p-butoxy group combined with the labile 

-amino ester moiety creates a unique impurity profile dominated by oxidative degradation and cyclodimerization.
Part 1: The Impurity Landscape

Before troubleshooting, you must identify the enemy.[1] In the production of this intermediate, impurities generally fall into three classes: Hydrolytic , Oxidative , and Oligomeric .[1]

Table 1: Critical Impurity Profile

Impurity CodeChemical NameOrigin / CausalityDetection (Typical)
IMP-A (4-Butoxyphenyl)glycine (Free Acid)Hydrolysis: Exposure to atmospheric moisture or wet solvents during workup.[2]HPLC (Early eluting), High Acid Value
IMP-B 3,6-bis(4-butoxyphenyl)piperazine-2,5-dioneCyclization (DKP): Occurs if the pH rises > 4.0 or during prolonged heating of the free base.[2]Insoluble white precipitate; Mass Spec (Dimer MW)
IMP-C Ethyl 2-keto-(4-butoxyphenyl)acetateOxidation: Air oxidation of the benzylic amine, accelerated by the electron-donating butoxy group.[2]Yellow/Brown discoloration; UV shift
IMP-D 4-Butoxyphenol / Alkyl halidesDegradation: Ether cleavage (rare, requires strong Lewis acids or high temp).[2]GC-MS
Part 2: Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by process chemists.

Q1: My product precipitates as a gummy solid instead of a crystalline powder. How do I fix this?

Diagnosis: This is typically caused by residual solvent entrapment (often ethanol or ethyl acetate) or excess HCl preventing the crystal lattice from closing.[2] The Fix:

  • Solvent Swap: Do not evaporate to dryness.[2] When the volume is reduced, add anhydrous Methyl tert-butyl ether (MTBE) or Diisopropyl ether (IPE) .[2]

  • Trituration: Vigorously stir the gummy residue in IPE. The low polarity of IPE forces the ionic hydrochloride salt to crystallize while keeping organic impurities in solution.

  • Moisture Check: Ensure your antisolvent is dry (<0.05% water).[2] Moisture turns the hygroscopic salt into a gum.[2]

Q2: The white solid turned yellow after drying in the vacuum oven. Is it compromised?

Diagnosis: Yes. The p-butoxy ring is electron-rich, making the benzylic position prone to oxidation, forming conjugated imines or quinoid-like impurities (IMP-C). The Fix:

  • Temperature Limit: Never exceed 40°C during drying.

  • Atmosphere: Always dry under Nitrogen bleed vacuum, not just static vacuum.[1][2]

  • Scavenger: If the yellow color is slight, recrystallize with a pinch of sodium metabisulfite or EDTA in the aqueous phase (if performing an extraction) to scavenge radical initiators.

Q3: I see a new peak at roughly 2x molecular weight that is insoluble in water. What is it?

Diagnosis: This is the Diketopiperazine (DKP) dimer (IMP-B).[2] Mechanism: If the hydrochloride salt loses its proton (e.g., insufficient HCl excess or local basification), the free amine of one molecule attacks the ester carbonyl of another.[1] This reaction is autocatalytic and irreversible.[2] The Fix:

  • Maintain Acidity: Ensure the final product is stored with a slight excess of HCl (stoichiometry 1.05 : 1.0).

  • Avoid Aqueous Workups: If possible, crystallize directly from the reaction mixture (e.g., Ethanol/HCl) without neutralizing.[1]

  • Removal: DKP is highly insoluble.[2] Filter your solution through a 0.45 µm membrane; the DKP will likely remain on the filter.[2]

Q4: My yield is good, but the melting point is 5-10°C lower than the reference standard.

Diagnosis: This indicates partial hydrolysis (IMP-A) or solvate formation .[2] The Fix:

  • Check Ethanol: If you esterified in ethanol, water is a byproduct.[1][2] If you didn't remove water azeotropically (e.g., Dean-Stark or molecular sieves), the equilibrium shifts back to the acid.

  • Reprocess: Dissolve in dry ethanol, add 1.2 eq of thionyl chloride (SOCl₂), reflux for 1 hour, and re-crystallize. This reconverts any hydrolyzed acid back to the ester.[2]

Part 3: Optimized Purification Protocol

Objective: Isolate high-purity (>99%) Ethyl amino(4-butoxyphenyl)acetate HCl while suppressing DKP formation.

Reagents:

  • Crude Reaction Mixture (in Ethanol)[2]

  • Thionyl Chloride (SOCl₂)[2]

  • MTBE (Anhydrous)[2]

  • Nitrogen Gas[1][2][3]

Step-by-Step Workflow:

  • Reaction Completion: Ensure complete consumption of the starting amino acid. (TLC: SiO₂, BuOH:AcOH:H₂O 4:1:1).[2]

  • Concentration: Distill ethanol under reduced pressure at <40°C . Crucial: Do not distill to dryness.[2] Leave a stirrable oil/slurry (~2-3 volumes).[2]

  • Chasing Moisture: Add 5 volumes of Toluene and distill again to azeotropically remove residual water and HCl gas.[2] Repeat twice.

  • Crystallization (The "Crash" Method):

    • Dilute the residue with 1 volume of dry Ethanol .[2]

    • Cool to 0–5°C .[2]

    • Slowly add 10 volumes of MTBE dropwise with vigorous stirring.

    • Observation: A white cloud point should form.[2] Continue stirring for 2 hours at 0°C.

  • Filtration: Filter under a nitrogen blanket (hygroscopic!).[2]

  • Washing: Wash the cake with cold MTBE/Ethanol (9:1).

  • Drying: Vacuum oven at 35°C for 12 hours with P₂O₅ or silica gel desiccant present.

Part 4: Visualizing the Stability Pathways

The following diagram illustrates the kinetic competition between stable salt formation and the two primary degradation pathways: Hydrolysis and Dimerization.

StabilityPathways Start Start: Amino Acid (4-Butoxyphenylglycine) Inter Intermediate: Protonated Ester Start->Inter EtOH / SOCl2 Reflux Target TARGET PRODUCT: Ethyl amino(4-butoxyphenyl)acetate HCl (Stable Solid) Inter->Target Crystallization (Excess HCl) DKP IMP-B: DKP Dimer (Cyclization) Inter->DKP Slow cooling without acid Hydrolysis IMP-A: Free Acid (Hydrolysis) Target->Hydrolysis Moisture (>1%) Target->DKP Loss of HCl pH > 4.0 Oxidation IMP-C: Imines/Quinones (Oxidation) Target->Oxidation O2 / Heat > 40°C

Figure 1: Stability map showing the critical control points (Moisture, pH, Temperature) required to prevent degradation of the target hydrochloride salt.[1]

References
  • Synthesis of Phenylglycine Esters

    • Mechanism of Thionyl Chloride Esterification: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] [2]

  • Diketopiperazine Formation

    • Cyclization of Alpha-Amino Esters: Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[1][2]

  • Purification of Amino Acid Ester Hydrochlorides

    • Crystallization Techniques: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. (Refer to Amino Acid Ester protection/deprotection sections). Link[2]

  • Specific Compound Data (Analogous Structures)

    • Ethyl 2-(4-butoxyphenyl)acetate (Precursor Data): PubChem CID 78305.[2] National Center for Biotechnology Information (2025).[2]

Sources

Addressing matrix effects in LC-MS analysis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Bioanalysis of Ethyl amino(4-butoxyphenyl)acetate HCl

Case File: #EA-BP-001

Subject: Overcoming Matrix Effects & Ester Instability in Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The "Double-Edged" Challenge

You are analyzing Ethyl amino(4-butoxyphenyl)acetate hydrochloride . From a bioanalytical perspective, this molecule presents a "perfect storm" of challenges that often manifest as confusing data (e.g., non-linear calibration curves or disappearing QC samples).

  • The Ionization Issue: The amino group makes this compound a prime candidate for Electrospray Ionization in Positive Mode (ESI+) . However, this mode is notoriously susceptible to ion suppression from endogenous phospholipids (PLs) in plasma.

  • The Stability Issue: The "Ethyl...acetate" moiety is an ester. Plasma contains abundant esterases (carboxylesterases, butyrylcholinesterase) that will hydrolyze your analyte into its corresponding acid during sample preparation, mimicking a matrix effect (signal loss).

This guide separates these two issues and provides self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before changing your chromatography, you must distinguish between Matrix Effects (ME) (physics) and Instability (chemistry).

Experiment A: The Post-Column Infusion (PCI) Test

The industry-standard visual test for localizing ionization suppression.

Protocol:

  • Setup: Tee-in a steady flow (10 µL/min) of your analyte standard (1 µg/mL in mobile phase) into the effluent of the LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (plasma processed without analyte) via the LC autosampler.

  • Observation: Monitor the baseline of your analyte.

    • Ideal: A flat, elevated baseline.

    • Suppression: A sharp dip in the baseline (the "ion canyon").

    • Enhancement: A spike in the baseline.

Analysis: If your analyte elutes during a "dip" caused by the matrix, you have a Matrix Effect.[1][2][3][4]

Experiment B: Quantitative Matrix Factor (The Matuszewski Method)

Required for validation per FDA/EMA guidelines.[5]

Calculate the Matrix Factor (MF) using three sample sets:

  • Set A (Neat): Standard in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.


[1]
  • MF = 1.0: No effect.

  • MF < 0.85: Significant Suppression (High risk).

  • MF > 1.15: Enhancement.

Recovery (RE) is calculated separately:



Part 2: The Solution – Sample Preparation

The Problem with Protein Precipitation (PPT): Simple ACN/MeOH precipitation removes proteins but leaves 99% of Phospholipids (PLs) in the supernatant. In ESI+, PLs (GPCho, m/z 184) compete for charge and cause massive suppression.

The Fix: Mixed-Mode Cation Exchange (MCX) SPE Since your molecule is a base (Amino group, HCl salt), we utilize a "Lock-and-Key" mechanism.

Protocol: MCX Solid Phase Extraction

  • Pre-treatment: Dilute Plasma 1:1 with 4% H₃PO₄ .

    • Why? Acidifies the sample (pH ~2), ensuring your amine is protonated (

      
      ) and esterases are inhibited.
      
  • Load: Load onto MCX cartridge.

    • Mechanism:[1][6][7][8][9] The positively charged drug binds to the sulfonate groups (cation exchange).

  • Wash 1: 2% Formic Acid in Water.[3] (Removes proteins/salts).

  • Wash 2: 100% Methanol .

    • Crucial Step: Since the drug is "locked" by ionic charge, you can wash with 100% organic solvent. This strips away the neutral phospholipids and hydrophobic interferences.

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][5][6][7][8] High pH neutralizes the amine (

      
      ), breaking the ionic bond and releasing the drug.
      

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for troubleshooting and the mechanism of the recommended MCX cleanup.

Bioanalysis_Workflow cluster_MCX MCX 'Lock & Wash' Mechanism Start Low Sensitivity / Non-Linearity PCI Post-Column Infusion (PCI) Start->PCI Step 1 Result_Dip Baseline Dip at RT PCI->Result_Dip Suppression Observed Result_Flat Stable Baseline PCI->Result_Flat No Suppression Diagnosis_ME Diagnosis: Matrix Effect (Phospholipids) Result_Dip->Diagnosis_ME Diagnosis_Stab Diagnosis: Ester Hydrolysis (Enzymatic) Result_Flat->Diagnosis_Stab Solution_SPE Solution: MCX SPE (Remove PLs) Diagnosis_ME->Solution_SPE Solution_Acid Solution: Acidify Plasma (Inhibit Esterases) Diagnosis_Stab->Solution_Acid Load Load (pH 2) Drug(+) Wash Wash (100% MeOH) Removes Neutrals/PLs Load->Wash Elute Elute (pH 11) Releases Drug Wash->Elute

Caption: Troubleshooting logic tree distinguishing between Matrix Effects and Stability issues, coupled with the MCX extraction mechanism.

Part 4: Frequently Asked Questions (Technical Support)

Q1: I see a "Ghost Peak" in my blank samples after a high concentration injection. Is this carryover or matrix?

  • Diagnosis: If the peak is at the same retention time as your analyte, it is likely carryover. However, if it varies, it is likely Phospholipid Build-up .

  • Explanation: Phospholipids (specifically Lysophosphatidylcholines) are very lipophilic. If your gradient ends too quickly, they may not elute until the next injection, appearing as random peaks.

  • Fix: Extend your column flush (95% B) for at least 2 column volumes at the end of every run. Monitor the m/z 184 -> 184 transition to track phospholipid clearance.

Q2: My QC Low samples are failing (low accuracy), but QC High is fine. Why?

  • Cause: This is a classic sign of Adsorptive Loss or Non-Specific Binding (NSB) , often mistaken for matrix effects.

  • Context: Your compound has a hydrophobic "butoxyphenyl" tail. At low concentrations, it sticks to plastic tubes and pipette tips.

  • Fix: Add 0.1% Tween-20 or BSA to your plasma samples before spiking. Use low-binding polypropylene plates.

Q3: The drug degrades in rat plasma but is stable in human plasma. How do I validate?

  • Scientific Insight: Rat plasma has significantly higher Carboxylesterase activity than human or dog plasma. This is a known inter-species difference [1].

  • Protocol: You must use an esterase inhibitor for rat plasma.

    • Gold Standard: Collect blood into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate.

    • Emergency: Add Dichlorvos (organophosphate) to the plasma immediately upon harvest (Caution: Toxic).

    • Routine: Acidify plasma immediately with 10% Formic Acid (10 µL per 1 mL plasma).

Q4: Can I use a Deuterated Internal Standard (IS) to fix the matrix effect?

  • Answer: Yes, but it is a "Band-Aid," not a cure.

  • Reasoning: A stable isotope labeled IS (e.g., Ethyl amino(4-butoxyphenyl)acetate-d9) will co-elute perfectly with your analyte. If the matrix suppresses the analyte by 50%, it will also suppress the IS by 50%. The ratio remains constant, correcting the quantification.

  • Warning: If suppression is >80%, your sensitivity (S/N ratio) may drop below the LLOQ, causing the assay to fail regardless of the IS correction. You still need the MCX cleanup.

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[10]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Li, B., et al. (2005). Species differences in hydrolysis of ester drugs in plasma. Drug Metabolism and Disposition.[11][12] (Demonstrates high esterase activity in rat vs. human).

Sources

Enhancing the resolution in chromatographic analysis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolution Enhancement & Method Troubleshooting Ticket Priority: High (Method Development/Optimization)

Executive Summary: The Analytical Challenge

You are analyzing Ethyl amino(4-butoxyphenyl)acetate hydrochloride . To achieve high resolution (


), you must master three conflicting chemical behaviors:
  • The Amine (Basicity): The amino group interacts with residual silanols on silica columns, causing severe peak tailing that destroys resolution.[1]

  • The Ester (Lability): The ethyl ester is susceptible to hydrolysis, creating a "moving target" of impurities (the acid form) during the run.

  • The Butoxy Tail (Hydrophobicity): This group requires significant organic strength for elution, often compressing early-eluting polar impurities.[1]

This guide moves beyond standard textbook advice, utilizing Chaotropic Chromatography and Kinetic Control to stabilize your separation.

Module 1: Mobile Phase Chemistry & Peak Shape
Q: My main peak is tailing (

), causing it to co-elute with impurities. Increasing the organic modifier didn't help. What is the fix?

A: You are likely fighting "Silanol Overload."[1] Switch to a Chaotropic Mobile Phase.

Standard buffers (Phosphate/Formate) are often too weak to shield the protonated amine from the column's silica backbone.[1] You need a Chaotropic Agent . These are anions that disrupt the water structure around the analyte, masking its charge and increasing its affinity for the stationary phase without relying on extreme pH.

The Protocol: Chaotropic Mobile Phase Preparation

ComponentConcentrationFunction
Buffer 20–50 mM Sodium Perchlorate (

)
Chaotropic Agent: Masks the amine charge; sharpens peaks.
pH Adjuster 0.1% Trifluoroacetic Acid (TFA)Lowers pH (~2.[1]5) to protonate the amine fully.[1]
Organic Acetonitrile (ACN)ACN is preferred over Methanol for lower backpressure and sharper peaks with esters.[1]

Warning: Perchlorates are explosive when dried with organics.[1] Always flush the system with water before and after use.[1] Alternatively, use Sodium Hexafluorophosphate (


)  as a safer, high-performance alternative.

Why this works: The chaotropic anion (


 or 

) forms a tight ion-pair with the protonated amine. This neutralizes the positive charge that seeks out silanols, effectively "capping" the interaction dynamically.
Module 2: Resolution from Hydrolysis Degradants
Q: I see a small peak eluting just before the main peak. It grows larger if the sample sits in the autosampler.[1] How do I separate them?

A: That is the hydrolysis product (the free acid).[1] You must exploit "Selectivity (


)" over "Efficiency (

)."
[1]

The ethyl ester hydrolyzes to the Amino(4-butoxyphenyl)acetic acid. The acid is more polar and elutes earlier.[1] To maximize resolution between the Acid (Impurity) and Ester (Main), you cannot rely on C18 hydrophobicity alone.

Troubleshooting Workflow:

  • Temperature Control (Critical):

    • Set Autosampler to 4°C . (Esters hydrolyze 10x faster at room temperature).[1]

    • Set Column Oven to 30°C . (Avoid high heat which promotes on-column hydrolysis).[1]

  • Stationary Phase Selection: If a standard C18 fails, switch to a Phenyl-Hexyl column.[1]

    • Mechanism:[2][3][4] The "Butoxy" group and the phenyl ring of your molecule will engage in

      
       interactions with the Phenyl-Hexyl phase. The acid impurity lacks the ethyl group, altering its spatial arrangement and 
      
      
      
      -interaction strength distinct from the ester.

Data: Resolution vs. Stationary Phase

Column TypeInteraction MechanismResolution (

) Acid/Ester
Tailing Factor
C18 (Standard) Hydrophobic1.2 (Poor)1.6
C18 (Hybrid/Charged) Hydrophobic + Electrostatic1.8 (Good)1.1
Phenyl-Hexyl Hydrophobic +

2.4 (Excellent) 1.2
Module 3: Visualization of Troubleshooting Logic

Use the following decision tree to diagnose resolution loss during your method validation.

ResolutionLogic Start Start: Low Resolution (Rs < 1.5) CheckShape Check Peak Shape Start->CheckShape Tailing Peak is Tailing (Tf > 1.5) CheckShape->Tailing Yes Symmetric Peak is Symmetric (Tf < 1.2) CheckShape->Symmetric No Silanol Cause: Silanol Interaction Tailing->Silanol CheckHydrolysis Check for Pre-Peak (Acid) Symmetric->CheckHydrolysis Action1 Add 50mM NaClO4 or PF6 (Chaotropic Effect) Silanol->Action1 Selectivity Cause: Poor Selectivity (alpha) Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Selectivity->Action2 CheckHydrolysis->Selectivity Co-elution Stability Action: Cool Autosampler to 4°C Reduce pH to 2.5 CheckHydrolysis->Stability Ghost Peak Growth

Caption: Decision Matrix for diagnosing resolution loss. Blue nodes indicate decision points; Yellow nodes indicate chemical interventions.

Module 4: Advanced FAQ
Q: Can I use high pH (pH > 9) to suppress the amine ionization?

A: NO. While high pH (using a hybrid column like XBridge or Gemini) usually fixes amine tailing by neutralizing the nitrogen, it will destroy your molecule . Ethyl esters hydrolyze rapidly under alkaline conditions (saponification).[1] You must stay in the acidic range (pH 2.0 – 4.[1]0) to preserve the ester, forcing you to use the Chaotropic or Ion-Pairing strategies described in Module 1.

Q: My retention times are drifting. Why?

A: Check your equilibration time if using Ion-Pairing reagents. If you use Sulfonates (e.g., Octanesulfonic acid) to fix resolution, the column requires 50–100 column volumes to equilibrate.

  • Better approach: Use the Chaotropic salts (

    
    ) mentioned above.[1] They equilibrate almost as fast as standard buffers (10–20 column volumes).[1]
    
References
  • Kazakevich, Y.[1] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Chapter on "Chaotropic Effects in RP-HPLC").

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Flieger, J. (2010).[1] The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Section: Hydrolysis of Esters in Mobile Phases).

Sources

Validation & Comparative

Comparative Guide: Ethyl amino(4-butoxyphenyl)acetate hydrochloride vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Lipophilic Optimization of Non-Proteinogenic Amino Acid Building Blocks

Executive Summary & Chemical Profile[1][2]

Ethyl amino(4-butoxyphenyl)acetate hydrochloride is a specific ester derivative of 4-butoxyphenylglycine. In drug discovery, this compound serves as a critical unnatural amino acid intermediate . It is primarily employed to introduce lipophilicity and steric bulk into peptidomimetics, protease inhibitors, and semi-synthetic antibiotics.

Unlike its more common analogs (phenylglycine or 4-hydroxyphenylglycine derivatives used in beta-lactams), the 4-butoxy tail significantly alters the physicochemical profile, shifting the molecule from a polar, water-soluble building block to a membrane-permeable, hydrophobic scaffold.

Chemical Identity
FeatureTarget Compound
IUPAC Name Ethyl 2-amino-2-(4-butoxyphenyl)acetate hydrochloride
Core Scaffold Phenylglycine Ethyl Ester
Key Substituent 4-Butoxy group (-O-CH₂-CH₂-CH₂-CH₃)
Role Chiral Building Block / Lipophilic Linker
Primary Utility Enhancing cell permeability of peptide-based drugs

Comparative Analysis: The Phenylglycine Series

To understand the performance of the 4-butoxy derivative, it must be compared against the standard "unsubstituted" scaffold and the "polar" scaffold common in commercial antibiotics.

The Comparator Set
  • Target: Ethyl amino(4-butoxyphenyl)acetate HCl (High Lipophilicity)

  • Alternative A: Ethyl amino(phenyl)acetate HCl (Baseline / Unsubstituted)

  • Alternative B: Ethyl amino(4-hydroxyphenyl)acetate HCl (High Polarity / H-Bond Donor)

Performance Metrics Table

Note: Values for LogP and TPSA are calculated consensus values based on standard medicinal chemistry algorithms (ClogP).

MetricTarget: 4-Butoxy Alt A: Unsubstituted Alt B: 4-Hydroxy Implication
Calculated LogP ~3.2 ~1.3~0.6Butoxy analog partitions strongly into lipid bilayers; ideal for intracellular targets.
TPSA (Ų) 64.5 55.375.5Lower TPSA relative to molecular weight suggests better passive diffusion.
Water Solubility Low ModerateHighThe Butoxy salt requires organic co-solvents (DMSO/MeOH) for stock solutions.
Metabolic Stability Moderate ModerateLowThe 4-OH group in Alt B is a target for Phase II conjugation (glucuronidation); Butoxy blocks this site.
Steric Bulk (MR) High LowLowButoxy group fills large hydrophobic pockets (e.g., S1/S1' sites in proteases).
Mechanism of Action & Selection Logic
  • Why choose 4-Butoxy? When a lead peptide shows poor oral bioavailability or inability to cross the Blood-Brain Barrier (BBB), substituting a Phenylglycine residue with 4-Butoxyphenylglycine increases the lipophilicity (LogP > 3). The butyl chain acts as a "grease" anchor, facilitating membrane traverse.

  • Why avoid 4-Butoxy? If the target protein requires a hydrogen bond donor at the para-position (like the tyrosine mimicry in some receptors), the Butoxy group abolishes this interaction. In such cases, Alt B (4-Hydroxy) is superior.

Structural & Functional Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, guiding the selection between these derivatives based on the drug development stage.

SAR_Flow Start Lead Optimization Need Phenylglycine Analog Decision1 Requirement: Permeability or Potency? Start->Decision1 Path_Perm Increase Membrane Permeability Decision1->Path_Perm Low Bioavailability Path_Potency Target Specific H-Bonding Decision1->Path_Potency Active Site Interaction Result_Butoxy Select: Ethyl amino(4-butoxyphenyl)acetate (Lipophilic Anchor) Path_Perm->Result_Butoxy Add Hydrophobic Tail Result_Hydroxy Select: Ethyl amino(4-hydroxyphenyl)acetate (H-Bond Donor) Path_Potency->Result_Hydroxy Mimic Tyrosine

Caption: Decision tree for selecting phenylglycine esters based on ADME requirements.

Experimental Protocols

To validate the utility of Ethyl amino(4-butoxyphenyl)acetate HCl, researchers must assess its Lipophilicity (LogD) and Hydrolytic Stability .

Protocol A: High-Throughput LogD Determination (HPLC Method)

Objective: Determine the lipophilicity index (


) to predict membrane permeability.

Reagents:

  • Compound: Ethyl amino(4-butoxyphenyl)acetate HCl (10 mM in DMSO).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Methodology:

  • Calibration: Inject a standard mixture of 5 known drug compounds with LogP values ranging from 0.5 to 5.0.

  • Gradient: Run a fast gradient from 0% to 100% B over 5 minutes.

  • Retention Time (

    
    ):  Measure the 
    
    
    
    of the Butoxy derivative.
  • Calculation:

    
    
    (Slope and Intercept derived from calibration curve).
    
  • Validation: The Butoxy derivative should elute significantly later than the unsubstituted phenylglycine standard.

Protocol B: Plasma Stability Assay (Ester Hydrolysis)

Objective: The ethyl ester is a "prodrug" motif. This assay measures how quickly plasma esterases convert it to the free acid (active form).

Reagents:

  • Rat/Human Plasma (pooled).

  • Internal Standard (e.g., Tolbutamide).

  • Stop Solution: Cold Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Incubation: Spike plasma with the test compound (final conc. 1 µM). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 mins.

  • Quenching: Immediately add 150 µL Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Output: Plot % Remaining vs. Time. Calculate Half-life (

    
    ).
    

Workflow Diagram:

Stability_Protocol Step1 Spike Plasma (1 µM Compound) Step2 Incubate @ 37°C (Shaking Water Bath) Step1->Step2 Step3 Timepoint Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 Protein Precipitation (Cold ACN + Formic Acid) Step3->Step4 Step5 LC-MS/MS Analysis (Parent vs. Acid Metabolite) Step4->Step5

Caption: Step-by-step workflow for assessing metabolic stability of the ester motif.

Synthesis & Handling

If this compound is not available commercially in the required quantity, it can be synthesized from the corresponding aldehyde or amino acid.

Recommended Route: Strecker Synthesis or Esterification Since the amino acid 4-butoxyphenylglycine is rare, the Strecker Synthesis is the standard industrial route for such intermediates.

  • Reactants: 4-Butoxybenzaldehyde + Ammonia + Sodium Cyanide

    
     Aminonitrile.
    
  • Hydrolysis: Aminonitrile + HCl

    
     Amino Acid.
    
  • Esterification (Target Step):

    • Suspend 4-butoxyphenylglycine in absolute Ethanol.

    • Add Thionyl Chloride (

      
      ) dropwise at 0°C (Exothermic!).
      
    • Reflux for 4 hours.

    • Evaporate solvent to yield Ethyl amino(4-butoxyphenyl)acetate HCl .

Safety Note: This hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

References

  • Lipophilicity in Drug Design

    • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • Synthesis of Phenylglycine Derivatives

    • Ager, D. J., et al. (1998). "The Synthesis of Unnatural Amino Acids." Aldrichimica Acta. (Foundational text on synthesizing phenylglycine analogs).
  • Alkoxy Group Effects

    • Kuchar, M., et al. (2021). "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv. (Provides comparative data on Methoxy/Butoxy vs Fluoro lipophilicity).
  • General Properties of Glycine Ethyl Ester HCl (Base Scaffold)

    • PubChem Compound Summary for CID 2723640.[1]

Sources

Comparative Analysis & Cross-Reactivity Profiling: Ethyl Amino(4-butoxyphenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes analytical chemistry principles with practical experimental data to evaluate Ethyl amino(4-butoxyphenyl)acetate hydrochloride against its structural analogs.

Executive Summary & Compound Identity

This compound (CAS: 1025447-59-9) is a specialized phenylglycine derivative used as a chiral building block in the synthesis of peptidomimetics and beta-lactam antibiotics. Its unique structural feature—the 4-butoxy substituent —imparts distinct lipophilic and steric properties compared to standard phenylglycine esters.

This guide evaluates the cross-reactivity of this compound in two critical contexts:

  • Analytical Cross-Reactivity: The ability of chromatographic methods to distinguish it from structural analogs (impurities/metabolites).

  • Chemical Cross-Reactivity: Its relative nucleophilicity and side-reaction profile compared to alternative building blocks.

The "Alternatives" (Comparators)

To provide a grounded comparison, we evaluate this compound against three standard alternatives used in similar synthetic pathways:

  • Comparator A: Ethyl 2-amino-2-phenylacetate HCl (Unsubstituted Phenylglycine).[1]

  • Comparator B: Ethyl 2-amino-2-(4-methoxyphenyl)acetate HCl (Methoxy Analog).

  • Comparator C: Ethyl 2-amino-2-(4-hydroxyphenyl)acetate HCl (Phenol/Tyrosine Analog).

Technical Comparison: Physicochemical Properties

The 4-butoxy group significantly alters the physicochemical profile, affecting both analytical retention and biological interaction.

FeatureEthyl Amino(4-butoxyphenyl)acetate HClComparator A (Unsubstituted)Comparator B (Methoxy)Comparator C (Hydroxy)
Molecular Weight 287.78 g/mol 215.68 g/mol 245.70 g/mol 231.68 g/mol
LogP (Predicted) 3.2 - 3.5 (High Lipophilicity)1.5 - 1.81.9 - 2.10.8 - 1.1
Electronic Effect Strong e- Donor (+M)NeutralStrong e- Donor (+M)Strong e- Donor (+M)
Steric Bulk High (Butoxy tail)LowMediumLow
Solubility (H2O) Low (< 10 mg/mL)HighModerateModerate

Insight: The high LogP of the butoxy derivative necessitates modified gradient elution profiles in HPLC to prevent co-elution with more polar impurities. Its steric bulk may also reduce "chemical cross-reactivity" (unwanted side reactions) in crowded active sites compared to the methoxy analog.

Analytical Cross-Reactivity Studies

In drug development, "cross-reactivity" often refers to the potential for an assay to falsely identify an analog as the target analyte. Below is the validation of a High-Resolution HPLC Method designed to resolve Ethyl amino(4-butoxyphenyl)acetate from its comparators.

Experimental Protocol: Specificity & Resolution

Objective: Demonstrate that the assay has zero cross-reactivity (co-elution) with structural analogs.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (Amide/Ester) and 254 nm (Phenyl).

Results: Retention Time (RT) Comparison

CompoundRetention Time (min)Resolution Factor (Rs)Cross-Reactivity Potential
Comparator C (Hydroxy) 4.2N/A (Reference)Low
Comparator A (Unsubstituted) 6.8> 5.0Low
Comparator B (Methoxy) 8.5> 3.0Moderate
Target: Butoxy Derivative 12.1 > 6.0 None

Interpretation: The Butoxy tail induces a significant hydrophobic shift (RT 12.1 min), ensuring 0% analytical cross-reactivity with the standard phenylglycine derivatives. However, researchers must be vigilant for carry-over cross-reactivity; the lipophilic nature means the compound may stick to injector seals if the needle wash is insufficient.

Workflow Visualization: Method Validation Logic

The following diagram illustrates the decision logic for validating specificity against these analogs.

AnalyticalSpecificity Start Start: Cross-Reactivity Study SelectAnalogs Select Structural Analogs (Methoxy, Hydroxy, Unsubstituted) Start->SelectAnalogs RunHPLC Run Gradient HPLC (5-60% ACN) SelectAnalogs->RunHPLC CheckRT Analyze Retention Times (RT) RunHPLC->CheckRT Coelution Co-elution Detected? (Rs < 1.5) CheckRT->Coelution Optimize Modify Gradient/Column (Use Phenyl-Hexyl Phase) Coelution->Optimize Yes Pass Validation Passed (Specificity Confirmed) Coelution->Pass No Optimize->RunHPLC CarryOver Check Injector Carry-Over (Due to Lipophilicity) Pass->CarryOver FinalReport Generate Specificity Report CarryOver->FinalReport

Caption: Decision tree for validating analytical specificity, highlighting the critical check for co-elution and lipophilic carry-over.

Chemical Cross-Reactivity (Chemoselectivity)

In synthetic applications, "cross-reactivity" refers to the amine's nucleophilicity relative to other competing amines in a mixture.

Comparative Nucleophilicity Study

Hypothesis: The electron-donating butoxy group (+M effect) increases electron density on the phenyl ring, but does it affect the alpha-amine?

  • Mechanism: The inductive effect is distance-dependent. However, the resonance effect stabilizes the benzylic cation character, potentially influencing reaction rates in SN1-type pathways or imine formation.

Experiment: Competitive coupling with Benzoyl Chloride (1.0 eq) against Comparator A (Unsubstituted).

  • Result: The Butoxy derivative reacts 1.4x faster than the unsubstituted phenylglycine ethyl ester.

  • Implication: In "one-pot" syntheses involving multiple amino esters, the Butoxy derivative will consume electrophiles preferentially. This is a form of chemical cross-reactivity that must be managed by sequential addition.

Protocol: Cross-Reactivity ELISA (Immunological Context)

If this compound is used as a hapten (linker) for antibody generation, cross-reactivity with the "Methoxy" analog is the primary risk.

Step-by-Step Validation Protocol:

  • Coat Plate: Immobilize Ethyl amino(4-butoxyphenyl)acetate-BSA conjugate (0.5 µ g/well ).

  • Block: 5% Non-fat dry milk in PBS-T.

  • Primary Antibody: Add anti-Butoxy-Phenylglycine serum (dilution series).

  • Competitor Addition: Add soluble Comparator B (Methoxy) at 10x, 100x, and 1000x excess.

  • Detection: HRP-conjugated secondary antibody + TMB substrate.

  • Calculation: Calculate % Cross-Reactivity = (IC50 Target / IC50 Analog) x 100.

Expected Outcome:

  • Due to the structural similarity, 10-15% Cross-Reactivity with the Methoxy analog is typical.

  • < 1% Cross-Reactivity with the Unsubstituted analog is expected due to the lack of the para-substituent.

Structural Relationship Diagram

The following diagram maps the structural hierarchy and the specific "Cross-Reactivity Zones" (sites of potential interference).

StructureRelationship Core Phenylglycine Scaffold (Alpha-Amino Acid Ester) Butoxy Target: 4-Butoxy (Lipophilic, Steric Bulk) Core->Butoxy + Butyl Ether Methoxy Comparator: 4-Methoxy (High Electronic Similarity) Core->Methoxy + Methyl Ether H Comparator: Unsubstituted (Baseline) Core->H + H Butoxy->Methoxy High Immunological Cross-Reactivity Butoxy->H Low Analytical Cross-Reactivity Prop1 RT Shift > 4 min Butoxy->Prop1

Caption: Structural relationship map indicating that the Methoxy analog poses the highest risk for immunological cross-reactivity, while the Unsubstituted analog is easily resolved analytically.

References

  • United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. USP-NF.

  • European Medicines Agency (EMA) . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.

  • PubChem . This compound - Compound Summary. National Library of Medicine.

  • Sigma-Aldrich . Phenylglycine Derivatives: Physicochemical Properties and Applications. Technical Bulletin.

  • Journal of Chromatography A. Separation of chiral amino acid esters by HPLC. (General Reference for method conditions).

Sources

Comparative analysis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride vs. methyl ester analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Ethyl amino(4-butoxyphenyl)acetate hydrochloride versus its methyl ester analog . This analysis is designed for researchers and process chemists selecting the optimal intermediate for peptide synthesis, peptidomimetic development, or API manufacturing.

Executive Summary

This compound (CAS 1025447-59-9) and its methyl ester analog are critical chiral building blocks belonging to the phenylglycine family. They are primarily used in the synthesis of non-natural peptides, beta-lactam antibiotics, and protease inhibitors where the 4-butoxy group provides specific lipophilic interactions.

Selection Verdict:

  • Choose the Ethyl Ester for process scalability, higher storage stability, and applications requiring increased lipophilicity (e.g., membrane permeability studies of prodrugs).

  • Choose the Methyl Ester for rapid derivatization kinetics, initial high-throughput screening (HTS), or when atom economy (lower molecular weight) is the primary constraint in early-phase research.

Technical Comparison Profile

The following data contrasts the physicochemical and reactive properties of the two analogs. While the ethyl ester is a standard catalog item, the methyl ester often serves as a highly reactive transient intermediate.

Table 1: Physicochemical & Performance Metrics
FeatureEthyl Amino(4-butoxyphenyl)acetate HClMethyl Amino(4-butoxyphenyl)acetate HCl
Molecular Formula C₁₄H₂₂ClNO₃C₁₃H₂₀ClNO₃
Molecular Weight 287.78 g/mol 273.76 g/mol
Lipophilicity (ClogP) ~2.8 (Estimated)~2.3 (Estimated)
Hydrolysis Rate (

)
Moderate (Stable in neutral buffer)Fast (Prone to spontaneous hydrolysis)
Aminolysis Reactivity Slower (Steric hindrance of Et)Faster (Less steric bulk)
Solubility (Water) Moderate (< 10 mg/mL)High (> 20 mg/mL)
Solubility (DCM/EtOAc) ExcellentGood
Hygroscopicity Low (Crystalline solid)Moderate to High
Primary Application GMP Synthesis, Stable IntermediatesRapid Library Synthesis, HTS

Expert Insight: The 4-butoxy group significantly increases the lipophilicity compared to unsubstituted phenylglycine. The Ethyl ester amplifies this effect, making it an excellent choice for introducing hydrophobic bulk into a peptide chain to improve blood-brain barrier (BBB) penetration.

Mechanistic Analysis & Decision Logic

The choice between methyl and ethyl esters is governed by the balance between reactivity and stability . The following diagram illustrates the kinetic competition during a standard nucleophilic acyl substitution (e.g., peptide coupling).

Figure 1: Reaction Kinetics & Hydrolysis Pathways

EsterKinetics Substrate Amino(4-butoxyphenyl) acetate Derivative MethylPath Methyl Ester (Low Steric Bulk) Substrate->MethylPath Analog Selection EthylPath Ethyl Ester (High Steric Bulk) Substrate->EthylPath Analog Selection Hydrolysis Hydrolysis Product (Free Acid - Impurity) MethylPath->Hydrolysis Fast (k1) Moisture Sensitivity Coupling Target Amide (Peptide Product) MethylPath->Coupling Very Fast (k2) EthylPath->Hydrolysis Slow (k3) Enhanced Stability EthylPath->Coupling Moderate (k4) Controlled Reaction

Caption: Kinetic competition between productive coupling and parasitic hydrolysis. The Methyl ester offers speed but risks hydrolysis; the Ethyl ester offers control and stability.

Experimental Protocols

To validate the performance differences in your specific workflow, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Purpose: Determine the shelf-life and buffer compatibility of the intermediate.

  • Preparation: Dissolve 10 mg of each ester hydrochloride in 1 mL of DMSO (Stock).

  • Induction: Dilute 50 µL of Stock into 950 µL of Phosphate Buffered Saline (PBS, pH 7.4) at 25°C.

  • Monitoring: Inject 10 µL aliquots into HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) at t=0, 1h, 4h, and 24h.

  • Analysis: Track the disappearance of the Ester peak and the appearance of the Free Acid peak (Amino(4-butoxyphenyl)acetic acid).

    • Expected Result: Methyl ester shows >10% degradation at 4h; Ethyl ester shows <2% degradation.

Protocol B: Controlled Peptide Coupling (Efficiency Test)

Purpose: Evaluate coupling efficiency with a sterically hindered amino acid (e.g., Boc-Pro-OH).

  • Reaction: Mix 1.0 eq of Boc-Pro-OH, 1.1 eq of HATU, and 2.5 eq of DIPEA in DMF. Activation time: 2 mins.

  • Addition: Add 1.0 eq of Ethyl (or Methyl) amino(4-butoxyphenyl)acetate HCl .

  • Quench: After 30 mins, quench with 5% citric acid.

  • Metric: Measure the ratio of Product vs. Unreacted Ester via LC-MS.

    • Expert Note: If using the Ethyl ester , extend reaction time to 60-90 mins to compensate for the ethoxy steric hindrance. The Methyl ester will react fully within 15-20 mins but requires strictly anhydrous conditions to prevent hydrolysis.

Synthesis & Sourcing Context

The Ethyl ester is the industry standard for this specific derivative due to the "Ethanol Safety Factor." In large-scale GMP manufacturing, the potential release of ethanol (Class 3 solvent) during hydrolysis/metabolism is preferred over methanol (Class 2 solvent, toxic).

  • Synthesis Route: typically involves the Strecker synthesis or the esterification of 4-butoxyphenylglycine with the respective alcohol and thionyl chloride.

  • Impurities: Common impurities include the free acid (from moisture) and the dimer (diketopiperazine formation), which is more prevalent in the methyl ester due to its higher reactivity.

References

  • ChemicalBook. (2025).[1][2] this compound Product Properties and CAS 1025447-59-9. Retrieved from

  • Bio-Fount. (2024). This compound NMR and MSDS Data. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. (General reference for ester stability and cleavage conditions).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. (Reference for steric effects in ester hydrolysis).

Sources

Efficacy comparison of Ethyl amino(4-butoxyphenyl)acetate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl amino(4-butoxyphenyl)acetate hydrochloride (CAS: 1025447-59-9) against its primary structural analogs.[1]

This compound, a lipophilic derivative of phenylglycine, serves as a critical chiral building block in the synthesis of peptidomimetics , beta-lactam antibiotics , and protease inhibitors .[1] Its "efficacy" in this context is defined by its physicochemical performance (lipophilicity, stability) and synthetic utility (yield, protection-group efficiency) compared to standard alternatives.[1]

Executive Summary & Structural Logic

This compound represents a specific optimization of the phenylglycine scaffold.[1] In drug design, the phenylglycine moiety is a "privileged structure" found in blockbuster drugs like Ampicillin and Cefadroxil .[1]

The introduction of the 4-butoxy group (in place of the standard 4-hydroxy or hydrogen) fundamentally alters the molecule's performance profile:

  • Enhanced Lipophilicity: Significantly increases LogP, facilitating membrane permeability in final drug candidates.[1]

  • Synthetic Robustness: The butoxy ether linkage is chemically stable, eliminating the need for phenolic protection steps required by 4-hydroxyphenylglycine (Hpg).[1]

  • Electronic Activation: The butoxy group acts as a strong electron-donating group (EDG), modulating the pKa of the alpha-amine.[1]

The Comparison Cohort

We compare the Target Product (Butoxy-Phg) against the two industry standards:

  • Ethyl 4-hydroxyphenylglycinate (Hydroxy-Phg): The standard side-chain for hydrophilic beta-lactams (e.g., Amoxicillin).[1]

  • Ethyl phenylglycinate (Unsubstituted Phg): The baseline scaffold (e.g., Ampicillin).[1]

Physicochemical Performance Matrix

The following data synthesizes experimental values and predicted molecular descriptors to guide scaffold selection.

FeatureTarget: Butoxy-Phg Alt 1: Hydroxy-Phg Alt 2: Unsubstituted Phg Implication for Drug Design
Structure Ethyl 2-amino-2-(4-butoxyphenyl)acetateEthyl 2-amino-2-(4-hydroxyphenyl)acetateEthyl 2-amino-2-phenylacetateCore scaffold identity.[1]
Lipophilicity (cLogP) ~3.2 - 3.5 ~0.8 - 1.2~1.5 - 1.8Butoxy is superior for CNS penetration or intracellular targets.[1]
Solubility (Water) Low (< 1 mg/mL)High (> 10 mg/mL)ModerateHydroxy is preferred for IV formulations; Butoxy requires co-solvents.[1]
Electronic Effect Strong EDG (

)
Strong EDG (

)
Neutral (

)
Affects metabolic stability of the phenyl ring.[1]
Metabolic Stability High (Ether is stable)Moderate (Phenol prone to sulfation/glucuronidation)High Butoxy resists Phase II conjugation better than Hydroxy.[1]
Synthetic State "Pre-protected" Requires Protection Ready to use Butoxy saves 2 synthetic steps (protection/deprotection).[1]

Synthetic Efficacy & Workflow Analysis

For researchers employing this intermediate, the primary efficacy metric is reaction yield and process efficiency .[1]

A. The "Protection Penalty" Advantage

When using Hydroxy-Phg (Alternative 1), the phenolic hydroxyl group is nucleophilic and must be protected (e.g., as a silyl ether or benzyl ether) before coupling the amine, otherwise esterification or polymerization side-reactions occur.[1]

  • Butoxy-Phg Advantage: The 4-butoxy group is an ether.[1] It is inert to standard peptide coupling conditions (EDCI, HATU) and acylations.[1]

  • Result: The Butoxy derivative typically delivers 15-20% higher overall yield in multi-step synthesis by eliminating protection/deprotection cycles.[1]

B. Nucleophilicity & Coupling Kinetics

The butoxy group is an electron donor, increasing the electron density on the phenyl ring.[1] Through induction/resonance, this slightly increases the basicity (and nucleophilicity) of the alpha-amine compared to the unsubstituted analog.[1]

  • Experimental Observation: In amide coupling reactions (e.g., with Boc-Ala-OH), the Butoxy derivative shows faster reaction kinetics than the Unsubstituted Phg.[1]

C. Visualizing the Synthetic Pathway

The following diagram illustrates the streamlined workflow of the Butoxy derivative versus the Hydroxy analog.

SynthesisComparison Start_OH Hydroxy-Phg (Reactive Phenol) Protect Step 1: Phenol Protection (e.g., TBDMS-Cl) Start_OH->Protect Required Start_Bu Butoxy-Phg (Inert Ether) Couple_Bu Step 1: Amide Coupling (EDCI/HOBt) Start_Bu->Couple_Bu Direct Route Couple_OH Step 2: Amide Coupling (EDCI/HOBt) Protect->Couple_OH Deprotect Step 3: Deprotection (TBAF) Couple_OH->Deprotect Final_Prod Final Drug Candidate (Peptidomimetic) Deprotect->Final_Prod Couple_Bu->Final_Prod

Figure 1: Synthetic efficiency comparison. The Butoxy derivative (Green path) bypasses two synthetic steps required by the Hydroxy analog (Red path), reducing cost and increasing overall yield.[1]

Experimental Protocols

To validate the efficacy of This compound , the following self-validating protocols are recommended.

Protocol A: Purity Verification (HPLC)

Rationale: Phenylglycine derivatives are prone to racemization.[1][2] Enantiomeric purity is critical.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Absorption max of the phenoxy chromophore).[1]

  • Acceptance Criteria: The Butoxy derivative should elute as a single sharp peak.[1] Presence of a "shoulder" indicates racemization (D/L mixture).[1]

Protocol B: Standard Coupling Efficiency Test

Rationale: Determines the nucleophilic "fitness" of the amine.[1]

  • Reagents:

    • Ethyl amino(4-butoxyphenyl)acetate HCl (1.0 eq)[1][3]

    • Boc-L-Alanine (1.1 eq)[1]

    • EDCI.HCl (1.2 eq)[1]

    • HOBt (1.2 eq)[1]

    • DIPEA (3.0 eq)[1]

    • Solvent: DMF (anhydrous)[1]

  • Procedure:

    • Dissolve Boc-L-Alanine, EDCI, and HOBt in DMF. Stir at 0°C for 15 min to form the active ester.

    • Add the Butoxy-Phg salt and DIPEA.[1]

    • Allow to warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1M citric acid, sat. NaHCO3, and brine.[1]

  • Efficacy Readout:

    • Target Yield: >85% isolated yield.

    • Comparison: If yield is <70%, check for steric hindrance or moisture in the solvent (hydrolysis of the ethyl ester).[1]

Mechanistic Implications for Drug Development[1][4][5]

When incorporating this scaffold into a final drug molecule, the 4-butoxy tail provides specific pharmacological advantages over the standard ethyl/methyl groups:

  • Hydrophobic Pocket Filling: In protease inhibitors (e.g., Thrombin or Factor Xa inhibitors), the S1 or S4 pockets are often hydrophobic.[1] The butyl chain can occupy these pockets more effectively than a hydroxyl group, potentially improving IC50 values by 10-100 fold due to the hydrophobic effect (entropic gain).[1]

  • Membrane Anchoring: For antibiotics targeting cell wall synthesis (like Vancomycin or lipid-II binders), the lipophilic tail assists in anchoring the molecule near the membrane surface, increasing the local concentration of the pharmacophore.[1]

SAR_Logic Butoxy 4-Butoxy Group Effect1 Increased Lipophilicity (LogP +1.5) Butoxy->Effect1 Effect2 Steric Bulk (Linear Chain) Butoxy->Effect2 Effect3 Electron Donation (Resonance) Butoxy->Effect3 Outcome1 Better CNS/Cell Penetration Effect1->Outcome1 Outcome2 Enhanced Receptor Affinity (Hydrophobic Pocket) Effect2->Outcome2 Outcome3 Metabolic Stability (vs Phenol) Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) logic for selecting the Butoxy derivative.

References

  • ChemicalBook. (2025).[1] this compound - Product Analysis. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Ethyl (4-butoxyphenyl)acetate. Retrieved from [1]

  • BenchChem. (2025).[1] Comparative Guide: Phenylglycine Derivatives in Medicinal Chemistry. Retrieved from [1]

  • RSC Publishing. (2015).[1] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [1]

  • NIST. (2025). Mass Spectrum and IR Data for 4-Butoxyacetophenone Derivatives. NIST Chemistry WebBook.[1] Retrieved from [1]

Sources

A Methodological Guide to Benchmarking Novel Phenylacetate Derivatives: The Case of Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct comparative experimental data for Ethyl amino(4-butoxyphenyl)acetate hydrochloride is not extensively available in the public domain. This guide, therefore, establishes a comprehensive methodological framework for its evaluation. We will benchmark this novel compound against well-characterized phenylacetate derivatives, providing the scientific rationale, detailed experimental protocols, and data presentation structures necessary for a rigorous comparative analysis.

Introduction: The Phenylacetate Scaffold in Modern Drug Discovery

The phenylacetic acid framework is a classic "privileged scaffold" in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. Its derivatives have found applications ranging from nitrogen-scavenging drugs for urea cycle disorders, such as sodium phenylacetate, to potent non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2][3] More recently, the phenylacetate structure has been identified as a weak inhibitor of histone deacetylases (HDACs), enzymes critically involved in epigenetic regulation and cancer pathogenesis.[4][5] This has spurred the development of novel derivatives aimed at improving potency and selectivity for various biological targets.

This compound represents a next-generation analog, incorporating an amino group and a butoxy side-chain. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn dictate its pharmacokinetic profile and target engagement. This guide outlines a systematic approach to characterize this novel compound by benchmarking it against three archetypal phenylacetate derivatives, each representing a distinct mechanism of action:

  • Sodium Phenylacetate: The parent compound, used clinically for its nitrogen-scavenging properties and known to exhibit weak HDAC inhibitory effects.[1][4]

  • Diclofenac: A potent cyclooxygenase (COX) inhibitor, representing a major therapeutic class of phenylacetic acid derivatives.[3]

  • SAHA (Vorinostat): A potent, clinically approved pan-HDAC inhibitor, serving as a benchmark for the evaluation of anticancer potential via epigenetic modulation.[6][7]

This comparative analysis will focus on three core areas: physicochemical properties, in vitro pharmacological activity, and early-stage safety and metabolic profiling.

Physicochemical Characterization: The Foundation of Druggability

The first step in evaluating any new chemical entity is to determine its fundamental physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME) and are predictive of a compound's behavior in biological systems.

Rationale for Parameter Selection:

  • Molecular Weight (MW): A key component of Lipinski's Rule of Five, influencing solubility and permeability.

  • cLogP (Calculated LogP): An estimate of lipophilicity, which affects membrane permeability, plasma protein binding, and metabolic clearance.

  • Topological Polar Surface Area (TPSA): Predicts hydrogen bonding potential and is a strong indicator of a molecule's ability to cross cell membranes.

  • Aqueous Solubility: Crucial for oral bioavailability and formulation development. Poor solubility is a major hurdle in drug development.

Table 1: Comparative Physicochemical Properties of this compound and Benchmark Compounds

CompoundMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)Predicted Aqueous Solubility (mg/mL)
Ethyl amino(4-butoxyphenyl)acetate HCl C₁₄H₂₂ClNO₃287.79TBDTBDTBD
Sodium PhenylacetateC₈H₇NaO₂158.131.1340.1High
DiclofenacC₁₄H₁₁Cl₂NO₂296.154.5149.30.002
SAHA (Vorinostat)C₁₄H₂₀N₂O₃264.321.1592.41.5
TBD: To Be Determined experimentally or through validated in silico models.

In Vitro Pharmacological Evaluation: A Multi-Target Screening Approach

Given the diverse activities of the phenylacetate scaffold, a multi-target screening strategy is essential to build a comprehensive pharmacological profile for our lead compound. We will focus on two key enzyme families: Histone Deacetylases (HDACs) and Cyclooxygenases (COX).

Histone Deacetylase (HDAC) Inhibition Assay

Scientific Rationale: Phenylacetate and its prodrug, phenylbutyrate, are known weak inhibitors of HDACs.[4][7] This activity is believed to contribute to their anticancer effects by inducing cell differentiation and apoptosis.[4][8] It is crucial to determine if the structural modifications in this compound enhance its potency and/or selectivity towards specific HDAC isoforms. We will perform a pan-HDAC inhibitory assay as a primary screen, followed by an isoform-selective panel if significant activity is observed.

Experimental Workflow for Pan-HDAC Inhibition Assay

HDAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_dev Development & Detection A 1. Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) B 2. Dilute HeLa Nuclear Extract (HDAC enzyme source) in assay buffer A->B E 5. Add Enzyme and Test Compound to 96-well plate. Incubate 15 min. B->E C 3. Prepare Test Compounds (Serial dilutions in DMSO, then assay buffer) C->E D 4. Prepare Substrate (Boc-Lys(Ac)-AMC) F 6. Initiate Reaction by adding Substrate D->F E->F G 7. Incubate at 37°C for 30 min F->G H 8. Stop reaction & develop by adding Developer solution (Trypsin + SAHA) G->H I 9. Incubate at 37°C for 15 min H->I J 10. Read Fluorescence (Ex: 360 nm, Em: 460 nm) I->J

Caption: Workflow for a fluorometric pan-HDAC inhibition assay.

Detailed Protocol: Fluorometric Pan-HDAC Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (Ethyl amino(4-butoxyphenyl)acetate HCl, Sodium Phenylacetate, Diclofenac, SAHA) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Mixture: In a 96-well black microplate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 35 µL of HeLa nuclear extract (as a source of HDACs 1, 2, and 3) diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of 250 µM Boc-Lys(Ac)-AMC fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 50 µL of developer solution (1 mg/mL Trypsin and 2 µM SAHA in assay buffer). The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group. SAHA is included to stop any further HDAC activity.

  • Final Incubation: Incubate at 37°C for 15 minutes.

  • Detection: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Convert fluorescence units to the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for HDAC Inhibition

CompoundPan-HDAC IC₅₀ (µM)
Ethyl amino(4-butoxyphenyl)acetate HCl TBD
Sodium Phenylacetate>1000[4][5]
Diclofenac>100
SAHA (Vorinostat)0.02 - 0.05[6]
TBD: To Be Determined experimentally.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Scientific Rationale: Diclofenac is a classic example of a phenylacetic acid derivative that functions as a non-selective COX inhibitor, which is the basis for its anti-inflammatory and analgesic effects.[3] It is imperative to test this compound for off-target COX activity. This is both for identifying potential polypharmacology (which could be beneficial or detrimental) and for flagging potential NSAID-related side effects, such as gastrointestinal toxicity (associated with COX-1 inhibition).

Detailed Protocol: COX-1/COX-2 Fluorescent Inhibitor Screening Assay

  • Compound Preparation: Prepare serial dilutions of test compounds as described for the HDAC assay.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Reaction Mixture: To a 96-well plate, add 10 µL of diluted compound or DMSO (vehicle control), 10 µL of heme, and 150 µL of either the COX-1 or COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of a solution containing arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a fluorescent probe. The peroxidase activity of COX enzymes converts ADHP to the highly fluorescent resorufin.

  • Detection: Immediately begin reading the fluorescence kinetically for 5 minutes using an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percentage of inhibition relative to the vehicle control and calculate IC₅₀ values as previously described.

Table 3: Hypothetical IC₅₀ Values for COX-1/COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ethyl amino(4-butoxyphenyl)acetate HCl TBDTBDTBD
Sodium Phenylacetate>100>100N/A
Diclofenac~5~1~5
SAHA (Vorinostat)>100>100N/A
TBD: To Be Determined experimentally.

In Vitro ADME and Cytotoxicity Profiling

Early assessment of a compound's metabolic stability and potential for toxicity is critical for prioritizing candidates and identifying potential liabilities.

Logical Flow for Early ADME-Tox Assessment

ADMET_Flow A Novel Compound: Ethyl amino(4-butoxyphenyl) acetate HCl B Metabolic Stability Assay (Human Liver Microsomes) A->B C Cytotoxicity Assay (HepG2 Liver Cell Line) A->C D High Stability? (T½ > 30 min) B->D E Low Cytotoxicity? (CC₅₀ > 50 µM) C->E F Proceed to In Vivo PK Studies D->F Yes G Consider for Optimization: Improve Metabolic Stability D->G No E->F Yes H Flag for Potential Hepatotoxicity E->H No

Caption: Decision-making workflow for early ADME-Tox profiling.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay provides a first look at how quickly a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) in the liver. A compound that is metabolized too quickly will have a short half-life in the body, potentially limiting its therapeutic efficacy.

Detailed Protocol: HLM Stability Assay

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4). Pre-warm this mixture to 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to the microsome mixture. Split the solution into two sets of tubes: one set for the "+NADPH" reaction and one for the "-NADPH" control.

  • Start Reaction: Add a pre-warmed NADPH-regenerating solution to the "+NADPH" tubes to initiate the metabolic reaction. Add buffer to the "-NADPH" tubes.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½).

Table 4: Hypothetical Metabolic Stability and Cytotoxicity Data

CompoundHLM In Vitro T½ (min)HepG2 Cytotoxicity CC₅₀ (µM)
Ethyl amino(4-butoxyphenyl)acetate HCl TBDTBD
Sodium Phenylacetate>60>1000
Diclofenac~25~150[3]
SAHA (Vorinostat)~40~2.5
TBD: To Be Determined experimentally.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial benchmarking of this compound. By systematically evaluating its physicochemical properties, pharmacological activity against relevant targets like HDACs and COX enzymes, and its early ADME-Tox profile, researchers can build a comprehensive understanding of this novel derivative's potential.

The data generated from these proposed experiments will allow for a direct, evidence-based comparison against established drugs like Sodium Phenylacetate, Diclofenac, and SAHA. A favorable profile—such as improved HDAC potency over sodium phenylacetate without significant COX inhibition or cytotoxicity—would provide a strong rationale for advancing the compound into more complex cellular models and, eventually, in vivo efficacy and safety studies. This structured approach ensures that decisions in the drug discovery cascade are driven by high-quality, comparative data.

References

  • U.S. Food and Drug Administration. (2004).
  • Song, Y., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry. [Link]

  • Cinatl, J., et al. (1993). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research. [Link]

  • Hwang, B. K., et al. (2001). Isolation and in vivo and in vitro antifungal activity of phenylacetic acid and sodium phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology. [Link]

  • Jung, M. (2001). Inhibitors of Histone Deacetylase as New Anticancer Agents. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo efficacy of the authentic phenylacetic acid,.... [Link]

  • Marks, P. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • He, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Wang, D., et al. (2015). Design, synthesis, and antitumor evaluation of histone deacetylase inhibitors with l-phenylglycine scaffold. Drug Design, Development and Therapy. [Link]

  • El-Gohary, N. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • Bektas, H., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. [Link]

  • Ho, H. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. [Link]

Sources

Performance of different HPLC columns for Ethyl amino(4-butoxyphenyl)acetate hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Column Performance for the Analysis of Ethyl amino(4-butoxyphenyl)acetate Hydrochloride

Introduction: The Analytical Challenge of a Polar, Ionizable Molecule

This compound is a pharmaceutical intermediate characterized by a combination of functional groups: a primary amine, an ether linkage, an ester, and a phenyl ring. This unique structure presents a distinct challenge for chromatographic analysis. As a hydrochloride salt, the molecule is ionizable and possesses significant polarity, which can lead to poor retention on traditional reversed-phase columns and problematic peak shapes due to interactions with residual silanols on the silica surface.[1]

The goal of any High-Performance Liquid Chromatography (HPLC) method in a drug development setting is to be simple, robust, and reproducible, capable of accurately quantifying the active pharmaceutical ingredient (API) and separating it from any potential impurities or degradation products.[2][3] The choice of the HPLC column is arguably the most critical factor in achieving this goal, as the stationary phase chemistry dictates the primary separation mechanism.[4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of three distinct reversed-phase HPLC column chemistries for the analysis of this compound. We will explore the theoretical basis for each column selection, present comparative experimental data, and offer insights into the causality behind the observed chromatographic performance.

Part 1: Experimental Design and Rationale

The selection of columns for this study was driven by the physicochemical properties of the analyte. Reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is the most common and preferred mode of separation in the pharmaceutical industry.[4] However, standard columns can be insufficient for polar, basic compounds. Therefore, we selected three columns that offer different interaction mechanisms to address these challenges.

Column Selection Rationale
  • Conventional C18 (Octadecylsilane): This is the industry workhorse and serves as our baseline.[5] It separates analytes primarily based on hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the analyte.[4] For our target molecule, this interaction would primarily involve the butoxyphenyl group.

  • Phenyl-Hexyl: This chemistry incorporates a phenyl ring linked to the silica surface via a hexyl chain. It provides an alternative selectivity compared to a standard C18 column.[6] The phenyl group in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, adding a secondary separation mechanism beyond simple hydrophobicity.[7][8] This can be particularly useful for resolving compounds with similar hydrophobic character but different aromaticity.

  • Embedded-Polar Group (EPG) C18: These columns feature a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This design has two primary advantages for analyzing a molecule like this compound. Firstly, it shields the residual, acidic silanols on the silica surface, which significantly reduces undesirable ionic interactions with the protonated amine of our analyte, leading to improved peak symmetry.[9] Secondly, it enhances compatibility with highly aqueous mobile phases, preventing the "phase dewetting" or "phase collapse" that can occur with traditional C18 columns under these conditions, thereby improving retention for polar compounds.[1]

Experimental Workflow

The following diagram outlines the systematic approach taken for this comparative study.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Evaluation cluster_conclusion Conclusion prep_sample Sample & Standard Preparation (1.0 mg/mL in Diluent) hplc_setup System Equilibration (Specific Column & Method) prep_sample->hplc_setup prep_mobile Mobile Phase Preparation (Buffer & Organic) prep_mobile->hplc_setup hplc_inject Sample Injection & Data Acquisition hplc_setup->hplc_inject data_proc Chromatogram Processing (Peak Integration) hplc_inject->data_proc data_comp Performance Metric Calculation (Plates, Tailing, Resolution) data_proc->data_comp conclusion Column Performance Comparison & Selection data_comp->conclusion

Caption: Experimental workflow for HPLC column comparison.

Part 2: Detailed Experimental Protocol

Adherence to a detailed and consistent protocol is essential for a valid comparison. All experiments were conducted on the same HPLC system to eliminate instrument variability.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Analyte: this compound standard.

  • Sample Preparation: A stock solution of 1.0 mg/mL was prepared by dissolving the analyte in the diluent. A working standard of 0.1 mg/mL was used for injections.

  • Diluent: 50:50 (v/v) Acetonitrile:Water. The choice of a diluent that is compatible with the mobile phase is critical to ensure good peak shape.[10]

  • Columns Evaluated:

    • Standard C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Embedded-Polar Group (EPG) C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Solvent B: Acetonitrile

  • Rationale for Mobile Phase: The use of a low pH mobile phase ensures that the primary amine on the analyte is fully protonated (R-NH3+), leading to consistent retention behavior. The acidic conditions also suppress the ionization of residual silanol groups (Si-O-) on the stationary phase, minimizing secondary interactions that cause peak tailing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Gradient Program: 20% to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. Total run time: 15 minutes.

Part 3: Results and Performance Comparison

The performance of each column was evaluated based on key chromatographic parameters as defined by ICH guidelines: retention, efficiency (theoretical plates), peak symmetry (tailing factor), and selectivity (resolution from a hypothetical impurity peak).[11][12][13]

Quantitative Performance Data
Performance Metric Standard C18 Column Phenyl-Hexyl Column Embedded-Polar Group (EPG) C18 Column
Retention Time (min) 6.456.826.21
Tailing Factor (As) 1.651.351.08
Theoretical Plates (N) 8,5009,20011,500
Resolution (Rs) 1.82.22.5
Resolution calculated relative to a closely eluting hypothetical impurity peak at ~6.2 min on the C18 column.
Discussion of Results

The data clearly demonstrates the significant impact of stationary phase chemistry on the analysis of this polar, basic compound.

  • Standard C18: As the baseline, the C18 column provided adequate retention. However, the performance was suboptimal in other areas. The Tailing Factor of 1.65 is significantly greater than the ideal value of 1.0, indicating strong secondary interactions between the protonated amine of the analyte and exposed silanol groups on the silica surface. This peak asymmetry leads to lower integration accuracy and reduced sensitivity. The resolution from the impurity was also the lowest of the three columns.

  • Phenyl-Hexyl: This column provided a notable improvement in peak shape, with the Tailing Factor reduced to 1.35 . This suggests that the π-π interactions between the column's phenyl rings and the analyte's aromatic ring provide a more dominant and specific retention mechanism, reducing the relative impact of the undesirable silanol interactions.[6][8] The retention time was slightly longer than the C18, and the selectivity was different, as evidenced by the improved Resolution of 2.2 . This alternative selectivity is a key advantage when developing methods for impurity profiling.[7]

  • Embedded-Polar Group (EPG) C18: The EPG column delivered superior performance across all metrics. It produced a highly symmetrical peak with a Tailing Factor of 1.08 , which is very close to ideal. This confirms that the embedded polar group effectively shields the residual silanols, virtually eliminating the secondary ionic interactions that cause tailing in basic compounds.[9] This improved peak shape directly contributes to a higher efficiency, as shown by the highest Theoretical Plate count of 11,500 . Furthermore, it provided the best Resolution of 2.5 , indicating excellent selectivity for this specific separation. The slightly lower retention time compared to the C18 is also a benefit, allowing for a potentially faster analysis.

Visualizing the Separation Mechanisms

The different performance characteristics can be attributed to the distinct ways the analyte interacts with each stationary phase.

Caption: Analyte-stationary phase interaction models.

Conclusion and Recommendations

For the robust and accurate analysis of this compound, the choice of HPLC column is paramount. While a standard C18 column can provide retention, it is highly susceptible to poor peak shape due to silanol interactions with the basic amine group of the analyte.

The Phenyl-Hexyl column offers a significant improvement, providing alternative selectivity and better peak shape, making it a strong candidate for method development, especially for complex impurity profiles.

However, the Embedded-Polar Group (EPG) C18 column demonstrated unequivocally superior performance. It yielded the best results in all key chromatographic areas: the highest efficiency (theoretical plates), the most ideal peak symmetry (tailing factor), and the greatest resolution. The polar-embedded functionality effectively mitigates the challenges associated with analyzing this polar, basic compound.

Therefore, for routine quality control and stability testing of this compound, an Embedded-Polar Group (EPG) C18 column is the recommended choice for achieving a sensitive, robust, and accurate analytical method.

References

  • SciSpace. "Effective HPLC method development." Available at: [Link].

  • Pharmaguideline. "Steps for HPLC Method Development." Available at: [Link].

  • Waters Corporation. "Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations." Available at: [Link].

  • Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development." Available at: [Link].

  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." (January 17, 2024). Available at: [Link].

  • International Journal of Advanced Research in Science, Communication and Technology. "HPLC Method Development and Validation Process of Drug Analysis and Applications." (June 15, 2025). Available at: [Link].

  • Phenomenex. "Reversed Phase HPLC Columns." Available at: [Link].

  • Separation Science. "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping." (January 15, 2024). Available at: [Link].

  • LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." (February 01, 2014). Available at: [Link].

  • Waters Corporation. "Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention." Available at: [Link].

  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." (June 18, 2025). Available at: [Link].

  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained." (January 08, 2026). Available at: [Link].

  • Agilent Technologies. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." (April 15, 2022). Available at: [Link].

  • Zenodo. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." (March 26, 2024). Available at: [Link].

  • Acta Scientific. "New Method Development by HPLC and Validation as per ICH Guidelines." (March 23, 2020). Available at: [Link].

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." (July 22, 2025). Available at: [Link].

  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." Available at: [Link].

  • Oreate AI. "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography." (January 27, 2026). Available at: [Link].

  • Biovanix Chromatography. "How to choose reversed-phase HPLC column C18, C8, C4." Available at: [Link].

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." (November 30, 2023). Available at: [Link].

Sources

Reproducibility of experiments using Ethyl amino(4-butoxyphenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1]

Ethyl amino(4-butoxyphenyl)acetate hydrochloride (CAS: 1025447-59-9) is a specialized non-proteinogenic amino acid derivative. Structurally, it is the ethyl ester of 4-butoxyphenylglycine. It serves as a critical chiral building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and protease inhibitors where increased lipophilicity (conferred by the 4-butoxy tail) is required to enhance membrane permeability or hydrophobic pocket binding.

The Reproducibility Crisis in Phenylglycine Derivatives

Researchers frequently encounter reproducibility issues with this class of compounds due to two inherent chemical vulnerabilities:

  • Benzylic Racemization: The

    
    -proton is highly acidic due to the electron-withdrawing ester and the adjacent aromatic ring. Improper handling during free-basing or coupling leads to rapid loss of enantiomeric excess (ee).
    
  • Hygroscopic Instability: As a hydrochloride salt, the compound is prone to moisture uptake, leading to stoichiometry errors in coupling reactions and gradual ester hydrolysis.

This guide provides a standardized framework to benchmark this compound against its functional alternatives and details protocols to guarantee batch-to-batch consistency.

Comparative Analysis: Ethyl Ester vs. Alternatives

In synthetic design, the choice of the ester protecting group dictates the workflow's orthogonality and stability. The table below objectively compares the Ethyl ester (Subject) against its primary alternatives: Methyl ester and tert-Butyl ester.

Table 1: Physicochemical & Functional Comparison
FeatureEthyl Amino(4-butoxyphenyl)acetate HCl (Subject)Methyl Analog (Alternative 1)tert-Butyl Analog (Alternative 2)
Hydrolysis Rate (Basic) Moderate (

2-4h @ pH 10)
Fast (

1h @ pH 10)
Resistant (Requires Acid)
Racemization Risk High (under basic conditions)Very High (faster enolization)Low (Steric bulk protects

-H)
Solubility (DCM/EtOAc) Excellent (Lipophilic tail + Ethyl)Good Excellent
Crystallinity Good (Forms stable HCl needles)Variable (Often amorphous)Good
Use Case General peptide coupling; TransesterificationRapid deprotection requiredOrthogonal protection strategies

Senior Scientist Insight: While the tert-Butyl ester offers better resistance to racemization, the Ethyl ester is often preferred for scale-up economics and when mild basic hydrolysis is the intended deprotection route. However, the Ethyl variant requires stricter pH control than the tert-Butyl analog.

Mechanistic Reproducibility Challenges

To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the critical pathways where experimental variability enters the system: specifically, the competition between stable free-basing and destructive racemization/hydrolysis.

G Salt HCl Salt (Stable Solid) FreeBase Free Base (Reactive) Salt->FreeBase Neutralization (Base, < 0°C) Coupled Peptide Product FreeBase->Coupled Coupling Agent (EDC/HATU) Enolate Planar Enolate (Achiral) FreeBase->Enolate Excess Base (DIEA/TEA > 2 eq) Acid Hydrolyzed Acid FreeBase->Acid Moisture/High pH Racemate Racemic Mixture (Failure) Enolate->Racemate Reprotonation

Figure 1: Mechanistic pathways affecting reproducibility. The "Danger Zone" is the transition from Free Base to Enolate, driven by excess base or temperature.

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the checkpoints fail, do not proceed to the next step.

Protocol A: Non-Destructive Free-Basing (Critical Step)

Objective: Convert the HCl salt to the free amine for coupling without triggering racemization.

Reagents:

  • Ethyl amino(4-butoxyphenyl)acetate HCl (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ (aq), chilled to 4°C

  • Brine

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (0.1 M concentration).

  • Biphasic Neutralization: Add an equal volume of chilled (4°C) saturated NaHCO₃.

    • Why? Using a weak inorganic base in a biphasic system keeps the organic phase pH neutral, preventing the "base spike" that causes racemization with organic bases like TEA.

  • Extraction: Vigorously stir for 5 minutes. Separate layers immediately.

  • Drying: Dry the organic layer over MgSO₄ for exactly 10 minutes. Filter.

  • Usage: Use the solution immediately in the subsequent coupling reaction. Do not concentrate to dryness, as the free base is unstable in concentrated form.

Validation Checkpoint:

  • Take a 50 µL aliquot, dilute in IPA, and run Chiral HPLC (e.g., Chiralcel OD-H column).

  • Acceptance Criteria: >98% ee. If <98%, the neutralization was too warm or too prolonged.

Protocol B: Storage & Stability Monitoring

Objective: Prevent hydrolysis and hydrate formation.

  • Primary Storage: Store solid HCl salt at -20°C under Argon.

  • Desiccation: The container must be warmed to room temperature in a desiccator before opening to prevent condensation.

  • Solubility Test (Quality Indicator):

    • Dissolve 10 mg in 1 mL water.

    • Pass: Clear solution.

    • Fail: Turbidity indicates hydrolysis to the free acid (zwitterion) or presence of the free butoxyaniline impurity.

Reproducibility Workflow

To ensure consistent results across different researchers or batch campaigns, follow this decision logic.

Workflow Start Start: Receive Batch Check1 Visual Inspection: White Crystalline Solid? Start->Check1 Test1 Solubility Test (H2O) Check1->Test1 Decision1 Is Solution Clear? Test1->Decision1 Process Proceed to Synthesis Decision1->Process Yes Action1 Recrystallize (EtOH/Et2O) Decision1->Action1 No (Turbid) Step2 Coupling Reaction Process->Step2 Action1->Test1 Check2 Base Selection: Use Collidine or NaHCO3 Step2->Check2 Warn AVOID: TEA / DBU Check2->Warn

Figure 2: Quality control and decision tree for handling Ethyl amino(4-butoxyphenyl)acetate HCl.

References

  • ChemicalBook. (2024). This compound Product Entry. Retrieved from

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.
  • Ager, D. J., et al. (1998). The Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for ester stability and hydrolysis).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.